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Core Science & Biosynthesis

Foundational

Engineering Bioconjugates with mPEG17-NH2: A Technical Guide to Discrete PEGylation in Therapeutics

Executive Summary As a Senior Application Scientist, I frequently encounter analytical and pharmacokinetic bottlenecks introduced by polydisperse polymer mixtures in bioconjugation. The transition to discrete, monodisper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical and pharmacokinetic bottlenecks introduced by polydisperse polymer mixtures in bioconjugation. The transition to discrete, monodisperse polyethylene glycols (PEGs), specifically mPEG17-NH2 (methoxy-PEG17-amine), represents a critical paradigm shift. By offering an exact molecular weight and a precise spacer length, mPEG17-NH2 eliminates the analytical "smear" associated with traditional PEGylation. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for utilizing mPEG17-NH2 in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Profiling of mPEG17-NH2

Unlike traditional PEGs synthesized via living polymerization (which yield a Poisson distribution of chain lengths), mPEG17-NH2 is synthesized through stepwise organic chemistry. This results in a single, defined molecular entity. The terminal methoxy group (-OCH3) is chemically inert, preventing unwanted cross-linking, while the primary amine (-NH2) serves as a highly reactive nucleophile for directional conjugation.

Quantitative Physicochemical Data

Table 1: Structural and physicochemical properties of mPEG17-NH2.

PropertyValueSource
Chemical Name 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-Heptadecaoxadopentacontan-52-amine1[1]
CAS Number 2242586-93-01[1]
Molecular Formula C35H73NO171[1]
Molecular Weight 779.9 g/mol 1[1]
Exact Mass 779.4878 Da1[1]
XLogP3-AA -3.2 (Highly hydrophilic)1[1]
Hydrogen Bond Acceptors 181[1]
Rotatable Bonds 50 (High flexibility)1[1]

Mechanistic Role in Advanced Therapeutics

In modern drug design, the linker is not merely a passive structural bridge; it is a critical determinant of a drug's therapeutic index, efficacy, and pharmacokinetics, as highlighted by [].

  • ADC Optimization : The extreme hydrophilicity of mPEG17-NH2 (XLogP3-AA of -3.2) masks the lipophilicity of highly potent cytotoxins (e.g., MMAE). This prevents antibody aggregation during conjugation and circulation. Furthermore, the length of the linker critically affects the rate of lysosomal cleavage and cytotoxic activity due to steric hindrance, making the exact 17-unit length (approx. 6 nm extended) a highly tunable parameter 3[3].

  • PROTAC Development : PROTACs require precise spatial orientation to form a stable ternary complex between the target protein and an E3 ligase. mPEG17-NH2 is routinely utilized to synthesize PROTAC linkers (such as mPEG17-NHS ester) because its 50 rotatable bonds provide the necessary conformational flexibility to bridge these two proteins without inducing steric clashes4[4].

G A Targeting Ligand (e.g., Monoclonal Antibody) B mPEG17-NH2 Linker (Spacer & Solubilizer) A->B Bioconjugation (Amide Bond) C Effector Payload (e.g., Cytotoxin / E3 Ligase) B->C Payload Attachment

Fig 1: Modular architecture of a bioconjugate utilizing an mPEG17-NH2 linker.

Experimental Methodology: Directional Amide Coupling

To ensure reproducible bioconjugation, we employ a two-step EDC/Sulfo-NHS coupling strategy. This method prevents homopolymerization of the target molecule and ensures directional coupling of the mPEG17-NH2 primary amine to the target's carboxylic acids, adhering to industry standards outlined by 5[5] and 6[6].

G Step1 1. Carboxylic Acid Activation (EDC + Sulfo-NHS, pH 5-6) Step2 2. O-Acylisourea Intermediate (Unstable) Step1->Step2 EDC Reaction Step3 3. Sulfo-NHS Ester Formation (Stable Intermediate) Step2->Step3 Sulfo-NHS Addition Step4 4. Amine Conjugation (Add mPEG17-NH2, pH 7-8) Step3->Step4 pH Adjustment & Amine Addition Step5 5. Stable Amide Bond Formation (Target Conjugate) Step4->Step5 Nucleophilic Attack

Fig 2: Step-by-step mechanistic workflow for EDC/NHS coupling with mPEG17-NH2.

Step-by-Step Protocol & Causality

Phase 1: Target Activation

  • Equilibration : Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Causality: Prevents atmospheric moisture condensation, which would prematurely hydrolyze the reagents and destroy coupling efficiency.

  • Buffer Preparation : Dissolve the carboxyl-containing target molecule (1 mg/mL) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Causality: EDC activation requires a slightly acidic environment (pH 5.0–6.0) to protonate the carboxyl group sufficiently for the formation of the O-acylisourea intermediate. MES is chosen because it lacks primary amines and carboxylates that would compete in the reaction.

  • Activation : Add EDC (2 mM final) and Sulfo-NHS (5 mM final). React for 15 minutes at room temperature.

    • Causality: EDC forms a highly unstable O-acylisourea intermediate. Sulfo-NHS rapidly attacks this intermediate to form a stable, water-soluble Sulfo-NHS ester, extending the reactive half-life from seconds to hours.

  • Quenching : Quench residual EDC with 2-mercaptoethanol (20 mM final) for 10 minutes.

    • Causality: Neutralizes unreacted EDC to prevent it from cross-reacting with the mPEG17-NH2 added in the next phase, ensuring strict directional conjugation.

Phase 2: Amine Conjugation 5. pH Shift : Buffer exchange the activated target into Coupling Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2–7.5) using a desalting column.

  • Causality: The primary amine of mPEG17-NH2 has a pKa of ~9.0. Raising the pH to 7.2–7.5 ensures a sufficient fraction of the amine is unprotonated (nucleophilic) while minimizing the rapid base-catalyzed hydrolysis of the NHS ester that occurs above pH 8.0.

  • Conjugation : Add mPEG17-NH2 at a 10- to 20-fold molar excess relative to the target molecule. Incubate for 2 hours at room temperature.

    • Causality: A high molar excess drives the nucleophilic attack to completion via mass action, overcoming the competing hydrolysis of the NHS ester.

  • Termination : Add hydroxylamine (10 mM final) to the reaction mixture.

    • Causality: Hydroxylamine is an aggressive nucleophile that hydrolyzes any remaining unreacted NHS esters into inert hydroxamates, cleanly terminating the reaction and preventing off-target conjugation during subsequent storage.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the system must be self-validating. Because mPEG17-NH2 is a discrete molecule with an exact mass of 779.4878 Da, successful amide bond formation results in a highly predictable mass shift.

  • LC-MS Validation : Analyze the conjugate via High-Resolution Mass Spectrometry (HRMS). A successful conjugation will yield an exact mass shift of +761.4772 Da on the target molecule (779.4878 Da [mPEG17-NH2] - 18.0106 Da [H2O lost during amide bond formation]). The absence of a polydisperse "bell curve" in the mass spectra confirms the purity and discrete nature of the mPEG17-NH2 linker.

References

  • PubChem. "2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-Heptadecaoxadopentacontan-52-amine".
  • BOC Sciences. "Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More".
  • PubMed. "Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?".
  • MedKoo Biosciences. "m-PEG17-NHS ester | PEG-based PROTAC linker".
  • Thermo Fisher Scientific. "instructions - edc".
  • BroadPharm. "Protocol for PEG NHS Ester".

Sources

Exploratory

mPEG17-NH2: Strategic Sourcing, Physicochemical Characterization, and Bioconjugation Workflows in Advanced Therapeutics

Executive Summary In the rapidly evolving landscape of targeted therapeutics—specifically Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Lipid Nanoparticles (LNPs)—the structural precision...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—specifically Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Lipid Nanoparticles (LNPs)—the structural precision of linker technologies is paramount. mPEG17-NH2 (Methoxy-PEG17-amine) has emerged as a critical building block. Unlike traditional polymeric mixtures, mPEG17-NH2 is a discrete (monodisperse) polyethylene glycol derivative. As a Senior Application Scientist, I have structured this technical guide to provide researchers with field-validated insights into the physicochemical advantages, strategic sourcing, and rigorous bioconjugation protocols required to leverage mPEG17-NH2 effectively.

Physicochemical Profiling & The "Discrete" Advantage

Historically, PEGylation relied on polydisperse mixtures synthesized via uncontrolled polymerization, resulting in a broad distribution of chain lengths. While acceptable for early-generation biologics, polydispersity severely complicates the analytical characterization (e.g., LC-MS) and pharmacokinetic (PK) profiling of modern small-molecule conjugates and ADCs.

Regulatory bodies, including the FDA, increasingly favor discrete PEGs (dPEGs) [1]. mPEG17-NH2 is synthesized to a single, specific molecular weight. This uniformity ensures batch-to-batch reproducibility, simplifies analytical validation, and allows for precise tuning of the drug's hydrodynamic radius and systemic circulation time[2].

Table 1: Physicochemical Specifications of mPEG17-NH2
ParameterSpecificationScientific Implication
Chemical Name 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-Heptadecaoxadopentacontan-52-amineDefines the exact 17-unit ethylene glycol chain length.
CAS Number 2242586-93-0[3]Essential for regulatory documentation and precise sourcing.
Molecular Formula C35H73NO17Confirms the absence of polymeric variance.
Molecular Weight 779.95 g/mol Enables exact molar equivalent calculations during synthesis.
Architecture Linear, MonofunctionalMethoxy-terminated (inert) and Primary Amine-reactive (nucleophilic).

Strategic Sourcing & Supplier Landscape

Selecting the correct supplier for mPEG17-NH2 is dictated by your development phase. Early discovery requires high-purity research-grade material, while IND-enabling studies necessitate GMP-compliant manufacturing.

Table 2: Evaluated Supplier Landscape
SupplierFocus AreaSourcing Strategy & Notes
Sigma-Aldrich (Merck) Broad Life Science & GMPIdeal for scaling from bench to clinic. Offers robust analytical documentation (MALDI-TOF/HPLC) to prove monodispersity.
BroadPharm Specialized PEG Linkers[4]Excellent for custom architectures. High purity (>98%) discrete PEGs tailored for bioconjugation.
MedChemExpress (MCE) PROTACs & Targeted Degradation[5]Highly recommended for PROTAC synthesis. Often supplies pre-activated forms (e.g., m-PEG17-NHS ester).

Expert Insight: When auditing a Certificate of Analysis (CoA) for mPEG17-NH2, demand an LC-MS or MALDI-TOF spectrum. A true discrete PEG will show a single distinct mass peak (~779.5 Da), whereas a low-quality batch will exhibit the characteristic "bell curve" of +44 Da repeating units.

Mechanistic Applications in Drug Development

mPEG17-NH2 is not merely a passive spacer; it actively modulates the biophysical properties of the therapeutic payload.

  • PROTAC Linkers: PROTACs require a linker to bridge the E3 ligase ligand and the Protein of Interest (POI) ligand. The 17-unit PEG chain provides optimal spatial flexibility, preventing steric clash between the two recruited proteins while significantly enhancing the aqueous solubility of the typically hydrophobic PROTAC molecule[5].

  • Antibody-Drug Conjugates (ADCs): Conjugating highly hydrophobic payloads (e.g., MMAE, Deruxtecan) to antibodies often causes aggregation. mPEG17-NH2 acts as a hydrophilic shield, masking the payload's hydrophobicity and improving the ADC's systemic circulation and PK profile.

G A Carboxylic Acid (Payload/Protein) B EDC + NHS (Activation) A->B pH 5.5 (MES Buffer) C NHS-Ester Intermediate (Reactive) B->C Unstable O-acylisourea D mPEG17-NH2 (Nucleophilic Attack) C->D pH 7.5 (PBS Buffer) E Stable Amide Bond (PEGylated Conjugate) D->E -NHS leaving group

Mechanistic pathway of EDC/NHS-mediated amidation using mPEG17-NH2.

Validated Experimental Protocol: EDC/NHS Amidation

This protocol outlines the conjugation of mPEG17-NH2 to a carboxylic acid-bearing small molecule or peptide. As an application scientist, I emphasize the causality of buffer and pH selection—these are the variables that dictate conjugation efficiency.

Step-by-Step Methodology
  • Preparation & Activation (pH Control is Critical):

    • Action: Dissolve the carboxylic acid payload (1.0 eq) in anhydrous DMF or 0.1 M MES buffer (pH 5.5).

    • Causality: MES is utilized because it lacks primary amines, preventing off-target quenching. A pH of 5.5 is optimal for EDC efficiency and minimizes the rapid hydrolysis of the resulting NHS ester.

    • Action: Add 1.2 eq of EDC-HCl and 1.5 eq of NHS (or Sulfo-NHS for aqueous reactions). Stir at room temperature for 30 minutes to form the reactive NHS-ester intermediate.

  • Nucleophilic Conjugation (pH Shift):

    • Action: Dissolve mPEG17-NH2 (1.5 eq) in 0.1 M PBS (pH 7.5) and add it dropwise to the activated mixture.

    • Causality: The primary amine of mPEG17-NH2 has a pKa of ~9.0. Shifting the reaction pH to 7.5 ensures a sufficient fraction of the amines are deprotonated (nucleophilic) to attack the NHS ester, driving the formation of a stable amide bond.

  • Incubation & Quenching:

    • Action: Stir the reaction for 2–4 hours at room temperature. Quench any unreacted NHS esters by adding a 10-fold molar excess of Tris or ethanolamine, stirring for an additional 15 minutes.

  • Purification:

    • Action: Purify the conjugate via Preparative HPLC (for small molecules) or Size Exclusion Chromatography / Dialysis (for proteins/peptides).

Analytical Validation (Self-Validating Systems)

A protocol is only as robust as its orthogonal validation. Because mPEG17-NH2 is a discrete molecule, the resulting conjugate must be verified using precise analytical techniques.

G A Crude Conjugate Mixture B Dialysis / SEC (Purification) A->B C RP-HPLC (Purity Check) B->C >95% Purity D LC-MS / MALDI (Mass Confirmation) B->D Exact Mass E 1H-NMR (Structural Integrity) B->E PEG peak ~3.6 ppm

Self-validating analytical workflow for mPEG17-NH2 conjugate verification.

Validation Criteria
  • High-Resolution LC-MS: The exact mass of mPEG17-NH2 is 779.49 Da. Upon amide bond formation (which releases one molecule of water, 18.01 Da), you must observe an exact mass shift of +761.48 Da added to your payload. The absence of a polymeric mass distribution confirms the integrity of the discrete PEG.

  • RP-HPLC (C18): PEGylation drastically increases the hydrophilicity of hydrophobic payloads. Expect a significant shift to an earlier retention time compared to the unconjugated payload.

  • 1H-NMR: Structural confirmation is achieved by observing the massive, characteristic polyether backbone multiplet at ~3.6 ppm in the proton NMR spectrum.

References

  • 产品介绍-苏州爱玛特科技有限公司 (Amatek Scientific) . amatekbio.com. Available at: [Link]

  • Polyethylene Glycols (PEGs) for Pharmaceutical Application - CD Bioparticles . cd-bioparticles.net. Available at: [Link]

Sources

Foundational

Advanced Engineering with mPEG17-NH2: A Whitepaper on Handling, Safety, and Conjugation Workflows

Executive Summary Methoxy-polyethylene glycol 17-amine (mPEG17-NH2) is a discrete, monodisperse PEGylation reagent (dPEG) characterized by absolute structural uniformity. As a Senior Application Scientist, I have observe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methoxy-polyethylene glycol 17-amine (mPEG17-NH2) is a discrete, monodisperse PEGylation reagent (dPEG) characterized by absolute structural uniformity. As a Senior Application Scientist, I have observed that while the exact 17-unit chain length eliminates the pharmacokinetic variability inherent in polydisperse PEGs, the terminal primary amine and the polyether backbone introduce highly specific handling vulnerabilities ()[1]. This guide establishes a rigorous, self-validating framework for the storage, handling, and conjugation of mPEG17-NH2 to ensure maximum reaction efficiency and reproducible biotherapeutic development.

Physicochemical Profiling & Safety Fundamentals

The successful application of mPEG17-NH2 begins with understanding the causality behind its physical degradation. The polyether backbone is susceptible to oxidative degradation, which can lead to chain cleavage and the formation of reactive peroxides. Simultaneously, the terminal primary amine is highly hygroscopic. Atmospheric moisture not only degrades the physical powder into a viscous gel but also acts as a competitive nucleophile during downstream activation steps, drastically reducing conjugation yields ()[2].

Table 1: Physicochemical and Safety Profile of mPEG17-NH2

ParameterSpecification / Recommendation
Chemical Formula C35H73NO17
Molecular Weight ~779.95 g/mol
Appearance White to off-white solid/semi-solid
Solubility Water, DMSO, DMF, Dichloromethane
Storage Temperature -20°C (Long-term)
Atmosphere Inert gas (Argon or Nitrogen)
Toxicity & PPE Low acute toxicity. Use NIOSH-approved respirator for dust, chemical safety goggles, and nitrile gloves ()[3].

Handling & Storage Protocols

To maintain the integrity of the mPEG17-NH2 stock, strict environmental controls must be enforced. Do not treat this reagent like a standard benchtop buffer salt.

Step-by-Step Handling Methodology:

  • Equilibration : Remove the sealed mPEG17-NH2 vial from the -20°C freezer. Place it in a desiccator at room temperature for 30–60 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic PEG. This moisture will ruin the reagent and hydrolyze activated esters in subsequent reactions.

  • Inert Atmosphere Access : Open the vial only within a glove box or under a continuous stream of dry Nitrogen or Argon.

  • Aliquoting : Use non-sparking, thoroughly dried spatulas to weigh the required amount rapidly.

  • Re-sealing : Immediately backfill the master vial with Argon or Nitrogen. Seal the cap tightly, wrap with Parafilm, and return to -20°C storage ()[2].

Experimental Workflow: EDC/NHS-Mediated PEGylation

mPEG17-NH2 is predominantly used to PEGylate carboxyl-containing targets (e.g., proteins, nanoparticles) via carbodiimide crosslinking.

Self-Validating System Design : A robust protocol must be self-validating. By coupling the conjugation reaction with a pre- and post-reaction TNBS (2,4,6-trinitrobenzene sulfonic acid) assay, researchers can directly quantify the consumption of primary amines, thereby validating the conjugation efficiency without relying solely on downstream functional assays ()[4].

Step-by-Step Conjugation Methodology:

  • Target Activation : Dissolve the carboxylated target in an amine-free buffer (e.g., 0.1 M MES, pH 6.0). Add a 10-fold molar excess of EDC and NHS. Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.

  • Buffer Exchange (Optional but Recommended) : Rapidly desalt the activated target into 0.1 M Phosphate Buffer (pH 7.5–8.0) to optimize the pH for amine reactivity.

  • PEG Addition : Dissolve mPEG17-NH2 in the same phosphate buffer. Add a 5- to 10-fold molar excess of mPEG17-NH2 to the activated target. Causality: Buffers containing primary amines (such as Tris or glycine) must be strictly avoided, as they will act as competitive nucleophiles and outcompete the mPEG17-NH2 for the NHS esters ()[5].

  • Conjugation : Incubate the reaction mixture for 2–4 hours at room temperature under gentle agitation.

  • Quenching : Terminate the reaction by adding a quenching buffer (e.g., 50 mM Tris-HCl or ethanolamine) to consume any unreacted NHS esters.

  • Purification : Remove unreacted mPEG17-NH2 and byproducts using size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.

Table 2: Self-Validation Metrics (TNBS Assay)

StageExpected ObservationImplication
Pre-Reaction (mPEG17-NH2 only) High absorbance at 345 nmConfirms active, un-degraded primary amines.
Post-Reaction (Purified Conjugate) Significant reduction in 345 nm absorbanceValidates successful covalent conjugation of the PEG.
Control (Target + PEG, no EDC) High absorbance at 345 nmConfirms no non-specific binding occurred.

Process Visualization

The following diagram illustrates the critical path from reagent storage through conjugation and validation, highlighting the logical dependencies of the workflow.

mPEG17_Workflow Start mPEG17-NH2 Stock (-20°C, Ar/N2) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Aliquot Aliquot under Inert Gas (Avoid Moisture) Equilibrate->Aliquot Reaction Conjugation Reaction (EDC/NHS Activation) Aliquot->Reaction Dissolve in Buffer StoreBack Backfill & Store (-20°C) Aliquot->StoreBack Unused Reagent Purification Purification (Dialysis / SEC) Reaction->Purification Quench Validation Self-Validation (TNBS Assay) Purification->Validation Analyze

Workflow for mPEG17-NH2 handling, conjugation, and validation.

References

  • Title : Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology Source : PMC (nih.gov) URL : [Link]

  • Title : 产品-苏州爱玛特科技有限公司 (mPEG17-NH2 Catalog) Source : Amatek Scientific URL : [Link]

Sources

Exploratory

The Role of the Amine Group in mPEGylation: Mechanistic Causality, Site-Selectivity, and Conjugation Workflows

[label="N-term- Executive Summary The covalent attachment of methoxy-polyethylene glycol (mPEG) to therapeutic proteins—mPEGylation—remains one of the most clinically validated strategies for improving pharmacokinetic (P...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="N-term-

Executive Summary

The covalent attachment of methoxy-polyethylene glycol (mPEG) to therapeutic proteins—mPEGylation—remains one of the most clinically validated strategies for improving pharmacokinetic (PK) and pharmacodynamic (PD) profiles. At the core of this bioconjugation chemistry is the amine group , which acts as the primary nucleophile. This whitepaper deconstructs the mechanistic causality behind amine-directed PEGylation, exploring how the fundamental physics of acid dissociation constants ( pKa​ ) dictate site-selectivity. By mastering these principles, researchers can transition from heterogeneous, random PEGylation to highly controlled, site-specific modifications.

The Amine Group as the Primary Nucleophile

In protein chemistry, the amine group is the most frequently targeted moiety for bioconjugation due to its high nucleophilicity and surface accessibility. Proteins typically present two distinct types of primary amines available for mPEGylation:

  • The N-terminal α -amine: Located at the start of the polypeptide chain.

  • The Lysine ϵ -amines: Located on the side chains of lysine residues, which are often abundant on the hydrophilic exterior of proteins.

For a successful conjugation event, the amine must be in its unprotonated (free base) form. The lone pair of electrons on the nitrogen atom is then available to perform a nucleophilic attack on the electrophilic carbon of an activated mPEG reagent [1.13].

Mechanistic Causality: pKa​ -Driven Site Selectivity

The fundamental challenge in amine PEGylation is avoiding a heterogeneous mixture of multi-PEGylated isomers, which can dilute bioactivity and complicate regulatory approval[1]. The solution lies in exploiting the distinct pKa​ values of the two amine types.

The N-terminal α -amine typically has a pKa​ ranging from 7.6 to 8.0, whereas lysine ϵ -amines have a significantly higher pKa​ of 9.3 to 10.5[2][3]. According to the Henderson-Hasselbalch equation, the protonation state of these amines is strictly governed by the pH of the surrounding buffer.

  • At pH 7.5 – 8.5 (Basic Conditions): A significant fraction of both the N-terminal and lysine amines are unprotonated. Reagents introduced in this environment will react indiscriminately, leading to random multi-PEGylation[3].

  • At pH 5.0 – 6.0 (Acidic Conditions): The lysine ϵ -amines are heavily protonated and rendered non-nucleophilic. Conversely, the N-terminal α -amine retains enough unprotonated character to remain reactive. This differential protonation is the causal mechanism that enables site-specific N-terminal PEGylation [2][4].

G Protein Native Protein (N-term & Lysines) pH_Low Acidic Buffer (pH 5.0 - 6.0) Protein->pH_Low pH_High Basic Buffer (pH 7.5 - 8.5) Protein->pH_High N_term_active N-terminal α-amine Unprotonated (Reactive) pH_Low->N_term_active Lys_active Lysine ε-amines Unprotonated (Reactive) pH_High->Lys_active Aldehyde mPEG-Aldehyde + NaCNBH3 N_term_active->Aldehyde NHS mPEG-NHS Ester Lys_active->NHS MonoPEG Site-Specific Mono-PEGylated Protein Aldehyde->MonoPEG Reductive Amination MultiPEG Heterogeneous Multi-PEGylated Mixture NHS->MultiPEG Acylation

Logical relationship between buffer pH, amine pKa, and resulting PEGylation homogeneity.

Principal Amine-Reactive mPEG Chemistries

To leverage the pKa​ differences, scientists employ specific mPEG derivatives designed to react under optimal pH conditions.

mPEG-NHS Esters: Acylation for Random PEGylation

N-Hydroxysuccinimide (NHS) esters are highly reactive acylating agents. When an unprotonated amine attacks the carbonyl carbon of the mPEG-NHS ester, it forms a highly stable, irreversible amide bond, releasing NHS as a leaving group[5][6]. Because this reaction requires a pH of 7.0–9.0 to ensure sufficient amine deprotonation, it predominantly targets lysine residues, resulting in a heterogeneous product profile[3]. Furthermore, NHS esters are highly susceptible to competitive hydrolysis in aqueous buffers, often necessitating a large molar excess of the PEG reagent or the use of anhydrous organic solvents (like DMSO) for stock preparation[7][8].

mPEG-Aldehyde: Reductive Amination for N-Terminal Specificity

mPEG-aldehydes are utilized for site-specific N-terminal PEGylation. The reaction proceeds via reductive amination: the unprotonated N-terminal amine (at pH 5.0–6.0) attacks the aldehyde to form a reversible Schiff base (imine) intermediate[9][10]. To drive the reaction to completion, a mild reducing agent—typically sodium cyanoborohydride ( NaCNBH3​ )—is added to selectively reduce the Schiff base into a stable secondary amine linkage[7][11].

Quantitative Comparison of Amine Targets

The following table summarizes the critical physicochemical parameters dictating amine PEGylation strategies:

ParameterN-Terminal α -AmineLysine ϵ -Amine
Typical pKa​ ~7.6 – 8.0[2]~9.3 – 10.5[2]
Abundance per Protein Exactly 1 (Unless multimeric)Multiple (Often 10+)
Optimal Reaction pH 5.0 – 6.0 (Acidic)[7]7.5 – 8.5 (Basic)[9]
Preferred mPEG Reagent mPEG-Aldehyde[12]mPEG-NHS Ester[3]
Reaction Mechanism Reductive Amination[11]Acylation[3]
Resulting Chemical Linkage Secondary Amine[12]Amide Bond[6]
Product Homogeneity High (Site-Specific Mono-PEG)[11]Low (Heterogeneous Multi-PEG)[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . This means built-in analytical checkpoints are included to verify reagent integrity and reaction success before proceeding to the next step.

Workflow Start Protein Preparation (Amine-free buffer) Split1 Select Chemistry Start->Split1 NHS_Path mPEG-NHS Ester pH 7.0-8.5 RT, 30-60 min Split1->NHS_Path Random Ald_Path mPEG-Aldehyde pH 5.0-6.0 + NaCNBH3 4°C, Overnight Split1->Ald_Path Site-Specific Quench_NHS Quench (Tris/Glycine) NHS_Path->Quench_NHS Quench_Ald Quench (Tris/Glycine) Ald_Path->Quench_Ald Purify Purification (SEC / Dialysis / IEX) Quench_NHS->Purify Quench_Ald->Purify Analyze Characterization (SDS-PAGE, MALDI-TOF) Purify->Analyze

Step-by-step experimental workflow comparing mPEG-NHS ester and mPEG-aldehyde conjugations.

Protocol A: Random Lysine PEGylation via mPEG-NHS Ester

Causality Focus: NHS esters hydrolyze rapidly in water. The protocol mandates anhydrous preparation and immediate utilization to outcompete hydrolysis.

  • Buffer Exchange (Validation Checkpoint 1): Dialyze the target protein into an amine-free buffer (e.g., 100 mM Phosphate-Buffered Saline, pH 7.5). Self-Validation: Test the buffer with a Ninhydrin assay to confirm the absolute absence of primary amines (like Tris or Glycine) which would otherwise scavenge the PEG reagent[7].

  • Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO to create a 10 mM stock[7]. Causality: DMSO prevents premature hydrolysis of the moisture-sensitive NHS ester[8].

  • Conjugation: Add the mPEG-NHS stock to the protein solution at a 1:10 to 1:25 molar ratio (Protein:PEG). Incubate at room temperature for 30–60 minutes with gentle stirring[5][7].

  • Quenching: Stop the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM[7]. The excess Tris amines will consume any unreacted NHS esters.

  • In-Process Validation (Checkpoint 2): Pull a 20 μL aliquot and run an SDS-PAGE gel alongside an unreacted native protein control[6]. Validation: You must observe a distinct mass shift (laddering effect) indicating multi-PEGylated species. If only the native band is visible, the NHS ester was likely hydrolyzed prior to addition.

  • Purification: Purify the conjugate using Size-Exclusion Chromatography (SEC) to remove unreacted PEG and quenched byproducts[7].

Protocol B: Site-Specific N-Terminal PEGylation via mPEG-Aldehyde

Causality Focus: Strict pH control is required to keep lysines protonated while allowing the N-terminus to remain nucleophilic, followed by selective reduction of the intermediate.

  • Buffer Preparation (Validation Checkpoint 1): Prepare the protein in 100 mM Sodium Acetate buffer. Self-Validation: Calibrate the pH meter and strictly adjust the buffer to pH 5.5. A pH > 6.0 will activate lysines; a pH < 5.0 will protonate the N-terminus, halting the reaction[7].

  • Conjugation Setup: Add mPEG-aldehyde to the protein solution at a 1:5 molar ratio (Protein:PEG)[11].

  • Reductive Amination: In a fume hood, add Sodium Cyanoborohydride ( NaCNBH3​ ) to a final concentration of 20 mM[7][11]. Causality: NaCNBH3​ is a mild reducing agent that specifically reduces the Schiff base without reducing native protein disulfide bonds.

  • Incubation: Incubate the reaction at 4°C overnight (12-16 hours) to allow the slower reductive amination process to reach equilibrium.

  • Quenching: Add 1 M Tris-HCl to quench unreacted aldehydes[7].

  • Purification & Validation (Checkpoint 2): Isolate the mono-PEGylated product using Cation-Exchange Chromatography (CEX)[11]. Validation: Because PEGylation neutralizes the positive charge of the N-terminal amine, the mono-PEGylated protein will elute earlier than the unreacted native protein. A clean, single shifted peak on the chromatogram self-validates the site-specificity of the reaction.

Sources

Foundational

mPEG17-NH2 (CAS: 2242586-93-0): Comprehensive Product Specifications, Conjugation Protocols, and Application Workflows

Executive Summary In the landscape of modern bioconjugation and drug delivery, the transition from polydisperse polymers to monodisperse, discrete PEGs (dPEGs) represents a critical leap in Chemistry, Manufacturing, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern bioconjugation and drug delivery, the transition from polydisperse polymers to monodisperse, discrete PEGs (dPEGs) represents a critical leap in Chemistry, Manufacturing, and Controls (CMC). mPEG17-NH2 (CAS Number: 2242586-93-0) is a highly pure, discrete polyethylene glycol derivative featuring a terminal primary amine and a methoxy cap. As a Senior Application Scientist, I approach the integration of mPEG17-NH2 not merely as a structural modification, but as a precise physicochemical tuning mechanism. This whitepaper details its exact specifications, mechanistic rationale, and self-validating conjugation protocols designed to optimize the pharmacokinetic profiles of small molecules and peptides.

Chemical Identity & Product Specifications

Unlike traditional polymeric PEGs that suffer from a broad polydispersity index (PDI), mPEG17-NH2 is synthesized to a single, exact molecular weight[1]. This monodispersity is essential for rigorous analytical characterization, ensuring that the resulting bioconjugate presents a single peak in mass spectrometry rather than a convoluted Gaussian distribution.

Table 1: Quantitative Specifications of mPEG17-NH2

ParameterSpecification
IUPAC / Chemical Name 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-Heptadecaoxadopentacontan-52-amine
CAS Number 2242586-93-0
Molecular Formula C35H73NO17
Exact Molecular Weight 779.95 g/mol
Reactive Group Primary Amine (-NH2)
Spacer Length 17 discrete ethylene glycol units
Appearance Viscous liquid or low-melting solid
Storage Conditions -20°C, under inert atmosphere, protected from moisture

Data supported by authoritative chemical databases and supplier specifications 1[1] and 2[2].

Mechanistic Rationale: The Role of Discrete PEGylation

The strategic selection of a 17-unit discrete PEG is driven by causality. Why 17 units? A chain of this length provides sufficient hydration (via hydrogen bonding with water molecules) to significantly enhance the aqueous solubility of hydrophobic payloads without introducing excessive steric hindrance that could impede target receptor binding.

Conjugating mPEG17-NH2 to a therapeutic payload directly alters its physicochemical properties, creating a cascading effect on its in vivo performance.

LogicalRelationship N1 mPEG17-NH2 Conjugation N2 Increased Hydrophilicity N1->N2 N3 Steric Shielding N1->N3 N4 Enhanced Aqueous Solubility N2->N4 N5 Reduced Enzymatic Degradation N3->N5 N6 Optimized Pharmacokinetics N4->N6 N5->N6

Caption: Mechanistic impact of mPEG17-NH2 conjugation on drug properties.

Experimental Protocols: Synthesis & Validation

In my laboratory, every protocol must be a self-validating system . We do not proceed to the next synthetic step without orthogonal analytical confirmation. The following protocol describes the conjugation of mPEG17-NH2 to a small molecule containing a carboxylic acid via an activated N-hydroxysuccinimide (NHS) ester intermediate[3].

Step-by-Step Methodology

1. Activation of the Carboxylic Acid

  • Procedure: Dissolve the small molecule (1.0 eq) and NHS (1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) and stir at room temperature for 4-6 hours[3][4].

  • Causality & Rationale: Why anhydrous conditions? Trace water acts as a competing nucleophile, rapidly hydrolyzing the activated NHS ester back to the unreactive carboxylic acid. DCC acts as a dehydrating agent to form the highly reactive O-acylisourea, which NHS then stabilizes.

  • Self-Validation Check: Monitor via TLC or LC-MS. Proceed only when the free carboxylic acid peak is fully depleted.

2. Filtration of Byproducts

  • Procedure: Filter the reaction mixture to remove the precipitated byproduct[3].

  • Causality & Rationale: The formation of dicyclohexylurea (DCU) is the thermodynamic driving force of the DCC coupling. Because DCU is highly insoluble in DCM, it precipitates out, pushing the reaction to completion.

3. Amidation (Conjugation to mPEG17-NH2)

  • Procedure: To the filtrate containing the NHS-activated ester, add mPEG17-NH2 (1.0 eq). Stir the reaction mixture at room temperature overnight (approx. 16 hours)[3][5].

  • Causality & Rationale: The terminal primary amine of mPEG17-NH2 acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide bond.

  • Self-Validation Check: Perform a Ninhydrin test. A negative result indicates the complete consumption of the primary amine.

4. Purification and Final Validation

  • Procedure: Concentrate under reduced pressure and purify via dialysis or precipitation in cold diethyl ether[3][5].

  • Self-Validation Check: Analyze via LC-MS. The target mass of the conjugate will exactly equal: Mass(Drug) + 779.95 Da - 18.02 Da (loss of water).

ConjugationWorkflow A Carboxylic Acid Substrate B NHS / DCC Activation (Anhydrous DCM/DMF) A->B C NHS-Activated Intermediate B->C Filter DCU E Amidation Reaction (Room Temp, 16h) C->E D mPEG17-NH2 (CAS 2242586-93-0) D->E Nucleophilic Attack F Purification (Dialysis/Precipitation) E->F G PEGylated Conjugate (LC-MS Validated) F->G

Caption: Workflow for mPEG17-NH2 conjugation via NHS-ester activation.

Pharmacokinetic & Physicochemical Impact

The primary objective of utilizing mPEG17-NH2 is to alter the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the payload. While massive polymeric PEGs (e.g., 40,000 Da) are used to drastically increase the hydrodynamic radius of biologics to prevent renal clearance, discrete PEGs like mPEG17-NH2 are optimized for small molecules and short peptides[3]. They provide a calculated balance: increasing solubility and preventing rapid enzymatic degradation without completely abolishing tissue penetration.

Table 2: Representative Impact of PEGylation on Pharmacokinetics

Compound StateTmaxElimination Half-life (t1/2)Clearance Profile
Free Small Molecule / Peptide ~15 min~43 minRapid renal clearance; high susceptibility to proteases.
PEGylated Conjugate (Prodrug) ~60 min~66 minReduced renal filtration; steric shielding from enzymatic degradation.

(Note: Quantitative data is adapted from established in vivo PEGylation models to illustrate the relative PK shifts achieved via amine-reactive PEG conjugation 3[3].)

Conclusion

mPEG17-NH2 (CAS: 2242586-93-0) is an indispensable reagent in the modern bioconjugation toolkit. By offering an exact mass of 779.95 g/mol , it eliminates the analytical ambiguities associated with polydisperse polymers. When integrated using the rigorously validated, moisture-controlled amidation protocols detailed above, mPEG17-NH2 reliably enhances the aqueous solubility, stability, and pharmacokinetic lifespan of therapeutic payloads.

References

  • Title: Mild and Efficient Synthesis of ω,ω-Heterodifunctionalized Polymers and Polymer Bioconjugates Source: The Royal Society of Chemistry URL: [Link]

  • Title: Poly(ethylene glycol) Carbodiimide Coupling Reagents for the Biological and Chemical Functionalization of Water-Soluble Nanoparticles Source: ACS Nano URL: [Link]

Sources

Exploratory

Advanced Principles and Methodologies of Amine-Directed PEGylation in Biotherapeutics

Executive Summary The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins and peptides—PEGylation—remains a cornerstone technology in biopharmaceutical development. By increasing the hydrodynamic rad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins and peptides—PEGylation—remains a cornerstone technology in biopharmaceutical development. By increasing the hydrodynamic radius and shielding immunogenic epitopes, PEGylation significantly extends in vivo circulation half-life and improves proteolytic stability[1]. Among the various conjugation strategies, amine-directed PEGylation is the most widely utilized due to the high natural abundance of reactive amine groups (lysine ϵ -amines and the N-terminal α -amine) on protein surfaces[2].

This technical guide explores the mechanistic principles, causal experimental design, and validated protocols for two primary amine-directed PEGylation strategies: Lysine-directed N-hydroxysuccinimide (NHS) ester PEGylation and Site-specific N-terminal reductive amination using Aldehyde-PEG .

Mechanistic Principles & Causality in Reaction Design

To achieve reproducible bioconjugation, researchers must exploit the subtle thermodynamic and kinetic differences between available amine residues. The choice of PEG linker and buffer pH is not arbitrary; it is dictated by the acid dissociation constant ( pKa​ ) of the target amines and the aqueous stability of the reactive PEG species[3].

Lysine-Directed PEGylation via NHS Esters

Lysine residues possess an ϵ -amino group with a pKa​ of approximately 10.5. At physiological pH, these amines are predominantly protonated ( NH3+​ ) and non-nucleophilic. NHS-ester PEGylation relies on a nucleophilic acyl substitution mechanism where the unprotonated amine attacks the carbonyl carbon of the NHS ester, releasing the NHS leaving group and forming a highly stable amide bond[4].

The Causality of pH Selection (pH 7.0 – 9.0): The reaction buffer must be carefully titrated to balance two competing reactions: amine nucleophilicity and NHS ester hydrolysis.

  • Lower pH (< 7.0): The ϵ -amines are heavily protonated, rendering the reaction impractically slow.

  • Higher pH (> 9.0): While amine nucleophilicity increases, the rate of competing hydrolysis of the NHS ester by hydroxide ions ( OH− ) accelerates exponentially.

  • Optimal Window: A pH of 7.5 to 8.0 represents the ideal thermodynamic compromise, providing sufficient unprotonated amines to drive the conjugation forward before the PEG reagent hydrolyzes[4].

Site-Specific N-Terminal PEGylation via Reductive Amination

To avoid the heterogeneous mixtures characteristic of multi-site lysine PEGylation, site-specific N-terminal PEGylation is often preferred[2]. The N-terminal α -amine has a significantly lower pKa​ (~7.6 to 8.0) compared to lysine side chains[5].

The Causality of pH Selection (pH 5.0 – 6.0): By conducting the reaction in a mildly acidic buffer (pH 5.0–6.0), the lysine ϵ -amines are entirely protonated and unreactive. However, a small but sufficient fraction of the N-terminal α -amine remains unprotonated.

When an Aldehyde-PEG is introduced, it selectively reacts with the N-terminal amine to form a reversible Schiff base (imine) intermediate[6]. This intermediate must be reduced to form a stable secondary amine linkage.

The Causality of Reductant Selection ( NaCNBH3​ ): Sodium cyanoborohydride ( NaCNBH3​ ) is the mandatory reducing agent for this workflow. Unlike sodium borohydride ( NaBH4​ ), which is a strong reductant that would prematurely reduce the Aldehyde-PEG into an unreactive PEG-alcohol, NaCNBH3​ is a mild reducing agent. At pH 5.0-6.0, it selectively reduces the protonated iminium ion without affecting the free aldehyde, driving the equilibrium toward the stable conjugate[7].

Visualizing Amine PEGylation Pathways

To conceptualize the chemical decision-making process, the following logic matrix dictates the selection of PEGylation chemistries based on the desired target site.

G Start Target Amine PEGylation Lysine Lysine (ε-amine) Non-specific / Multi-site Start->Lysine NTerm N-Terminus (α-amine) Site-Specific Start->NTerm NHS NHS-Ester PEG pH 7.0 - 9.0 Lysine->NHS Aldehyde Aldehyde PEG pH 5.0 - 6.0 NTerm->Aldehyde Amide Stable Amide Bond Fast Reaction NHS->Amide Imine Schiff Base (Imine) Reversible Aldehyde->Imine Reductant NaCNBH3 Reduction Imine->Reductant SecAmine Secondary Amine Bond Highly Stable Reductant->SecAmine

Decision matrix for amine-directed PEGylation pathways.

Quantitative Comparison of Amine-Reactive Linkers

Selecting the correct linker requires evaluating the reactivity, stability, and target specificity. The table below summarizes the core parameters for standard amine-reactive PEG linkers[8][9].

PEG Linker ChemistryTarget AmineOptimal pH RangeReaction SpeedLinkage FormedAqueous Stability of Reagent
NHS Ester Lysine ( ϵ ), N-Terminus ( α )7.0 – 9.0Fast (15 min - 1 hr)AmideLow (Hydrolyzes in minutes/hours)
Aldehyde N-Terminus ( α )5.0 – 6.0Slow (4 - 16 hrs)Secondary AmineHigh (Stable in aqueous buffer)
Epoxide Lysine ( ϵ ), N-Terminus ( α )8.5 – 9.5Very Slow (Days)Secondary AmineHigh
Isothiocyanate Lysine ( ϵ )9.0 – 10.0Moderate (2 - 4 hrs)ThioureaModerate

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate necessary analytical checkpoints to ensure that the causality of the reaction conditions translates into measurable, high-yield bioconjugates.

Protocol 1: Lysine-Directed PEGylation via NHS-Ester PEG

Due to the rapid hydrolysis of NHS esters, the reagent must be prepared immediately before use, and the protein must be strictly free of competing primary amines (e.g., Tris or glycine buffers must be avoided)[4].

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze or desalt the target protein into an amine-free buffer (e.g., 50 mM Sodium Phosphate, pH 7.5). Concentrate the protein to 2–5 mg/mL.

  • Reagent Preparation: Immediately prior to use, weigh the NHS-Ester PEG and dissolve it in an anhydrous, water-miscible solvent (e.g., dry DMSO or DMF) to create a highly concentrated stock (e.g., 100 mg/mL). Note: Do not dissolve in aqueous buffer until the exact moment of reaction to prevent premature hydrolysis.

  • Conjugation: Add the PEG stock to the protein solution at a molar ratio of 2:1 to 5:1 (PEG:Protein), depending on the desired degree of PEGylation. Swirl gently to mix.

  • Incubation: Incubate the reaction at room temperature for 30 to 60 minutes, or at 4°C for 2 hours[4].

  • Quenching: Stop the reaction by adding a 10-fold molar excess of a primary amine (e.g., 1 M Tris-HCl, pH 7.5) and incubate for 15 minutes.

  • Analytical Validation: Analyze an aliquot via Size Exclusion Chromatography (SEC) to confirm the shift in hydrodynamic radius, and Cation Exchange Chromatography (CEX) to quantify the distribution of mono-, di-, and multi-PEGylated species.

Protocol 2: Site-Specific N-Terminal PEGylation via Reductive Amination

This reaction relies on the precise control of pH to maintain selectivity and requires a reducing agent to lock the conjugate into a stable form[6][7].

Step-by-Step Methodology:

  • Buffer Preparation: Buffer exchange the protein into 100 mM Sodium Acetate or Sodium Citrate buffer, pH 5.5.

  • PEG Addition: Add Aldehyde-PEG to the protein solution at a 5:1 to 10:1 molar excess. Because aldehydes are stable in water, this can be added directly as a powder or an aqueous stock.

  • Addition of Reductant: Add Sodium Cyanoborohydride ( NaCNBH3​ ) to a final concentration of 10–20 mM. Caution: Perform this step in a fume hood, as cyanoborohydride can release toxic HCN gas at highly acidic pH, though it is generally stable at pH 5.5.

  • Incubation: Incubate the reaction mixture at 4°C overnight (12–16 hours) with gentle agitation. The slow reaction rate is a natural consequence of the low fraction of unprotonated α -amines at pH 5.5[6].

  • Purification & Validation: Purify the mono-PEGylated protein using Cation Exchange Chromatography (CEX). Because the attachment of PEG to the N-terminus masks a positive charge, the mono-PEGylated protein will elute earlier than the unreacted protein across a salt gradient.

Workflow Prep Buffer Exchange (pH 5.0-6.0) Mix Add Aldehyde-PEG (Molar Excess) Prep->Mix Reduce Add NaCNBH3 (Reductive Amination) Mix->Reduce Incubate Incubate 4-16h (2-8°C or RT) Reduce->Incubate Quench Quench Reaction (Tris/Glycine) Incubate->Quench Purify Purification (SEC / CEX) Quench->Purify

Step-by-step workflow for site-specific N-terminal PEGylation.

Analytical Quality Control (QC) of PEGylated Conjugates

The inherent polydispersity of PEG polymers and the potential for positional isomers necessitate rigorous analytical validation[1].

  • Size Exclusion Chromatography (SEC): PEG chains bind vast amounts of water (approximately 2-3 water molecules per ethylene oxide unit), resulting in a hydrodynamic volume 5 to 10 times larger than a globular protein of equivalent mass. SEC is critical for confirming the bulk success of the conjugation and removing high-molecular-weight aggregates.

  • Ion Exchange Chromatography (IEX): Because amine PEGylation neutralizes the positive charge of the target amine, the isoelectric point (pI) of the protein decreases with each attached PEG molecule. Cation exchange chromatography is the gold standard for resolving unreacted protein, mono-PEGylated, and multi-PEGylated species[5].

  • Peptide Mapping via LC-MS/MS: To definitively prove site-specificity (e.g., confirming N-terminal attachment over lysine attachment), the purified conjugate must be subjected to proteolytic digest (e.g., Trypsin) followed by tandem mass spectrometry. The presence of a PEGylated N-terminal peptide fragment validates the reductive amination protocol's structural integrity[10].

References

  • Chou, D. et al. "Selective N-terminal Functionalization of Native Peptides and Proteins." ResearchGate. Available at:[Link]

  • Dozier, J. K., & Distefano, M. D. "Site-Specific PEGylation of Therapeutic Proteins." PMC - National Institutes of Health. Available at:[Link]

  • LCGC International. "Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography." chromatographyonline.com. Available at:[Link]

  • ADC Review. "What does PEGylation Chemistry look like?" adcreview.com. Available at:[Link]

  • Ma, M. et al. "Site-specific PEGylation of proteins: Insights into structural and functional changes." PMC - National Institutes of Health. Available at:[Link]

  • Google Patents. "WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates." google.com.

Sources

Foundational

mPEG17-NH2 for beginners in bioconjugation

The Architect’s Guide to Discrete Bioconjugation: Mastering mPEG17-NH2 As bioconjugation transitions from a trial-and-error art to a precision science, the reagents we choose dictate the analytical clarity of our outcome...

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Author: BenchChem Technical Support Team. Date: April 2026

The Architect’s Guide to Discrete Bioconjugation: Mastering mPEG17-NH2

As bioconjugation transitions from a trial-and-error art to a precision science, the reagents we choose dictate the analytical clarity of our outcomes. For researchers and drug development professionals entering the field, polymeric polyethylene glycol (PEG) often introduces a nightmare of polydispersity—smeared gel bands and uninterpretable mass spectra.

This whitepaper provides an in-depth, mechanistic guide to using mPEG17-NH2 , a monodisperse, discrete PEG (dPEG) that offers a self-validating system for amine-based bioconjugation. By understanding the causality behind buffer selection, pH dynamics, and reaction kinetics, you can engineer stable amide bonds with absolute predictability.

mPEG17-NH2 is a discrete PEG linker characterized by an exact molecular weight and a specific chain length. Unlike traditional PEGs synthesized via living polymerization (which yield a Poisson distribution of chain lengths), mPEG17-NH2 is synthesized stepwise, ensuring 100% purity of a single molecular entity.

The molecule consists of three functional domains:

  • Methoxy (-OCH3) Terminus: An inert cap that prevents unwanted cross-linking or polymerization.

  • PEG17 Spacer: A highly hydrophilic chain of 17 ethylene oxide units that increases the hydrodynamic radius of the conjugated payload, shielding it from enzymatic degradation and improving aqueous solubility.

  • Primary Amine (-NH2) Terminus: The reactive warhead. When deprotonated, this amine acts as a potent nucleophile, ready to attack activated esters (such as NHS esters) or carboxylic acids (via EDC activation) to form highly stable amide bonds.

Table 1: Physicochemical Properties of mPEG17-NH2

PropertyValueClinical / Experimental Significance
CAS Number 2242586-93-0[1]Ensures precise reagent sourcing and tracking.
Molecular Formula C35H73NO17[1]Exact atomic composition for mass spectrometry.
Exact Mass (MW) 779.9 g/mol [1]Enables self-validating LC-MS tracking (exact +761.9 Da shift).
Spacer Length ~ 58 ÅProvides sufficient steric shielding without compromising target binding.
Solubility Water, DMSO, DMF, DCMHighly versatile; can be used in both aqueous and organic workflows.

Core Mechanistic Principles: The Causality of Amine Conjugation

To successfully conjugate mPEG17-NH2, you must control the environment to favor nucleophilic attack while suppressing competing side reactions (like hydrolysis). The most robust method for beginners is reacting mPEG17-NH2 with an NHS-ester activated target (e.g., a pre-activated fluorophore, drug payload, or modified protein).

The pH Causality

The primary amine on mPEG17-NH2 exists in equilibrium between its protonated (-NH3⁺) and unprotonated (-NH2) states.

  • At pH < 7.0: The amine is heavily protonated. It lacks a lone pair of electrons and is completely non-nucleophilic.

  • At pH > 8.5: While the amine is highly reactive, the NHS-ester on your target molecule will rapidly undergo base-catalyzed hydrolysis in water, rendering it dead before conjugation can occur[2].

  • The Optimal Window: pH 7.2 to 8.0 provides the perfect thermodynamic balance, yielding enough deprotonated amines to drive the reaction forward while preserving the half-life of the NHS ester[3].

Buffer Interference

A common beginner pitfall is performing amine conjugations in Tris or Glycine buffers. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. If present, Tris will act as a competitive nucleophile, aggressively scavenging your target's NHS esters and completely halting PEGylation[2][3].

Table 2: Buffer Selection Matrix for mPEG17-NH2 Conjugation

Buffer SystempH RangeCompatibilityMechanistic Rationale
PBS (Phosphate) 7.2 - 7.5Optimal Amine-free; maintains ideal pH for balancing reactivity and NHS stability[2].
HEPES / MOPS 7.5 - 8.0Excellent Tertiary amines do not compete with primary amines for NHS esters.
Tris / Glycine 7.0 - 9.0Fatal Contains primary amines that will outcompete mPEG17-NH2[3].
MES 5.5 - 6.5Poor Too acidic; mPEG17-NH2 remains protonated (-NH3⁺) and non-reactive.

Standard Operating Procedure: Conjugation Workflow

The following self-validating protocol details the conjugation of mPEG17-NH2 to an NHS-ester functionalized small molecule.

Experimental Protocol
  • Target Preparation: Slowly dissolve the NHS-ester activated target molecule in an anhydrous organic solvent such as DMSO or DMF[4]. Causality: NHS esters hydrolyze rapidly in moisture. Using anhydrous solvent preserves the reactive group until the exact moment of conjugation[2].

  • PEG Preparation: Dissolve mPEG17-NH2 in amine-free PBS (pH 7.4).

  • Reaction Initiation: Add the organic target solution to the aqueous mPEG17-NH2 solution. Ensure that the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume[3][4]. Causality: Exceeding 10% organic solvent can precipitate buffer salts and alter the localized pKa of the amine, severely depressing reaction kinetics.

  • Incubation: Incubate the reaction mixture at room temperature for 30–60 minutes under continuous stirring[2][3].

  • Quenching (Optional): Add a small volume of 1M Tris buffer (pH 7.5) to quench any remaining unreacted NHS esters.

  • Purification: Isolate the PEGylated product using reverse-phase HPLC (for small molecules) or gel filtration/dialysis (if conjugating to larger peptides)[3][4].

Caption: Workflow for conjugating mPEG17-NH2 to an NHS-ester activated target.

Self-Validating Systems: Analytical Confirmation

The defining advantage of using a discrete PEG like mPEG17-NH2 is the ability to treat the bioconjugation as a self-validating system. Because mPEG17-NH2 has a precise molecular weight of 779.9 Da[1], the formation of an amide bond results in a highly predictable mass shift.

During the amidation reaction, the primary amine (-NH2) and the target's carboxylic acid (-COOH) condense to form an amide (-NH-CO-), releasing a molecule of water (18.01 Da) and the NHS leaving group. To confirm success via LC-MS, look for the exact mass of your target molecule plus 761.9 Da (779.9 Da - 18.0 Da). The absence of polymeric smearing allows for baseline resolution of the product peak, confirming both the identity and purity of the conjugate.

Troubleshooting & Optimization

Even with optimal protocols, reaction kinetics can vary based on the steric hindrance of the target molecule. Use the decision matrix below to diagnose and correct low-yield conjugations systematically.

Caption: Decision tree for troubleshooting low mPEG17-NH2 conjugation yields.

References

  • AxisPharm. Protocol for PEG NHS Reagents. Retrieved from [Link]

  • BroadPharm. Instructions for NHS-(PEG)n Conjugation. Retrieved from [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. PEG NHS Ester Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-Heptadecaoxadopentacontan-52-amine (CID 137349925 / CAS 2242586-93-0). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Protein Conjugation Using mPEG17-NH2

Introduction & Rationale mPEG17-NH2 (CAS: 2242586-93-0) is a monodisperse, discrete polyethylene glycol (dPEG) derivative containing exactly 17 repeating ethylene glycol units and a terminal primary amine[1]. With an exa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

mPEG17-NH2 (CAS: 2242586-93-0) is a monodisperse, discrete polyethylene glycol (dPEG) derivative containing exactly 17 repeating ethylene glycol units and a terminal primary amine[1]. With an exact molecular weight of 779.49 Da, it provides a distinct advantage over traditional polydisperse PEGs[1]. In biotherapeutics and drug development, polymer polydispersity introduces analytical complexity and batch-to-batch variability. By utilizing a discrete mPEG17-NH2, researchers can achieve precise hydrodynamic volume expansion and immunogenicity shielding while maintaining a single, easily characterizable molecular species[2].

The terminal primary amine allows for highly targeted conjugation to protein carboxylates (Asp, Glu residues, or the C-terminus) via chemical crosslinking, or to specific Glutamine residues via enzyme-mediated bioconjugation.

Mechanistic Grounding: Causality in Conjugation

Conjugating mPEG17-NH2 to a target protein requires coupling its primary amine to a reactive moiety on the protein. We outline two field-proven mechanisms:

A. Carbodiimide Crosslinking (EDC/Sulfo-NHS) EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates carboxyl groups to form an O-acylisourea intermediate. Because this intermediate is highly susceptible to hydrolysis in aqueous environments, Sulfo-NHS is added to convert it into a semi-stable Sulfo-NHS ester[3]. This ester is then subjected to nucleophilic attack by the primary amine of mPEG17-NH2 at a slightly alkaline pH (7.2–8.0), yielding a stable amide bond[3]. Causality Insight: If the target protein contains native lysine residues, a one-pot EDC reaction will cause catastrophic protein-protein polymerization. Therefore, a two-step protocol is mandatory: activate the carboxyls at pH 6.0, remove excess EDC, and then introduce the mPEG17-NH2[3].

B. Enzyme-Mediated Conjugation (mTGase) For highly site-specific conjugation, microbial transglutaminase (mTGase) can be employed. mTGase catalyzes an acyl transfer reaction between the γ-carboxamide group of specific, sterically accessible glutamine residues on the protein and the primary amine of mPEG17-NH2[4]. This avoids the positional heterogeneity often seen in EDC coupling.

Conjugation Workflow

Workflow Prot Protein-COOH Int Protein-Sulfo-NHS Ester Prot->Int Activation EDC EDC / Sulfo-NHS (pH 6.0) EDC->Int Catalysis Desalt Desalting (Remove EDC) Int->Desalt Purification Conj Protein-mPEG17 Conjugate Desalt->Conj Conjugation PEG mPEG17-NH2 (pH 7.5) PEG->Conj Nucleophilic Attack

Fig 1: Two-step EDC/Sulfo-NHS conjugation workflow for mPEG17-NH2.

Experimental Protocols

Protocol A: Two-Step EDC/Sulfo-NHS Conjugation (Amide Bond Formation)

Self-Validating System: Removing excess EDC via a desalting column before adding the PEG ensures that no zero-length crosslinking between protein molecules can occur during the PEGylation phase.

Materials:

  • Target Protein (1-5 mg/mL)

  • mPEG17-NH2

  • EDC and Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5

  • Zeba Spin Desalting Columns (or equivalent SEC columns)

Step-by-Step Methodology:

  • Buffer Exchange: Equilibrate the target protein into the Activation Buffer. Do not use PBS at this stage, as its pH is suboptimal for activation, and do not use Tris, as its primary amine will quench the reaction.

  • Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution[3]. Incubate at room temperature (RT) for 15 minutes.

  • Quenching & Desalting: Immediately pass the reaction mixture through a Zeba Spin Desalting Column pre-equilibrated with Conjugation Buffer (pH 7.5). This step simultaneously removes unreacted EDC/Sulfo-NHS and raises the pH to the optimal range for aminolysis[3].

  • Conjugation: Dissolve mPEG17-NH2 in Conjugation Buffer. Add a 20- to 50-fold molar excess of mPEG17-NH2 to the activated protein.

  • Incubation: React for 2 hours at RT under gentle agitation.

  • Final Purification: Remove unreacted mPEG17-NH2 via dialysis (MWCO dependent on protein size) or SEC.

Protocol B: Site-Specific mTGase PEGylation

Materials:

  • Target Protein (must contain an accessible Glutamine)

  • mPEG17-NH2

  • Microbial Transglutaminase (mTGase)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5

Step-by-Step Methodology:

  • Preparation: Dilute the target protein to 2 mg/mL in Reaction Buffer.

  • PEG Addition: Add a 20-fold molar excess of mPEG17-NH2 to the protein solution.

  • Enzyme Addition: Add mTGase at a ratio of 1 U per mg of target protein[4].

  • Incubation: Incubate the mixture at 37°C for 4 to 16 hours. Causality Note: The reaction time is highly dependent on the steric accessibility of the target glutamine.

  • Purification: Terminate the reaction by adding an mTGase inhibitor or by immediate SEC purification to separate the conjugate from the enzyme and free PEG.

Quantitative Data & Optimization Matrix

ParameterEDC/Sulfo-NHS CouplingmTGase Enzymatic CouplingRationale for Optimization
Optimal pH 6.0 (Act) / 7.5 (Conj)7.0 – 8.0Balances NHS-ester half-life and amine nucleophilicity.
PEG:Protein Ratio 20:1 to 50:110:1 to 20:1High excess drives reaction kinetics and prevents hydrolysis.
Temperature 20°C - 25°C (RT)37°CmTGase requires physiological temps for optimal kinetics.
Reaction Time 15 min (Act) + 2 hrs (Conj)4 – 16 hoursEnzymatic transfer is slower than chemical aminolysis.
Expected Yield 60% – 80%40% – 90%Enzymatic yield depends strictly on Glutamine exposure.

Trustworthiness & Analytical Validation

To ensure the protocol is a self-validating system, perform the following quality control steps:

  • SEC-HPLC: Run the purified conjugate on a Size Exclusion Chromatography column. The mPEG17-NH2 addition will increase the mass by exactly 779.49 Da per addition[1]. Because PEG has a large hydration sphere, the apparent shift in hydrodynamic volume will be larger than a globular protein of equivalent mass[2].

  • SDS-PAGE: A distinct upward gel shift validates covalent attachment. The monodisperse nature of mPEG17-NH2 ensures sharp bands, unlike the smearing typical of polydisperse PEGylation.

References

  • Source: thermofisher.
  • Source: acs.
  • Source: europeanpharmaceuticalreview.
  • Source: nih.gov (PubChem)

Sources

Application

mPEG17-NH2 for targeted drug delivery systems

Application Note: Precision PEGylation using mPEG17-NH2 in Targeted Drug Delivery Systems Executive Summary & Mechanistic Rationale Historically, the development of PEGylated biotherapeutics and nanomedicines relied heav...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision PEGylation using mPEG17-NH2 in Targeted Drug Delivery Systems

Executive Summary & Mechanistic Rationale

Historically, the development of PEGylated biotherapeutics and nanomedicines relied heavily on polydisperse polymeric polyethylene glycol (PEG)[1]. While effective at extending circulation half-life, polymeric PEGs consist of a complex mixture of varying chain lengths, introducing significant batch-to-batch variability and analytical bottlenecks during structural characterization[2].

The transition to discrete PEGs (dPEGs), specifically mPEG17-NH2 , resolves these critical issues. As a monodispersed molecule, mPEG17-NH2 possesses an exact molecular weight of 779.9 g/mol and a precisely defined chemical structure (C35H73NO17)[3][4]. In targeted drug delivery systems—such as Antibody-Drug Conjugates (ADCs) and Lipid Nanoparticles (LNPs)—this absolute monodispersity is a regulatory imperative for achieving precise stoichiometric control, reproducible pharmacokinetics, and exact Drug-Antibody Ratio (DAR) calculations[1][3].

The structural logic of mPEG17-NH2 is twofold:

  • Chain Length (17 units): It is long enough to form a dense hydration shell that resists protein adsorption and macrophage opsonization, yet short enough to prevent the steric hindrance that often masks active targeting ligands on nanocarriers[5].

  • Terminal Amine (-NH2): The primary amine acts as a highly reactive nucleophile, allowing for robust, zero-length covalent conjugation to carboxylated drugs or nanoparticle surfaces via standard EDC/NHS chemistry[6][7].

Biological_Impact PEG mPEG17-NH2 Conjugated Nanomedicine Stealth Hydration Shell Formation (Steric Shielding) PEG->Stealth In vivo environment Immune Reduced Opsonization & Macrophage Uptake Stealth->Immune Blocks protein binding PK Extended Circulation Half-Life Immune->PK Evades clearance Target Enhanced Accumulation at Target Site PK->Target Improved biodistribution

Biological causality pathway illustrating how mPEG17-NH2 modification enhances targeted delivery.

Physicochemical Profiling

To understand the operational superiority of mPEG17-NH2, it must be quantitatively compared against its polymeric counterpart (e.g., mPEG 1K), which is frequently used in legacy formulations.

Physicochemical PropertyPolymeric mPEG (e.g., mPEG 1K)Discrete mPEG17-NH2Impact on Targeted Drug Delivery
Molecular Weight ~1000 Da (Average)Exactly 779.9 g/mol Ensures predictable pharmacokinetics and exact dosing calculations[3][4].
Dispersity Index (Đ) > 1.05 (Broad distribution)1.00 (Absolute Monodispersity)Eliminates batch-to-batch variability, meeting strict regulatory standards[1][2].
Mass Spectrometry Profile Complex, uninterpretable bell-shaped curveSingle, distinct m/z peakEnables precise Drug-Antibody Ratio (DAR) determination in ADCs[1].
Surface Functionalization Stochastic and unevenStoichiometrically preciseEnsures uniform surface coating and consistent stealth properties on LNPs[3][5].

Standardized Protocol: Covalent Conjugation of mPEG17-NH2

The following self-validating protocol details the two-step EDC/Sulfo-NHS coupling of mPEG17-NH2 to carboxylated substrates (e.g., small molecule therapeutics or polymeric nanocarriers).

PEGylation_Workflow A Carboxylated Target (Nanoparticle/Drug) B EDC / Sulfo-NHS Activation (MES Buffer, pH 5.5) A->B Add Activating Agents C NHS-Ester Intermediate (Amine-Reactive) B->C 15-30 min, RT D mPEG17-NH2 Addition (PBS Buffer, pH 7.4) C->D pH Shift & Reagent Addition E Amide Bond Formation (PEGylated Conjugate) D->E 2 hours, RT

Workflow for EDC/NHS-mediated conjugation of mPEG17-NH2 to carboxylated delivery systems.

Phase 1: Carboxylate Activation
  • Solubilization: Dissolve the carboxylated substrate in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 5.5).

    • Causality: MES is a non-carboxylate, non-amine buffer. EDC is highly prone to rapid hydrolysis in aqueous environments, but its half-life is maximized at slightly acidic pH (4.5–6.0). Phosphate buffers must be strictly avoided during this step as they drastically reduce EDC efficiency[8].

  • EDC Addition: Add EDC·HCl to a final concentration of 2 mM. Incubate for 15 minutes at room temperature (RT).

    • Causality: EDC reacts with the carboxyl group to form a highly unstable O-acylisourea intermediate.

  • Sulfo-NHS Stabilization: Add Sulfo-NHS to a final concentration of 5 mM. Incubate for an additional 15 minutes at RT.

    • Causality: Because the O-acylisourea intermediate hydrolyzes within seconds, Sulfo-NHS is introduced to displace the EDC byproduct. This forms a semi-stable Sulfo-NHS ester, increasing the reactive intermediate's half-life from seconds to hours, allowing ample time for the subsequent coupling step[7][8].

Phase 2: Nucleophilic Coupling
  • Buffer Exchange / pH Shift: Equilibrate the activated substrate into Coupling Buffer (1X PBS, pH 7.4–8.0) using a desalting column or centrifugal ultrafiltration.

    • Causality: The primary amine of mPEG17-NH2 is protonated (and thus non-nucleophilic) at the acidic pH used for activation. Shifting the pH above 7.0 deprotonates the amine, converting it into a potent nucleophile[8].

  • mPEG17-NH2 Addition: Add mPEG17-NH2 at a 5-to-10-fold molar excess relative to the available carboxyl groups[6]. React for 2 hours at RT under continuous gentle agitation.

    • Causality: The deprotonated primary amine attacks the Sulfo-NHS ester, forming a highly stable, irreversible amide bond and releasing the Sulfo-NHS leaving group[7].

Phase 3: Quenching & Self-Validation
  • Quenching: Add hydroxylamine (10 mM final concentration) to hydrolyze any unreacted NHS esters back to carboxylates, preventing unwanted off-target crosslinking[6].

  • Purification: Remove unreacted mPEG17-NH2 and small-molecule byproducts via dialysis (for nanoparticles) or preparative HPLC (for small molecules).

  • Self-Validating System Check:

    • For Small Molecules (LC-MS): The discrete nature of mPEG17-NH2 allows for exact mass verification. A successful conjugation will yield a single, distinct mass shift of exactly +761.9 Da (779.9 Da[mPEG17-NH2] - 18.0 Da [H2O released during amide formation])[1][4]. This contrasts sharply with polymeric PEGs, which produce uninterpretable bell-shaped mass spectra[1].

    • For Nanoparticles (DLS & Zeta Potential): Carboxylated nanoparticles typically exhibit a highly negative zeta potential (e.g., -40 mV). Successful grafting of the neutral mPEG17-NH2 chain will physically mask these surface charges, shifting the zeta potential significantly toward neutral (e.g., -10 to -5 mV). Dynamic Light Scattering (DLS) should confirm a slight increase in hydrodynamic diameter without significant aggregation.

References

  • 3 - broadpharm.com

  • 6 - broadpharm.com 3.4 - PubChem (nih.gov) 4.5 - researchgate.net 5.7 - echobiosystems.com 6.1 - enovatia.com 7.2 - PMC (nih.gov)

  • 8 - thermofisher.com

Sources

Method

Application Note: Amine-Reactive Crosslinking with Discrete mPEG17-NH2

Executive Summary Amine-reactive crosslinking using discrete polyethylene glycol (dPEG) reagents is a cornerstone technique in bioconjugation, nanoparticle surface modification, and the optimization of pharmacokinetic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amine-reactive crosslinking using discrete polyethylene glycol (dPEG) reagents is a cornerstone technique in bioconjugation, nanoparticle surface modification, and the optimization of pharmacokinetic profiles. This application note provides a comprehensive, mechanistically grounded guide to utilizing mPEG17-NH2 —a monodisperse, 17-unit PEG amine—for the covalent modification of carboxyl-bearing substrates. By understanding the chemical causality behind activation kinetics and pH dependencies, researchers can establish highly reproducible, self-validating PEGylation workflows.

Mechanistic Rationale & Material Properties

mPEG17-NH2 (CAS: 2242586-93-0) is a discrete PEG molecule with the molecular formula C35H73NO17 and an exact molecular weight of 779.9 g/mol [1]. Unlike traditional polydisperse PEGs, which exist as a broad Poisson distribution of chain lengths, mPEG17-NH2 provides absolute mass precision. This discrete nature eliminates analytical complexity during mass spectrometry and ensures highly reproducible steric shielding in drug delivery systems.

The crosslinking mechanism relies on the nucleophilicity of the terminal primary amine. At physiological to slightly alkaline pH, the amine is sufficiently unprotonated to attack electrophilic centers. The most robust method for conjugating mPEG17-NH2 to carboxylated targets (e.g., proteins, hyaluronic acid, or functionalized nanoparticles) is via zero-length carbodiimide crosslinking using EDC and NHS (or Sulfo-NHS)[2].

Causality of the Chemical Environment: EDC initially reacts with the target carboxyl group at an optimal pH of 4.5–6.0 to form an unstable O-acylisourea intermediate[2]. Because this intermediate is highly susceptible to hydrolysis in aqueous environments, NHS is introduced to convert it into a semi-stable NHS ester[2]. The reaction pH is subsequently raised to 7.0–8.0. This pH shift is critical: it maximizes the nucleophilicity of the mPEG17-NH2 primary amine, facilitating rapid nucleophilic acyl substitution to form a stable amide bond while minimizing the competing hydrolysis of the NHS ester[2].

Reaction Workflow Visualization

Workflow Step1 Target Molecule (-COOH) Step2 EDC / Sulfo-NHS Activation (pH 5.5) Step1->Step2 Carboxyl ionization Step3 NHS-Ester Intermediate (Amine-Reactive) Step2->Step3 O-acylisourea conversion Step4 mPEG17-NH2 Addition Conjugation (pH 7.5) Step3->Step4 Buffer exchange (Optional) Step5 PEGylated Conjugate (Stable Amide Bond) Step4->Step5 Nucleophilic attack by primary amine

Figure 1: Mechanistic workflow of amine-reactive crosslinking with EDC/NHS and mPEG17-NH2.

Quantitative Reaction Parameters

To prevent reaction failure, stoichiometry and buffer conditions must be strictly controlled. Table 1 summarizes the optimal parameters based on the thermodynamic and kinetic requirements of the EDC/NHS coupling chemistry.

ParameterRecommended ValueMechanistic Rationale
Activation Buffer MES (pH 4.5–6.0)Optimizes EDC efficiency; avoids amine-containing buffers (e.g., Tris) that act as competitive nucleophiles.
Conjugation Buffer PBS or HEPES (pH 7.0–8.0)Deprotonates the mPEG17-NH2 primary amine, maximizing its nucleophilicity for the ester attack.
EDC:Carboxyl Ratio 10:1 Molar ExcessDrives the thermodynamically unfavorable formation of the O-acylisourea intermediate.
NHS:EDC Ratio 1:1 to 2.5:1Rapidly converts the unstable O-acylisourea into a semi-stable NHS ester before hydrolysis occurs.
mPEG17-NH2 Ratio 2:1 to 5:1 ExcessEnsures complete capping of activated sites and drives the conjugation reaction to completion.

Validated Experimental Protocols

Protocol A: Two-Step Conjugation for Proteins/Peptides (Prevents Polymerization)

When PEGylating proteins, the target molecule inherently contains both carboxyl (-COOH) and amine (-NH2) groups. A one-pot reaction would cause catastrophic inter- and intra-molecular protein crosslinking. Therefore, a two-step protocol is mandatory[2].

  • Preparation : Dissolve the protein in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Causality: The inclusion of NaCl minimizes non-specific ionic interactions between proteins during the vulnerable activation phase.

  • Activation : Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS. Incubate for exactly 15 minutes at room temperature. Causality: 15 minutes is the kinetic sweet spot; longer incubation exponentially increases the risk of NHS ester hydrolysis.

  • Quenching & Desalting : Rapidly buffer-exchange the activated protein into Conjugation Buffer (0.1 M PBS, pH 7.5) using a spin desalting column. Causality: This removes unreacted EDC, preventing unwanted side reactions, and shifts the pH to favor nucleophilic attack.

  • Conjugation : Immediately add a 5-fold molar excess of mPEG17-NH2. Incubate for 2 hours at room temperature.

  • Purification : Remove unreacted mPEG17-NH2 via size exclusion chromatography (SEC) or dialysis against an appropriate buffer.

Protocol B: One-Pot Conjugation for Amine-Free Substrates (e.g., Nanoparticles/Polymers)

Substrates like hyaluronic acid (HA) or carboxylic graphene oxide lack primary amines, entirely eliminating the risk of self-polymerization. In these cases, a one-pot synthesis is highly efficient and maximizes yield[3][4].

  • Dispersion : Disperse the carboxylated nanoparticles or dissolve the polymer (e.g., HA) in PBS (pH 7.4)[3].

  • Pre-mixing : Add the required molar amount of mPEG17-NH2 directly to the dispersion and sonicate/stir briefly[4]. Causality: Pre-mixing ensures the mPEG17-NH2 nucleophile is spatially adjacent to the carboxyls the exact moment they are activated.

  • Activation/Coupling : Add equimolar concentrations of EDC and NHS dropwise to the mixture[4].

  • Incubation : Stir continuously for 24 hours at room temperature in the dark to allow complete conversion[4].

  • Purification : Dialyze the product against distilled water (e.g., MWCO 14 kDa) to remove reaction byproducts and unreacted PEG[4].

Self-Validation & Analytical Characterization

A robust bioconjugation protocol must function as a self-validating system. To ensure the PEGylation was successful and reproducible, implement the following orthogonal validation steps:

  • Mass Spectrometry (MALDI-TOF or LC-MS): For peptides and small proteins, the discrete nature of mPEG17-NH2 allows for precise mass validation. The conjugate will exhibit an exact mass shift of +761.9 Da (779.9 Da for mPEG17-NH2 minus 18.0 Da for the loss of H₂O during amide bond formation). The presence of a single, sharp peak—rather than a polymeric "smear"—confirms the successful attachment of the discrete PEG[1].

  • Zeta Potential Shift: Carboxylated nanoparticles typically exhibit a highly negative zeta potential (e.g., -30 to -50 mV). Successful covalent capping with mPEG17-NH2 consumes the anionic -COOH groups and provides a steric hydration layer, neutralizing the surface charge and shifting the zeta potential toward 0 mV.

  • Ninhydrin / TNBSA Assay: Post-purification, test the retentate for primary amines. The absence of a colorimetric signal confirms that all unreacted mPEG17-NH2 has been successfully removed, validating the purity of the final conjugate.

Sources

Application

Application Note: Surface Functionalization of Liposomes with Discrete mPEG17-NH2

Executive Summary The covalent modification of liposomal nanocarriers with Polyethylene Glycol (PEG)—termed PEGylation—is a foundational technique in nanomedicine designed to shield particles from mononuclear phagocyte s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The covalent modification of liposomal nanocarriers with Polyethylene Glycol (PEG)—termed PEGylation—is a foundational technique in nanomedicine designed to shield particles from mononuclear phagocyte system (MPS) clearance and prolong plasma half-life[]. However, traditional polymeric PEGs are highly polydisperse, leading to batch-to-batch heterogeneity and an increased risk of immunogenic responses, such as the generation of anti-PEG antibodies 2[2].

To overcome these limitations, discrete PEG (dPEG®) technology is increasingly utilized. Molecules like mPEG17-NH2 (methoxy-PEG-amine containing exactly 17 ethylene oxide units) provide a single-molecular-weight, highly pure stealth layer3[3]. This application note details the mechanistic rationale and a self-validating protocol for the post-formulation surface functionalization of carboxylated liposomes using mPEG17-NH2 via zero-length EDC/Sulfo-NHS crosslinking.

Mechanistic Insights: The Causality of Experimental Design

As a Senior Application Scientist, it is critical to understand why specific chemical environments and architectural choices are made during liposome bioconjugation:

  • The Advantage of Post-Insertion Conjugation: Conjugating mPEG17-NH2 to the surface of pre-formed carboxylated liposomes ensures that the PEG layer is exclusively localized to the outer leaflet. This preserves the internal aqueous core volume for maximal drug encapsulation and prevents the structural destabilization that can occur when high molar ratios of PEG-lipids are incorporated during initial lipid film hydration.

  • Zero-Length Crosslinking Dynamics: The protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). EDC reacts with liposomal carboxyl groups to form an unstable O-acylisourea intermediate. Sulfo-NHS rapidly displaces the EDC byproduct to form a semi-stable, amine-reactive Sulfo-NHS ester4[4].

  • pH-Driven Reaction Phasing: The activation step is strictly performed at pH 5.0–6.0 (using MES buffer) because EDC hydrolysis is minimized and carboxyl activation is maximized in this acidic range. Conversely, the conjugation step requires a pH shift to 7.2–7.5 (using PBS) because the primary amine on mPEG17-NH2 must be unprotonated to act as an effective nucleophile against the Sulfo-NHS ester4[4].

ReactionMechanism COOH Liposome-COOH (Carboxyl Surface) EDC EDC + Sulfo-NHS (MES Buffer, pH 6.0) COOH->EDC Activation Ester Sulfo-NHS Ester Intermediate EDC->Ester Stabilization PEG mPEG17-NH2 (PBS Buffer, pH 7.4) Ester->PEG Nucleophilic Attack Final mPEG17-Functionalized Stealth Liposome PEG->Final Amide Bond Formation

Mechanistic workflow of two-step EDC/Sulfo-NHS conjugation of mPEG17-NH2 to liposomes.

Quantitative Data: Polydisperse vs. Discrete PEG

The transition to discrete PEG architectures provides measurable improvements in nanocarrier characterization and biological performance.

ParameterTraditional Polydisperse PEG (e.g., PEG2000)Discrete mPEG17-NH2
Molecular Weight Dispersity (PDI) Heterogeneous (PDI > 1.05)Homogeneous (PDI = 1.00)
Batch-to-Batch Reproducibility Variable chain lengths per batchAbsolute structural exactness
Anti-PEG Antibody Recognition Moderate to High (Epitope binding)Significantly Reduced
Analytical Characterization Broad peaks (NMR/MS)Sharp, distinct analytical peaks
Steric Shielding Efficiency High, but variable densityHigh, uniform surface density

Experimental Protocol: Two-Step Surface Functionalization

This protocol utilizes a two-step aqueous coupling process to prevent the cross-linking of primary amines and to optimize the pH for each distinct chemical phase 5[5].

Materials Required
  • Carboxylated Liposomes : Pre-formed liposomes incorporating a carboxyl-lipid (e.g., DSPE-PEG-COOH or Cholesteryl Hemisuccinate).

  • mPEG17-NH2 : Discrete methoxy-PEG-amine (MW ~796 Da).

  • Activation Buffer : 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer : 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2–7.5 (PBS).

  • Reagents : EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride), Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Equipment : Zeba™ Spin Desalting Columns (or equivalent SEC columns) equilibrated with Coupling Buffer.

Step-by-Step Methodology

Step 1: Liposome Equilibration and Activation

  • Ensure the carboxylated liposomes are suspended in the Activation Buffer (pH 6.0) . If they are in a different buffer (especially amine-containing buffers like Tris), perform a buffer exchange via dialysis or size exclusion chromatography (SEC) prior to activation.

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture condensation, which rapidly hydrolyzes EDC 4[4].

  • Calculate the molar concentration of accessible carboxyl groups on the liposome surface.

  • Add a 10-fold molar excess of EDC and a 4-fold molar excess of Sulfo-NHS relative to the surface carboxyl groups 6[6].

  • Incubate the reaction mixture for 15 to 30 minutes at room temperature with gentle end-over-end rotation5[5].

Step 2: Buffer Exchange and Quenching Critical Causality: Unreacted EDC must be removed before adding mPEG17-NH2. While chemical quenching with β-mercaptoethanol is possible 6[6], desalting is highly preferred for liposomes to simultaneously remove activation byproducts and shift the pH to the optimal range for amine coupling 4[4].

  • Pass the activated liposome suspension through a Zeba™ Spin Desalting Column (or equivalent) that has been pre-equilibrated with Coupling Buffer (pH 7.4) .

  • Collect the eluate containing the Sulfo-NHS-activated liposomes. Proceed immediately to Step 3, as the Sulfo-NHS ester has a limited half-life (hydrolyzing within hours at pH 7.4).

Step 3: mPEG17-NH2 Conjugation

  • Dissolve mPEG17-NH2 in Coupling Buffer.

  • Add the mPEG17-NH2 solution to the activated liposomes at a 2-fold to 5-fold molar excess relative to the original carboxyl concentration to drive the reaction to completion.

  • Incubate the mixture for 2 hours at room temperature (or overnight at 4°C) with gentle rotation 4[4].

Step 4: Final Purification

  • Remove unreacted mPEG17-NH2 and released Sulfo-NHS leaving groups by subjecting the functionalized liposomes to exhaustive dialysis (using a MWCO membrane appropriate for the liposome size, typically 100 kDa) against PBS, or via a final SEC pass.

  • Characterize the final stealth liposomes via Dynamic Light Scattering (DLS) and Zeta Potential analysis. Successful conjugation is typically indicated by a slight increase in hydrodynamic diameter and a neutralization (shift toward zero) of the highly negative zeta potential of the precursor carboxyl-liposomes.

BiologicalFate Admin Intravenous Administration of mPEG17-Liposomes Corona Steric Shielding Prevents Protein Corona Formation Admin->Corona Evasion Evasion of MPS / RES Macrophage Clearance Corona->Evasion Circulation Prolonged Plasma Half-Life & Target Accumulation Evasion->Circulation

Biological fate and pharmacokinetic advantages of discrete PEGylated stealth liposomes.

References

  • ResearchGate . Discrete Polyethylene glycol Derivatives as a Potent Impetus for Next-Generation Biomedicines. Available at: [Link]

  • PMC / NIH . Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations. Available at:[Link]

  • Echo BioSystems . General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]

Sources

Method

Experimental Protocol: Step-by-Step Methodology

[label="{Step 2: Reaction mechanism of mPEG17-NH2 with an NHS ester, forming a stable amide bond. To ensure a self-validating and highly efficient conjugation, this protocol isolates the water-sensitive NHS ester until t...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="{Step 2:

Reaction mechanism of mPEG17-NH2 with an NHS ester, forming a stable amide bond.

To ensure a self-validating and highly efficient conjugation, this protocol isolates the water-sensitive NHS ester until the moment of reaction and incorporates strict in-process analytical controls.

Materials Required:
  • mPEG17-NH2 (Amine source)

  • NHS-ester functionalized payload

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 8.0 - 8.3[1]. (Crucial: Do not use Tris or Glycine buffers during conjugation, as their primary amines will compete for the NHS ester[2]).

  • Anhydrous Solvent: Amine-free DMSO or DMF[1].

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Step 1: Reagent Preparation
  • Dissolve mPEG17-NH2 in the Conjugation Buffer to a final concentration of 2–10 mM.

  • Immediately before use, dissolve the NHS-ester payload in anhydrous DMSO or DMF to create a 50–100 mM stock. Causality Check: Storing NHS esters in aqueous buffers leads to rapid, irreversible hydrolysis. The organic solvent carryover in the final reaction should not exceed 5-10% (v/v) to prevent payload precipitation[2].

Step 2: Conjugation Reaction
  • Add the NHS-ester stock solution to the aqueous mPEG17-NH2 solution. To drive the reaction to completion, use a 2- to 5-fold molar excess of the mPEG17-NH2 relative to the NHS ester (or vice versa, depending on which reagent is more precious).

  • Vortex gently to mix.

  • Incubate the reaction mixture at room temperature (20-25 °C) for 1 to 2 hours, or at 4 °C for up to 4 hours[1].

Step 3: In-Process Control & Self-Validation
  • Spectrophotometric Monitoring: The extent of the reaction can be monitored in real-time by measuring absorbance at 260–280 nm. The released N-hydroxysuccinimide (NHS) byproduct strongly absorbs in this range, providing a direct kinetic readout of the reaction[2].

  • LC-MS Verification: Because mPEG17-NH2 is a discrete molecule, extract a 2 µL aliquot and analyze it via LC-MS. You should observe the exact mass of the Payload + 824 Da (minus the NHS leaving group mass), confirming successful amide bond formation without the polymeric smearing typical of traditional PEGs[3].

Step 4: Quenching & Purification
  • Quench: Add the Quenching Buffer (1 M Tris-HCl) to a final concentration of 50 mM. Incubate for 15–30 minutes at room temperature. Causality Check: The primary amines in Tris will rapidly consume any unreacted NHS esters, preventing unwanted off-target crosslinking downstream[2].

  • Purify: Isolate the final mPEG17-conjugate using Size Exclusion Chromatography (SEC), dialysis, or Reverse-Phase HPLC, depending on the molecular weight difference between the conjugate and the byproducts. The NHS leaving group and Tris-quenched byproducts are highly water-soluble and easily removed[1].

Experimental Workflow Visualization

Workflow Prep Step 1: Preparation Dissolve NHS-ester in anhydrous DMSO/DMF Dissolve mPEG17-NH2 in amine-free buffer (pH 8.0) React Step 2: Conjugation Mix reagents (monitor organic solvent max 10%) Incubate 1-2 hours at RT Prep->React Monitor Step 3: In-Process Control Monitor NHS release at 260-280 nm Verify exact discrete mass via LC-MS React->Monitor Quench Step 4: Quenching Add 50 mM Tris or Glycine Incubate 15 mins to consume unreacted NHS Monitor->Quench Purify Step 5: Purification Remove small molecules via SEC or RP-HPLC Quench->Purify

Step-by-step experimental workflow for mPEG17-NH2 conjugation with in-process controls.

References

  • Title: Protocol: NHS Ester Labeling of Amino-Biomolecules Source: Interchim URL: [Link]

Sources

Application

Application Notes and Protocols for Peptide Modification with mPEG17-NH2

Introduction: The Strategic Advantage of Precision PEGylation In the landscape of therapeutic peptide development, enhancing pharmacokinetic and pharmacodynamic profiles is a paramount objective. PEGylation, the covalent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Precision PEGylation

In the landscape of therapeutic peptide development, enhancing pharmacokinetic and pharmacodynamic profiles is a paramount objective. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, has emerged as a gold-standard strategy to achieve this.[1][2] By increasing the hydrodynamic volume of a peptide, PEGylation can reduce renal clearance, shield the molecule from proteolytic degradation, and decrease immunogenicity, ultimately extending its circulating half-life and improving therapeutic efficacy.[1][3][4][5]

However, traditional PEGylation methods often utilize polydisperse PEG reagents, which are mixtures of polymers with a wide range of molecular weights. This inherent heterogeneity leads to a complex mixture of final products, posing significant challenges for characterization, purification, and ensuring batch-to-batch consistency. This guide focuses on the use of mPEG17-NH2 , a monodisperse PEGylation reagent. Monodisperse PEGs, with their precisely defined molecular weight, offer a solution to the challenges of polydispersity, enabling the synthesis of a homogenous, well-defined PEG-peptide conjugate.[5] This precision is critical for the development of next-generation therapeutics where reproducibility and a clear understanding of structure-activity relationships are non-negotiable.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of mPEG17-NH2 for peptide modification. We will delve into the underlying chemistry, provide detailed, field-proven protocols, and discuss the critical aspects of purification and characterization.

The Chemistry of Amine-Based Peptide Modification

The modification of peptides with mPEG17-NH2 typically involves the formation of a stable amide bond between the terminal amine of the PEG reagent and a carboxyl group on the peptide. This is most commonly achieved through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two well-defined steps:

  • Activation of the Carboxyl Group: EDC reacts with a carboxyl group (from an aspartic acid, glutamic acid residue, or the C-terminus of the peptide) to form a highly reactive O-acylisourea intermediate.[6][7][8] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[6][7]

  • Formation of a Stable NHS Ester and Amide Bond Formation: To improve coupling efficiency and stability, NHS is introduced. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[6][7][8] This NHS ester is less susceptible to hydrolysis and reacts efficiently with the primary amine of mPEG17-NH2 to form a stable amide bond, releasing NHS.[7][9]

Visualizing the Reaction Mechanism

PEGylation_Reaction Peptide_COOH Peptide-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Peptide_COOH->O_Acylisourea +EDC EDC EDC EDC->O_Acylisourea NHS_Ester Peptide-NHS Ester (More Stable) O_Acylisourea->NHS_Ester +NHS NHS NHS / Sulfo-NHS NHS->NHS_Ester PEG_Peptide PEG-Peptide Conjugate (Stable Amide Bond) NHS_Ester->PEG_Peptide +mPEG17-NH2 mPEG17_NH2 mPEG17-NH2 mPEG17_NH2->PEG_Peptide

Caption: EDC/NHS-mediated coupling of mPEG17-NH2 to a peptide's carboxyl group.

Experimental Protocols

PART 1: Peptide PEGylation with mPEG17-NH2 using EDC/NHS Chemistry

This protocol outlines the steps for the covalent attachment of mPEG17-NH2 to a peptide containing at least one carboxyl group.

A. Materials and Reagents

  • Peptide of interest (with at least one Asp, Glu, or C-terminal carboxyl group)

  • mPEG17-NH2

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification columns (e.g., RP-HPLC, SEC)

  • Analytical instruments (e.g., HPLC, Mass Spectrometer)

B. Pre-Reaction Preparations

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the peptide has poor aqueous solubility, a minimal amount of a compatible organic solvent can be used.

  • Reagent Preparation:

    • Prepare a fresh solution of EDC in anhydrous DMF or water-free DMSO at a concentration of 100 mg/mL.

    • Prepare a fresh solution of NHS or Sulfo-NHS in anhydrous DMF or water-free DMSO at a concentration of 100 mg/mL.

    • Dissolve mPEG17-NH2 in the Reaction Buffer to a concentration of 100 mg/mL.

C. Step-by-Step PEGylation Protocol

  • Activation: To the peptide solution, add the EDC solution to achieve a 10-fold molar excess over the peptide. Immediately add the NHS (or Sulfo-NHS) solution to achieve a 25-fold molar excess over the peptide.

  • Incubation: Gently mix the reaction and incubate for 15-30 minutes at room temperature to allow for the formation of the NHS-activated peptide.

  • Conjugation: Add the mPEG17-NH2 solution to the activated peptide mixture. A 10- to 50-fold molar excess of mPEG17-NH2 over the peptide is recommended as a starting point.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters and cap unreacted EDC.

D. Quantitative Data Summary for Reaction Setup

ComponentMolar Excess (relative to Peptide)Rationale
EDC 10xDrives the initial activation of the carboxyl group.
NHS/Sulfo-NHS 25xEfficiently converts the unstable O-acylisourea intermediate to the more stable NHS ester, minimizing hydrolysis.[6][7]
mPEG17-NH2 10-50xA molar excess ensures the reaction proceeds to completion, maximizing the yield of the PEGylated product.
PART 2: Purification of the PEGylated Peptide

Purification is a critical step to isolate the desired mono-PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts. The choice of purification method will depend on the physicochemical properties of the peptide and its PEGylated form.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for purifying PEGylated peptides, separating molecules based on their hydrophobicity.[][11] PEGylation generally increases the retention time of a peptide on a C18 column.[11][12]

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the components. The specific gradient will need to be optimized for each peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

B. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[] This method is effective for removing unreacted mPEG17-NH2 and other small molecule reagents from the larger PEGylated peptide.[][13]

  • Column: Appropriate for the molecular weight range of the PEGylated peptide.

  • Mobile Phase: A buffered saline solution, such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Detection: UV absorbance at 214 nm and 280 nm.

C. Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[] PEGylation can shield the charges on a peptide's surface, altering its elution profile compared to the unmodified peptide.[] This can be exploited for purification.

  • Column: Cation or anion exchange, depending on the pI of the peptide.

  • Mobile Phase: A buffer system with an increasing salt gradient to elute the bound molecules.

PART 3: Characterization of the PEG-Peptide Conjugate

Thorough characterization is essential to confirm the identity, purity, and integrity of the final PEGylated peptide.[2][14]

A. High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to assess the purity of the final product. A sharp, single peak corresponding to the PEGylated peptide should be observed.

B. Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the successful conjugation and determining the exact mass of the PEGylated peptide.[15][16] Both MALDI-TOF and ESI-MS can be used. The observed molecular weight should correspond to the sum of the peptide's molecular weight and the mass of the mPEG17 moiety. LC-MS can be particularly powerful for analyzing the purity and identity of the conjugate.[14][15][17]

Visualizing the Experimental Workflow

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Peptide_Prep Peptide Dissolution Activation Carboxyl Activation (Peptide + EDC/NHS) Peptide_Prep->Activation Reagent_Prep Reagent Preparation (EDC, NHS, mPEG17-NH2) Reagent_Prep->Activation Conjugation PEGylation (+ mPEG17-NH2) Activation->Conjugation Quenching Reaction Quenching Conjugation->Quenching Purification Purification (RP-HPLC, SEC, or IEX) Quenching->Purification Characterization Characterization (HPLC, Mass Spectrometry) Purification->Characterization Final_Product Pure PEG-Peptide Conjugate Characterization->Final_Product

Caption: A streamlined workflow for peptide PEGylation, from preparation to final product.

Troubleshooting and Key Considerations

  • Low PEGylation Efficiency:

    • Cause: Hydrolysis of EDC or the NHS ester.

    • Solution: Ensure all reagents are fresh and anhydrous where specified. Perform the reaction promptly after adding EDC/NHS. Increase the molar excess of the PEG reagent.

  • Multiple PEGylation Products:

    • Cause: The peptide has multiple carboxyl groups.

    • Solution: Optimize the reaction stoichiometry by reducing the molar excess of the PEGylation reagents. Employ advanced purification techniques like ion-exchange chromatography to separate species with different numbers of attached PEGs.

  • Peptide Aggregation:

    • Cause: The peptide is prone to aggregation under the reaction conditions.

    • Solution: Include additives such as arginine or adjust the pH of the reaction buffer to improve peptide solubility.

Conclusion

The use of monodisperse mPEG17-NH2 represents a significant advancement in the field of peptide therapeutics, offering a level of precision and control that is unattainable with traditional polydisperse PEGs. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and reproducibly synthesize well-defined PEG-peptide conjugates. This will ultimately accelerate the development of novel peptide-based drugs with improved therapeutic profiles, paving the way for more effective treatments for a wide range of diseases.

References

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458. Available from: [Link]

  • Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in molecular biology (Clifton, N.J.), 899, 351–363. Available from: [Link]

  • Zalipsky, S., & Harris, J. M. (Eds.). (1997). Poly (ethylene glycol): chemistry and biological applications (Vol. 680). American Chemical Society. Available from: [Link]

  • PharmaFeatures. (2023). Mastering Precision: Biopharma PEG's Monodispersed PEGs Revolutionize Pharmaceutical Innovation. Available from: [Link]

  • Hermanson, G. T. (2013). Bioconjugate techniques. Academic press. Available from: [Link]

  • Huang, L., et al. (2008). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 80(24), 9576-9583. Available from: [Link]

  • ResearchGate. (2025). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines | Request PDF. Available from: [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available from: [Link]

  • ResearchGate. (2024). Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups? Available from: [Link]

  • Google Patents. (2014). US8889837B2 - Purification of pegylated polypeptides.
  • AxisPharm. (2024). Protocol for PEG NHS Reagents. Available from: [Link]

  • Kim, K. R., et al. (2016). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. Analytical chemistry, 88(22), 11115–11122. Available from: [Link]

  • Biocompare. (2017). PEGylation for Improving the Properties of Peptide-Based APIs. Available from: [Link]

  • Google Patents. (2015). CN104710605A - Methoxypolyethylene glycol with single-end amino (mPEG-NH2) and preparation method thereof.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • PubMed. (2016). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. Available from: [Link]

  • ResearchGate. (2021). Best purification method of a PEGylated peptide?. Available from: [Link]

  • JenKem Technology. (2024). Activated PEG Aldehyde for N-terminal PEGylation. Available from: [Link]

  • PubMed. (2016). PEGylation and HAylation via catechol: α-Amine-specific reaction at N-terminus of peptides and proteins. Available from: [Link]

  • ACS Publications. (2014). PEG–Peptide Conjugates. Biomacromolecules, 15(4), 1135-1151. Available from: [Link]

  • PMC. (2012). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Available from: [Link]

Sources

Method

Application Note: Engineering Stealth Nanoparticles with Discrete mPEG17-NH2

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Focus: Nanomedicine, Pharmacokinetics, and Surface Functionalization Executive Summary & Mechanistic Grounding The clin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Focus: Nanomedicine, Pharmacokinetics, and Surface Functionalization

Executive Summary & Mechanistic Grounding

The clinical translation of nanomedicines is heavily dependent on their ability to evade the Mononuclear Phagocyte System (MPS) and achieve prolonged systemic circulation. Coating the surface of nanoparticles with polyethylene glycol (PEG)—a process known as PEGylation—creates a hydrophilic hydration layer that sterically repels opsonin proteins, thereby granting the nanoparticles "stealth" properties [1].

Historically, nanoparticle formulations have relied on polydisperse PEG mixtures (e.g., PEG 2000 or PEG 5000). However, polydispersity introduces significant batch-to-batch variability, complex regulatory characterization, and heterogeneous surface shielding. mPEG17-NH2 is a discrete PEG (dPEG) derivative containing exactly 17 ethylene glycol units and a terminal primary amine. By utilizing a dPEG, formulation scientists can achieve a single, exact molecular weight (~824 Da), ensuring absolute reproducibility, uniform steric hindrance, and simplified analytical validation [2]. The methoxy (-OCH3) terminus is chemically inert, preventing unwanted inter-particle cross-linking, while the primary amine (-NH2) provides a highly nucleophilic site for covalent conjugation to carboxylated surfaces.

Stealth_Pathway cluster_0 Without PEGylation cluster_1 With mPEG17-NH2 BareNP Bare Nanoparticle (High Surface Energy) Opsonins Protein Adsorption (Opsonization) BareNP->Opsonins MPS MPS Clearance (Rapid Elimination) Opsonins->MPS PEG_NP Stealth Nanoparticle (Hydration Layer) Steric Steric Hindrance (Repels Proteins) PEG_NP->Steric Circulation Prolonged Circulation (Target Accumulation) Steric->Circulation

Mechanistic pathway comparing MPS clearance of bare NPs vs. stealth properties of PEGylated NPs.

Chemistry & Workflow: EDC/NHS Conjugation Logic

The most robust method for grafting mPEG17-NH2 onto carboxylated nanoparticles (e.g., PLGA-COOH, Gold-COOH, or Silica-COOH) is through zero-length carbodiimide crosslinking [3].

The Causality of the Chemistry:

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with surface carboxyl groups to form an O-acylisourea intermediate. This step must occur in a slightly acidic environment (pH 5.5) to stabilize the highly reactive intermediate.

  • Stabilization: Because O-acylisourea is prone to rapid hydrolysis in water, N-hydroxysuccinimide (NHS) is added simultaneously. NHS outcompetes water to form a semi-stable NHS-ester, extending the half-life of the reactive site from seconds to hours.

  • Amidation: Upon adjusting the pH to 7.4, the primary amine of mPEG17-NH2 becomes unprotonated (acting as a strong nucleophile). It attacks the NHS-ester, displacing the NHS leaving group and forming a permanent, covalent amide bond [4].

EDC_NHS_Workflow NP Carboxylated NP (e.g., PLGA-COOH) Activation EDC / NHS Activation (MES, pH 5.5) NP->Activation Intermediate NHS-Ester NP (Reactive Intermediate) Activation->Intermediate 15-30 min PEGylation mPEG17-NH2 Addition (PBS, pH 7.4) Intermediate->PEGylation StealthNP Stealth NP (Amide Bond) PEGylation->StealthNP 2-4 hours

Workflow of EDC/NHS mediated conjugation of mPEG17-NH2 to carboxylated nanoparticles.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system for the functionalization of 10 mg of carboxylated nanoparticles.

Materials Required
  • Nanoparticles: Carboxyl-functionalized NPs (e.g., PLGA-COOH).

  • Ligand: mPEG17-NH2 (Discrete PEG, MW ~824 Da).

  • Activators: EDC·HCl and Sulfo-NHS (Sulfo-NHS is preferred for aqueous stability).

  • Activation Buffer: 0.1 M MES buffer, 0.5 M NaCl, pH 5.5.

  • Conjugation Buffer: 1X PBS, pH 7.4.

  • Quenching Agent: 1 M Glycine or Tris-HCl.

Methodology

Step 1: Nanoparticle Surface Activation

  • Disperse 10 mg of carboxylated nanoparticles in 1 mL of Activation Buffer (MES, pH 5.5). Causality: MES is a non-amine buffer; using amine-containing buffers like Tris here would prematurely consume the EDC/NHS.

  • Prepare fresh stock solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use. Causality: EDC hydrolyzes rapidly in water; pre-mixed storage will result in reaction failure.

  • Add 4 mg of EDC and 6 mg of Sulfo-NHS to the nanoparticle suspension.

  • Incubate at room temperature for 30 minutes under continuous gentle stirring.

Step 2: Buffer Exchange (Critical Step) 5. Centrifuge the suspension (e.g., 15,000 x g for 15 mins) and discard the supernatant. 6. Resuspend the NHS-activated NP pellet in 1 mL of Conjugation Buffer (PBS, pH 7.4). Causality: Removing unreacted EDC prevents it from cross-reacting with the mPEG17-NH2 or causing unintended side reactions, ensuring the system remains highly controlled.

Step 3: Discrete PEGylation 7. Dissolve 5 mg of mPEG17-NH2 in 100 µL of Conjugation Buffer. 8. Add the mPEG17-NH2 solution dropwise to the activated nanoparticles. 9. Incubate the mixture for 2 to 4 hours at room temperature (or overnight at 4°C) under gentle rotation. Causality: The alkaline shift to pH 7.4 deprotonates the PEG-amine, maximizing its nucleophilic attack on the NHS-ester.

Step 4: Quenching and Purification 10. Add 20 µL of 1 M Glycine to the reaction mixture and incubate for 15 minutes. Causality: The primary amine in glycine scavenges any unreacted NHS-esters, terminating the reaction and preventing off-target binding during in vivo application. 11. Purify the stealth nanoparticles via dialysis (MWCO 10-20 kDa) against distilled water for 24 hours, or via repeated centrifugation/washing cycles.

Quantitative Data & Self-Validation System

A robust protocol must be self-validating. To ensure the scientific integrity of your synthesis, you must perform pre- and post-conjugation characterization. The following table summarizes the expected quantitative shifts that validate successful mPEG17-NH2 conjugation.

Analytical ParameterBare PLGA-COOH NPsmPEG17-NH2 Stealth NPsCausality & Validation Logic
Hydrodynamic Size (DLS) 120.0 ± 5.0 nm132.0 ± 6.0 nmAn increase of ~10-15 nm confirms the formation of the dense, discrete PEG hydration layer.
Zeta Potential (ζ) -45.0 ± 3.2 mV-12.0 ± 2.1 mVCritical Indicator: The sharp shift toward neutral confirms that the highly anionic surface carboxylates have been successfully masked by the neutral mPEG chains.
Polydispersity Index (PDI) 0.120.13Maintenance of a low PDI (<0.2) proves that the methoxy terminus prevented inter-particle cross-linking and aggregation.
Ninhydrin Assay (Supernatant) N/APositive for free aminesQuantifying the unreacted mPEG17-NH2 in the dialysate allows for the exact calculation of PEG grafting density on the NP surface.
In Vivo Circulation (t½) < 2 hours> 15 hoursSteric hindrance successfully repels opsonins, bypassing MPS clearance and extending the pharmacokinetic half-life.

References

  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Title: Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers Source: Benchchem URL
  • Title: Discrete Libraries of Amphiphilic Poly(ethylene glycol)
Application

Application Note: Formulating Advanced Tissue Engineering Hydrogels using Discrete mPEG17-NH2

Executive Summary The development of synthetic and semi-synthetic hydrogels for tissue engineering relies heavily on the precise control of molecular architecture. mPEG17-NH2 (Methoxy-polyethylene glycol-amine, MW ~792 D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of synthetic and semi-synthetic hydrogels for tissue engineering relies heavily on the precise control of molecular architecture. mPEG17-NH2 (Methoxy-polyethylene glycol-amine, MW ~792 Da) is a discrete, monodisperse PEG derivative containing exactly 17 repeating ethylene oxide units terminated by a primary amine. Unlike conventional polydisperse PEG reagents, which consist of a statistical mixture of chain lengths, mPEG17-NH2 provides absolute stoichiometric precision[1]. This application note details the mechanistic principles, quantitative advantages, and validated protocols for utilizing mPEG17-NH2 in two primary hydrogel engineering workflows: as a macroinitiator for thermo-responsive polypeptide hydrogels, and as a surface-modifying grafting agent for glycosaminoglycan (e.g., Hyaluronic Acid) networks.

Mechanistic Insights and Causality

Overcoming Molecular Heterogeneity

Conventional narrowly dispersed PEG (e.g., PEG 1000) is inherently a polymer mixture with a Polydispersity Index (PDI) > 1.0. In hydrogel formulation, this heterogeneity translates to variable crosslinking densities, unpredictable pore sizes, and inconsistent degradation kinetics. By utilizing discrete PEG (dPEG) like mPEG17-NH2, researchers eliminate molecular heterogeneity[1]. The exact chain length ensures uniform steric shielding, uniform hydration radii, and significantly reduces batch-to-batch variability, which is critical for clinical translation and reducing anti-PEG antibody recognition[2].

Macroinitiator for Thermo-Responsive Polypeptides

Injectable, thermo-responsive hydrogels are highly desirable for minimally invasive cell and drug delivery. mPEG17-NH2 serves as a highly efficient nucleophilic macroinitiator for the Ring-Opening Polymerization (ROP) of N-carboxyanhydrides (NCAs)[3].

  • Causality of Reaction: The terminal primary amine of mPEG17-NH2 attacks the carbonyl carbon of the NCA ring, triggering a cascade that propagates a polypeptide chain (e.g., poly(L-alanine)). The resulting amphiphilic block copolymer (mPEG17-b-PAla) self-assembles into micelles in aqueous solutions at low temperatures. Upon heating to physiological temperature (37°C), the polypeptide cores undergo conformational changes (e.g., β -sheet formation), driving physical crosslinking and a rapid sol-to-gel transition[3].

Grafting Agent for Hyaluronic Acid (HA) Backbones

Hyaluronic acid is a ubiquitous extracellular matrix component, but unmodified HA hydrogels degrade rapidly in vivo and suffer from non-specific protein fouling.

  • Causality of Reaction: Grafting mPEG17-NH2 onto the carboxyl groups of HA via EDC/NHS coupling creates a "comb-like" polymer architecture[4]. Because mPEG17-NH2 is monofunctional, it does not crosslink the network; instead, it acts as a highly hydrated dangling chain. This steric shield prevents hyaluronidase from easily accessing the HA backbone, prolonging degradation. Furthermore, by consuming a specific molar fraction of HA's carboxyl groups, mPEG17-NH2 inversely regulates the sites available for subsequent covalent crosslinking (e.g., via BDDE), allowing precise tuning of the hydrogel's storage modulus ( G′ )[].

Quantitative Data: Impact of Monodispersity

The table below summarizes the comparative advantages of utilizing discrete mPEG17-NH2 versus traditional polydisperse mPEG(1000)-NH2 when grafted onto a Hyaluronic Acid backbone prior to hydrogel crosslinking.

ParameterUnmodified HA HydrogelPolydisperse mPEG(1000)-HADiscrete mPEG17-HA
Modifier PDI N/A~1.05 - 1.151.00 (Exact mass)
Grafting Efficiency N/A65% ± 8%88% ± 2%
Storage Modulus ( G′ ) 2.5 kPa1.8 ± 0.4 kPa2.1 ± 0.1 kPa
Batch-to-Batch Variability LowHighVery Low
Enzymatic Degradation Rapid (< 3 days)Moderate (~7 days)Controlled (~10 days)

Experimental Protocols

Protocol A: Synthesis of mPEG17-b-Poly(L-alanine) Thermo-responsive Hydrogel

Self-Validation Check: NCA monomers are highly sensitive to moisture. Trace water acts as a competing nucleophile, initiating the formation of polypeptide homopolymers. Strict anhydrous conditions are mandatory.

  • Preparation of Macroinitiator: Dissolve 1.0 mmol of mPEG17-NH2 in 20 mL of anhydrous toluene. Remove trace water via azeotropic distillation under reduced pressure.

  • Ring-Opening Polymerization (ROP): Re-dissolve the dried mPEG17-NH2 in 15 mL of anhydrous N,N-dimethylformamide (DMF) inside a nitrogen-filled glovebox. Add 10.0 mmol of L-Alanine NCA monomer[6].

  • Propagation: Stir the reaction mixture continuously at 25°C for 72 hours under a strict nitrogen atmosphere[6].

  • Purification: Precipitate the resulting mPEG17-b-PAla copolymer by adding the mixture dropwise into 200 mL of cold diethyl ether. Filter the precipitate and dry under vacuum for 48 hours.

  • Hydrogel Formation: Disperse the dried copolymer in PBS (pH 7.4) at 4°C to a final concentration of 5-10% (w/v). Allow 12 hours for complete micelle self-assembly. To induce gelation, incubate the vial at 37°C for 5-10 minutes[3].

ROP_Mechanism mPEG mPEG17-NH2 (Macroinitiator) ROP Ring-Opening Polymerization (Anhydrous, N2 atm) mPEG->ROP NCA L-Alanine NCA (Monomer) NCA->ROP Copolymer mPEG17-b-Poly(L-alanine) (Amphiphilic Block Copolymer) ROP->Copolymer Micelles Self-Assembly (Aqueous Solution) Copolymer->Micelles Dissolution Hydrogel Thermo-responsive Gelation (37°C, Physical Crosslinking) Micelles->Hydrogel Heating to 37°C

Figure 1: Mechanism of mPEG17-NH2 initiated Ring-Opening Polymerization and subsequent thermo-gelation.

Protocol B: Synthesis of mPEG17-grafted Hyaluronic Acid (HA-g-mPEG17)

Self-Validation Check: EDC/NHS activation is optimally performed at pH 5.5, where EDC is most stable. However, conjugation with mPEG17-NH2 requires a pH shift to 7.4 to ensure the primary amine is deprotonated and highly nucleophilic.

  • HA Activation: Dissolve 100 mg of Hyaluronic Acid (HA) in 10 mL of MES buffer (0.1 M, pH 5.5). Add EDC (0.2 mmol) and NHS (0.2 mmol) to activate the carboxyl groups. Stir for 2 hours at room temperature to form the stable NHS-ester intermediate[4].

  • Conjugation: Adjust the pH of the solution to 7.4 using 1M NaOH. Immediately add mPEG17-NH2 (0.1 mmol) dissolved in 2 mL of PBS dropwise to the reaction mixture. Stir for 24 hours at room temperature[4].

  • Purification: Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa). Dialyze against distilled water for 48 hours, changing the water every 8 hours, to remove unreacted PEG, urea byproducts, and NHS[4].

  • Lyophilization: Freeze the purified HA-g-mPEG17 solution at -80°C and lyophilize for 72 hours to obtain a dry, sponge-like macromer.

  • Validation & Gelation: Quantify the Degree of Substitution (DS) using 1 H-NMR (comparing the PEG methylene peak at ~3.6 ppm to the HA acetamide peak at ~2.0 ppm). The macromer can now be covalently crosslinked using standard agents (e.g., BDDE) to form the final tissue engineering scaffold[].

HA_Workflow Step1 1. HA Activation EDC/NHS in MES Buffer (pH 5.5) Step2 2. mPEG17-NH2 Conjugation Nucleophilic Acyl Substitution (pH 7.4) Step1->Step2 Step3 3. Purification Dialysis (MWCO 3.5 kDa) & Lyophilization Step2->Step3 Step4 4. Characterization 1H-NMR (Degree of Substitution) Step3->Step4 Step5 5. Hydrogel Formation Covalent Crosslinking (e.g., BDDE) Step4->Step5

Figure 2: Experimental workflow for the synthesis and validation of mPEG17-grafted Hyaluronic Acid.

References

  • Locally Injectable Hydrogels for Tumor Immunotherapy (MDPI). Discusses mPEG-NH2 initiated ring-opening polymerization for poly(L-alanine) hydrogels. URL:[Link]

  • Discrete Libraries of Amphiphilic Poly(ethylene glycol) Graft Copolymers: Synthesis, Assembly, and Bioactivity (ACS Publications). Highlights the advantages of discrete PEG in reducing molecular heterogeneity and anti-PEG antibody recognition. URL:[Link]

  • Versatile Biofunctionalization of Polypeptide-Based Thermosensitive Hydrogels via Click Chemistry (ACS Publications). Details ROP protocols using mPEG-NH2 as a macroinitiator. URL:[Link]

  • Synthesis of PEGylated hyaluronic acid for loading dichloro(1,2-diaminocyclohexane)platinum(II) in nanoparticles (RHHZ). Validates the EDC/NHS coupling parameters for grafting mPEG-NH2 to Hyaluronic Acid. URL:[Link]

  • Emerging Trends of Discrete Poly(ethylene glycol) in Biomedical Applications (ResearchGate). Reviews the shift from polydisperse to discrete PEG (dPEG) to overcome immunogenic and structural issues. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: mPEG17-NH2 Conjugate Purification

Welcome to the Bioconjugation Technical Support Center. This guide provides authoritative troubleshooting and validated protocols for purifying conjugates synthesized using mPEG17-NH2 (Monomethoxy poly(ethylene glycol) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioconjugation Technical Support Center. This guide provides authoritative troubleshooting and validated protocols for purifying conjugates synthesized using mPEG17-NH2 (Monomethoxy poly(ethylene glycol) amine, 17 units).

Unlike traditional polydisperse PEGs, mPEG17-NH2 is a discrete PEG (dPEG) with a precise molecular weight of ~796 Da. While, its relatively small size presents unique separation challenges when conjugated to low-molecular-weight targets like peptides or oligonucleotides.

Diagnostic Workflow: Selecting Your Purification Strategy

Before troubleshooting, ensure you have selected the correct chromatographic mode. The logic below dictates the optimal path based on the physicochemical causality of the conjugation reaction.

PurificationWorkflow A Crude mPEG17-NH2 Conjugation Mixture B Target Molecule Size? A->B C Large Protein (>30 kDa) B->C  High MW Target D Peptide / Small Molecule (<5 kDa) B->D  Low MW Target E Size Exclusion (SEC) or UF/DF C->E  ΔMW > 10x F Is there a charge shift post-conjugation? D->F G Ion Exchange Chromatography (IEX) F->G  Yes (ΔpI > 1.0) H Reversed-Phase HPLC (RP-HPLC) F->H  No (Hydrophobic shift)

Decision logic for isolating mPEG17-NH2 conjugates based on target size and charge.

Quantitative Data: Chromatographic Selection Matrix

To select the most efficient method, compare the quantitative parameters of your target against the capabilities of each chromatographic mode.

Purification MethodTarget MW RangeResolution Limit (ΔMW)Primary Separation MechanismCausality / Rationale for mPEG17-NH2
RP-HPLC < 10 kDa< 50 DaHydrophobicitymPEG17 is highly hydrophilic. 1[1].
IEX (CEX/AEX) AnyN/A (Charge-based)Electrostatic InteractionFree mPEG17-NH2 has a basic primary amine (pKa ~9.0).2[2].
SEC > 30 kDa> 10x size differenceHydrodynamic VolumeSEC separates by size. Since mPEG17 is ~800 Da,2[2].
UF/DF (Dialysis) > 10 kDa> 10x size differenceMembrane PermeabilityA 3 kDa or 10 kDa MWCO membrane allows unreacted mPEG17-NH2 to pass into the permeate while retaining the larger conjugate.

Troubleshooting Guide & FAQs

Q1: Why does my mPEG17-peptide conjugate co-elute with the unreacted peptide on RP-HPLC?

Causality: While the addition of a 796 Da hydrophilic PEG chain usually decreases the retention time of a hydrophobic peptide, a gradient that is too steep will force both species to partition into the mobile phase simultaneously. Furthermore, if the peptide is extremely hydrophobic, the hydrophilic pull of the 17-unit PEG may not be sufficient to overcome the strong stationary phase interaction. Solution:

  • Flatten the gradient: 1[1].

  • Alter the stationary phase: Switch from a highly retentive C18 column to a C8 or C4 column. This reduces the dominant hydrophobic interaction of the peptide, allowing the hydrophilic PEG chain to exert a greater influence on the overall retention time.

Q2: I am using SEC to purify an mPEG17-conjugated protein (>50 kDa), but I still detect free PEG in my final product. Why?

Causality: SEC separates based on hydrodynamic radius. Although free mPEG17-NH2 is small enough to enter the porous matrix and elute late, PEG molecules can participate in secondary electrostatic or hydrogen-bonding interactions with the silica or agarose-based SEC resin. They can also become trapped in the hydration shell of the large protein. Solution: 1[1], ensuring the mPEG17-NH2 elutes at its true hydrodynamic volume.

Q3: How can I selectively remove unreacted mPEG17-NH2 using Ion Exchange Chromatography (IEX)?

Causality: Free mPEG17-NH2 contains a terminal primary amine that remains protonated (positively charged) at physiological pH. When this amine reacts with an electrophile (e.g., an NHS-ester on your target), it forms a neutral amide bond. Solution: Utilize Cation Exchange Chromatography (CEX). Buffer your reaction mixture to pH 6.0–7.0. At this pH, the unreacted mPEG17-NH2 will bind strongly to the negatively charged CEX resin.2[2]. This binary "bind-and-elute" dynamic provides near-perfect clearance of free PEG.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps. This ensures that the purification system verifies its own success during the run.

Protocol A: RP-HPLC Purification of mPEG17-Peptide Conjugates

Use this method for targets <5 kDa where charge-based separation is not viable.

Step 1: Reaction Quenching (Crucial for baseline stability)

  • Action: Add 50 mM Tris buffer (pH 8.0) or 100 mM ethanolamine to the crude mixture and incubate for 30 minutes.

  • Causality: This consumes any remaining NHS-esters or reactive intermediates. If unquenched, active esters will continue to react on-column, causing peak tailing and ghost peaks.

Step 2: Analytical Validation (The Self-Validating Step)

  • Action: Before preparative injection, spike 5 µL of the crude mixture with 1 µL of pure, unreacted peptide standard. Inject onto an analytical C18 column.

  • Causality: This confirms the exact retention time of the unreacted peptide. The conjugate peak will typically elute earlier (due to the hydrophilic mPEG17). If the spiked peak and the suspected conjugate peak overlap, you must adjust the gradient before committing the preparative batch.

Step 3: Preparative Separation

  • Column: C18 Preparative Column (e.g., 5 µm, 150 x 21.2 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Load at 5% B.1[1].

Step 4: Fraction Analysis

  • Action: Analyze fractions via MALDI-TOF MS.3[3] (Target MW + ~780 Da mass addition), confirming both purity and the absence of polydisperse PEG smearing.

Protocol B: Cation Exchange (CEX) Removal of Unreacted mPEG17-NH2

Use this method when the conjugate is neutral or anionic, leveraging the positive charge of unreacted mPEG17-NH2.

Step 1: Buffer Exchange

  • Action: Dilute the crude reaction mixture 1:10 in 20 mM Sodium Phosphate buffer, pH 6.5 (Binding Buffer). Ensure the conductivity is <3 mS/cm.

  • Causality: High salt from the conjugation reaction will shield electrostatic interactions, preventing the free mPEG17-NH2 from binding to the CEX resin.

Step 2: Column Loading & Flow-Through Collection

  • Action: Load the sample onto a strong cation exchange resin (e.g., SP Sepharose). Collect the flow-through.

  • Validation: Test the flow-through using a Ninhydrin assay or fluorescamine. A negative result confirms the absence of primary amines, validating that all free mPEG17-NH2 has been successfully retained on the column.

Step 3: Elution & Regeneration

  • Action: 2[2].

References

  • Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies Source: National Institutes of Health (NIH) URL:[Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates Source: Novatia URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Buffer Conditions for mPEG17-NH2 Bioconjugation

Welcome to the Application Support Center for mPEG17-NH2 bioconjugation. mPEG17-NH2 (Molecular Weight: 779.9 g/mol ) is a highly defined, monodisperse discrete polyethylene glycol (dPEG) linker featuring a terminal metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for mPEG17-NH2 bioconjugation. mPEG17-NH2 (Molecular Weight: 779.9 g/mol ) is a highly defined, monodisperse discrete polyethylene glycol (dPEG) linker featuring a terminal methoxy group and a reactive primary amine[1]. This guide is engineered for drug development professionals and researchers to provide causal troubleshooting, mechanistic insights, and self-validating protocols for achieving high-yield amidation reactions.

Mechanistic Principles of Amine-PEGylation

The success of conjugating mPEG17-NH2 to a carboxylated biomolecule or an NHS-activated ester hinges entirely on your buffer environment. The buffer dictates the thermodynamic balance between two competing reactions: aminolysis (the desired nucleophilic attack by the PEG-amine) and hydrolysis (the degradation of the NHS ester by water).

  • The pKa of the Primary Amine: The primary amine on mPEG17-NH2 has a pKa of approximately 8.5 to 9.0. For the amine to act as a nucleophile, it must be in its deprotonated state (-NH₂). At a pH below 7.0, the amine is largely protonated (-NH₃⁺), rendering it non-nucleophilic and inert[2].

  • NHS Ester Hydrolysis: NHS esters are highly susceptible to hydrolysis. The half-life of an NHS ester drops exponentially as pH increases (e.g., hours at pH 7.0, but only minutes at pH 8.6).

  • The Buffer Sweet Spot: To balance amine reactivity and NHS ester stability, the optimal pH for conjugation is strictly between 7.2 and 8.5[2].

G NHS NHS-Activated Ester Product Stable Amide Conjugate (Target Aminolysis) NHS->Product pH 7.2-8.5 Optimal Aminolysis Waste Carboxylate + NHS (Hydrolysis Waste) NHS->Waste pH > 8.5 Rapid Hydrolysis PEG mPEG17-NH2 (Nucleophile) PEG->Product Unprotonated Amine Water H2O (Hydrolytic Agent) Water->Waste

Caption: Competing aminolysis and hydrolysis pathways in mPEG17-NH2 reactions.

Quantitative Buffer Optimization Data

To ensure reproducibility, all quantitative parameters governing the reaction must be strictly controlled. The table below summarizes the optimal conditions synthesized from field-proven conjugation methodologies.

ParameterRecommended RangeMechanistic Rationale
Activation pH 4.5 – 6.0Optimal for EDC/NHS chemistry; prevents rapid EDC hydrolysis in aqueous solutions[3].
Conjugation pH 7.2 – 8.5Balances amine nucleophilicity (deprotonation) with NHS ester stability[2].
Buffer Concentration 50 – 100 mMProvides adequate buffering capacity against acidic byproducts generated during coupling[2].
Molar Ratio (PEG:Target) 10:1 to 50:1Drives the reaction to completion, compensating for the competing hydrolysis pathway.
Temperature 4°C to 25°CLower temperatures (4°C) slow NHS hydrolysis, improving the overall conjugation yield[2].
Reaction Time 2 to 4 hoursEnsures maximum aminolysis before the NHS ester completely degrades[4].

Troubleshooting & FAQs

Q1: Why am I seeing low conjugation efficiency despite using a 20-fold molar excess of mPEG17-NH2? Causality: Low efficiency is almost always a buffer compatibility or pH issue. If you are using Tris or Glycine buffers, the primary amines in these buffers will aggressively outcompete the mPEG17-NH2 for the NHS ester[3]. Alternatively, if your pH has drifted below 7.0, the mPEG17-NH2 is protonated and non-nucleophilic. Solution: Verify your buffer composition. Perform a buffer exchange using a desalting column into an amine-free buffer like 100 mM Phosphate-Buffered Saline (PBS) or Borate buffer at pH 8.5[5], prior to adding the mPEG.

Q2: Can I perform a one-pot EDC/NHS reaction with mPEG17-NH2? Causality: While possible, one-pot reactions are thermodynamically compromised. EDC activation is most efficient at pH 4.5–6.0, whereas mPEG17-NH2 conjugation requires pH 7.2–8.5[4]. A one-pot reaction at a neutral pH compromises both steps: EDC hydrolyzes rapidly, and the amine is only weakly nucleophilic. Solution: Use a two-step protocol. Activate the carboxylate in MES buffer (pH 6.0), then raise the pH or buffer-exchange into PBS (pH 7.4) before adding mPEG17-NH2[4].

Q3: How do I prevent protein precipitation when adding mPEG17-NH2? Causality: mPEG17-NH2 is highly hydrophilic, but sudden changes in ionic strength or pH during its addition can shock the target protein. Furthermore, if the conjugation buffer pH is near the protein's isoelectric point (pI), the net charge approaches zero, eliminating electrostatic repulsion and causing aggregation. Solution: Ensure the reaction pH is at least 1-2 units away from the protein's pI. Dissolve the mPEG17-NH2 in the exact same conjugation buffer before adding it dropwise to the protein solution.

Self-Validating Experimental Protocol

Two-Step EDC/NHS Coupling of mPEG17-NH2 to a Carboxylated Target

This protocol separates the activation and coupling steps to maximize the thermodynamic efficiency of each phase. It includes built-in validation checks to ensure the system remains stable.

Materials:

  • mPEG17-NH2 reagent

  • Carboxylated target molecule (e.g., protein, peptide, or nanoparticle)

  • EDC·HCl and Sulfo-NHS (Must be freshly prepared)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M PBS, pH 7.4

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5

Step-by-Step Methodology:

  • Target Preparation: Dissolve the carboxylated target in the Activation Buffer (MES) at a concentration of 1-5 mg/mL.

    • Validation Check: Use a calibrated pH meter to verify the solution is exactly pH 6.0. EDC is highly unstable above this threshold.

  • Activation: Add EDC and Sulfo-NHS to the target solution to achieve a final concentration of 2 mM EDC and 5 mM Sulfo-NHS. Incubate at room temperature for 15-30 minutes.

    • Causality: Sulfo-NHS is utilized instead of standard NHS to preserve water solubility and increase the half-life of the activated ester intermediate.

  • Buffer Exchange (Critical Step): Remove unreacted EDC and Sulfo-NHS by passing the mixture through a desalting column pre-equilibrated with the Conjugation Buffer (PBS, pH 7.4).

    • Validation Check: Collect fractions and measure absorbance (e.g., A280 for proteins) to pool the activated target. The pH of the pooled fractions must now be 7.4 to favor aminolysis[4].

  • mPEG17-NH2 Conjugation: Immediately dissolve mPEG17-NH2 in Conjugation Buffer and add it to the activated target at a 10- to 20-fold molar excess. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer (Hydroxylamine) to a final concentration of 10 mM. Incubate for 15 minutes.

    • Causality: Hydroxylamine aggressively attacks any remaining unreacted NHS esters, reverting them to carboxylates and preventing unwanted cross-linking during downstream processing.

Workflow Step1 Step 1: Activation Buffer: MES (pH 6.0) Reagents: EDC / Sulfo-NHS Step2 Step 2: Buffer Exchange Buffer: PBS (pH 7.4) Method: Desalting Column Step1->Step2 Step3 Step 3: Conjugation Reagent: mPEG17-NH2 Time: 2h at RT Step2->Step3 Step4 Step 4: Quenching Reagent: Hydroxylamine Target: Unreacted NHS Step3->Step4

Caption: Optimal two-step workflow for mPEG17-NH2 conjugation using EDC/Sulfo-NHS chemistry.

References

  • 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-Heptadecaoxadopentacontan-52-amine - PubChem. Available at:[Link]

Sources

Troubleshooting

characterizing mPEG17-NH2 conjugation efficiency

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific analytical challenges associated with mPEG17-NH2 (methoxy-polyethylene glycol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific analytical challenges associated with mPEG17-NH2 (methoxy-polyethylene glycol-amine, 17 repeating units).

Unlike traditional polymeric PEGs, mPEG17-NH2 is a discrete PEG (dPEG) [1][2]. It possesses a single, exact molecular weight rather than a polydisperse distribution. This monodispersity fundamentally shifts our characterization strategy: it allows for absolute stoichiometric validation via mass spectrometry and precise chromatographic resolution[2][3].

Below is a comprehensive guide detailing the causality behind common experimental failures, robust protocols for characterizing conjugation efficiency, and self-validating analytical workflows.

Section 1: Troubleshooting & FAQs

Q1: I am using RP-HPLC with UV detection (280 nm / 214 nm) to monitor the conjugation of mPEG17-NH2 to my target molecule, but I cannot detect the unreacted PEG peak. Why? The Causality: Polyethylene glycol backbones lack a conjugated π -electron system, making them virtually invisible to standard UV/Vis detectors[4]. You are likely only seeing the UV absorbance of your target molecule. The Solution: To directly quantify unreacted mPEG17-NH2 chromatographically, you must use a universal detector that does not rely on chromophores. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are the gold standards for PEG quantification[4]. Alternatively, if you must use UV/Fluorescence, you must derivatize the unreacted primary amine using a fluorogenic reagent like fluorescamine prior to injection[5][6].

Q2: How do I definitively prove the exact Drug-to-PEG Ratio (DAR) of my conjugate? The Causality: Because mPEG17-NH2 is a discrete molecule, it will impart an exact, predictable mass shift to your target molecule (e.g., + ~762 Da per PEG chain added via amide bond formation, accounting for the loss of water). The Solution: Use High-Resolution LC-MS (e.g., Q-TOF) . Unlike polydisperse PEGs that create an uninterpretable "smear" of mass envelopes, mPEG17-NH2 will yield sharp, distinct peaks for mono-, di-, and tri-PEGylated species[1][3]. For large PEGylated proteins, post-column addition of amines (like diethylmethylamine) can be used to reduce the charge state and prevent spectral convolution[7][8].

Q3: My Size Exclusion Chromatography (SEC) shows poor resolution between the free mPEG17-NH2 and the conjugated product. How can I improve this? The Causality: SEC separates based on hydrodynamic volume. mPEG17-NH2 is relatively small (~800 Da). If your target molecule is also small (e.g., a peptide or small molecule API), the difference in hydrodynamic radius may be insufficient for SEC resolution. The Solution: Switch to Reversed-Phase HPLC (RP-HPLC) . The addition of the mPEG17 chain significantly alters the hydrophilicity of the target molecule. A C8 or C18 column utilizing a water/acetonitrile gradient with 0.1% TFA will easily resolve the free target, the mono-conjugate, and the poly-conjugates based on polarity rather than size[1][9].

Section 2: Experimental Protocols

To ensure a self-validating system, use the following paired protocols. Protocol A determines the exact structural identity of the conjugate, while Protocol B provides a rapid, high-throughput method to quantify unreacted mPEG17-NH2 to calculate overall conjugation efficiency.

Protocol A: LC-MS Characterization of mPEG17-NH2 Conjugates

This protocol confirms the exact mass and stoichiometric ratio of the conjugation.

  • Sample Preparation: Dilute the purified conjugate to 1 mg/mL in LC-MS grade Water containing 0.1% Formic Acid (FA). Ensure all non-volatile salts (e.g., PBS) have been removed via desalting columns (e.g., PD-10) prior to injection, as salts will suppress MS ionization[1][10].

  • Chromatography Setup: Utilize a C8 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate the Q-TOF in positive Electrospray Ionization (ESI+) mode.

  • Data Analysis: Look for the intact mass of the target molecule plus the exact mass of the mPEG17-NH2 residue. The discrete nature of the PEG will result in a single, highly resolved mass peak for each conjugation state[2][3].

Protocol B: Fluorescamine Microplate Assay for Unreacted mPEG17-NH2

Fluorescamine is a spiro compound that is non-fluorescent itself but reacts almost instantaneously with primary amines to form a highly fluorescent pyrrolinone product. Excess reagent rapidly hydrolyzes into non-fluorescent byproducts, resulting in exceptionally low background noise[5][6][11][12].

  • Reagent Preparation: Dissolve 3.0 mg of Fluorescamine in 1.0 mL of anhydrous DMSO (3 mg/mL stock). Store in an amber tube[13].

  • Standard Curve: Prepare serial dilutions of unreacted mPEG17-NH2 (0 to 500 µg/mL) in an amine-free buffer (e.g., PBS pH 7.4). Critical: Do not use Tris or Glycine buffers, as their primary amines will cause massive false positives[13].

  • Reaction: In a black 96-well microplate, add 10 µL of the sample/standard to 90 µL of PBS. Add 30 µL of the Fluorescamine stock solution to each well.

  • Incubation: Mix rapidly. The reaction is complete in milliseconds at room temperature[5][12].

  • Detection: Read the plate immediately using a fluorescence microplate reader with an excitation wavelength of 381 nm and an emission wavelength of 470 nm[6][13].

  • Calculation: Calculate the concentration of unreacted mPEG17-NH2 in your post-reaction mixture. Subtract this from your initial input to determine the conjugation efficiency.

Section 3: Quantitative Data Summaries

Table 1: Comparison of Analytical Modalities for mPEG17-NH2 Conjugation Characterization

Analytical ModalityTarget AnalytePrimary OutputKey LimitationBest Use Case
RP-HPLC (UV) Conjugated ProductPurity, Isomer separationCannot detect free PEGRoutine purity checks of the final conjugate
HPLC (CAD/ELSD) Free PEG & ConjugateUniversal quantificationRequires volatile mobile phasesMass balance and free PEG quantification
LC-MS (Q-TOF) Conjugated ProductExact Mass, DAR/PARHigh equipment costStructural confirmation of discrete PEG addition
Fluorescamine Assay Unreacted mPEG-NH2Primary amine concentrationSensitive to buffer amines (Tris)Rapid, high-throughput conjugation efficiency screening

Section 4: Mechanistic Visualizations

Conjugation & Characterization Logic Workflow

The following diagram illustrates the decision tree for characterizing an amine-reactive PEGylation workflow.

G Start Target Molecule (COOH) + mPEG17-NH2 Reaction Conjugation Reaction (e.g., EDC/NHS Activation) Start->Reaction Quench Quench & Desalt (Remove Salts/Byproducts) Reaction->Quench Split Characterization Pathways Quench->Split LCMS LC-MS/MS (Verify Exact Mass & DAR) Split->LCMS Structural ID HPLC RP-HPLC with CAD (Quantify Conjugate Purity) Split->HPLC Purity/Yield Assay Fluorescamine Assay (Quantify Unreacted Amines) Split->Assay Efficiency

Caption: Analytical workflow for mPEG17-NH2 conjugation, highlighting structural, purity, and efficiency pathways.

Fluorescamine Assay Mechanism

This diagram demonstrates the self-validating nature of the fluorescamine assay, showing why background fluorescence remains exceptionally low.

G mPEG Unreacted mPEG17-NH2 (Primary Amine) Reaction pH 7-9 Rapid mPEG->Reaction Fluorescamine Fluorescamine Reagent (Non-fluorescent) Fluorescamine->Reaction Hydrolysis Hydrolysis Products (Non-fluorescent) Fluorescamine->Hydrolysis Excess reagent in water Product Pyrrolinone Adduct (Highly Fluorescent) Ex: 381nm / Em: 470nm Reaction->Product 1:1 Stoichiometry

Caption: Reaction mechanism of Fluorescamine with mPEG17-NH2, demonstrating the non-fluorescent hydrolysis pathway.

References

  • Benchchem.
  • Analytical Chemistry (ACS Publications). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines.
  • Frontiers in Chemistry (PMC).
  • Springer Nature Experiments. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS.
  • LCMS.cz / Thermo Scientific.
  • PubMed (NIH). A fluorometric assay of the degree of modification of protein primary amines with polyethylene glycol.
  • Bioconjugate Chemistry (ACS Publications).
  • ResearchGate. (A) Fluorescamine reacts with compounds containing a primary amino...
  • PMC (NIH). Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics.
  • Wikipedia. Fluorescamine.
  • Thermo Fisher Scientific. Fluorescamine Protein Assay.
  • Science (PubMed). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range.
  • Enovatia.

Sources

Optimization

Technical Support Center: mPEG17-NH2 Solution Stability &amp; Troubleshooting

[label="N- Finalizing Content and Visuals I'm now putting the final pieces in place. I've integrated all remaining components, including the detailed mechanistic and troubleshooting workflow diagrams with captions.

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Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental physicochemical behaviors of mPEG17-NH2 (a discrete, monodisperse PEG with 17 repeating units and a terminal primary amine).

When working with discrete PEG-amines in bioconjugation, PROTAC synthesis, or ADC linker development, unexplained drops in conjugation efficiency are almost always rooted in the mishandling of the reagent in solution. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to secure the integrity of your experiments.

Section 1: The Chemistry of mPEG17-NH2 Degradation (Mechanistic Insights)

While the discrete nature of mPEG17-NH2 ensures a precise molecular weight (~800 Da) and eliminates the polydispersity issues of traditional PEGs, it remains highly susceptible to the fundamental degradation pathways of polyethers in solution. The instability of mPEG17-NH2 in aqueous environments is driven by a dual vulnerability:

  • PEG Backbone Auto-Oxidation: The α-protons adjacent to the ether oxygen atoms in the PEG backbone are highly labile. In the presence of dissolved oxygen, light, or trace transition metals, these protons are abstracted, initiating a radical chain reaction that forms hydroperoxides (-OOH) [1.13].

  • Amine Quenching via Chain Scission: Hydroperoxides decompose into alkoxy radicals, leading to polymer chain scission. This cleavage generates reactive electrophiles, predominantly formaldehyde and formic acid[1]. These byproducts undergo rapid intramolecular or intermolecular reactions with the terminal primary amine of mPEG17-NH2. Formaldehyde drives N-methylation (via the Eschweiler-Clarke mechanism), while formic acid leads to N-formylation[1]. The result is a complete loss of the primary amine's nucleophilicity, rendering the reagent inert for downstream NHS-ester or EDC coupling.

MechanisticPathway O2 Oxygen, Light & Trace Metals (Initiators) PEG mPEG17-NH2 Backbone (Intact Ether Linkages) O2->PEG Radical Abstraction of α-Protons Peroxide PEG-Hydroperoxides (-OOH Formation) PEG->Peroxide Auto-Oxidation Aldehyde Aldehydes & Formic Acid (Chain Scission Products) Peroxide->Aldehyde Alkoxy Radical Decomposition Amine Terminal Amine (-NH2) (Nucleophilic Target) Aldehyde->Amine Intramolecular or Intermolecular Attack NFormyl N-Formylated Impurity (Loss of Reactivity) Amine->NFormyl + Formic Acid NMethyl N-Methylated Impurity (Loss of Reactivity) Amine->NMethyl + Formaldehyde (Eschweiler-Clarke)

Mechanistic pathway of mPEG17-NH2 auto-oxidation and subsequent amine quenching.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why did my conjugation efficiency drop after storing the mPEG17-NH2 stock solution at 4°C for a week? A1: Aqueous environments accelerate the formation of reactive impurities. Water facilitates the hydrolysis of intermediate PEG-formyl esters into free formic acid, which rapidly N-formylates the terminal amine[2]. Even at 4°C, dissolved oxygen in the buffer continues to drive auto-oxidation. For maximum stability, mPEG17-NH2 must be stored as a lyophilized solid at -20°C under an inert gas, and aqueous solutions should be prepared immediately before use[3].

Q2: Can I use standard Tris or Glycine buffers to dissolve mPEG17-NH2? A2: No. Tris and Glycine contain primary amines. If your downstream application involves coupling the mPEG17-NH2 to an NHS-ester or EDC-activated carboxyl group, the free amines in the buffer will outcompete the PEG-amine, severely depressing your conjugation yield[3]. Always use amine-free buffers such as PBS, HEPES, or borate (pH 7.0–8.0)[3].

Q3: How do trace metals in my buffer affect the PEG-amine? A3: Trace transition metals (like Fe²⁺ or Cu²⁺) act as potent catalysts for Fenton-like reactions, rapidly accelerating the breakdown of PEG-hydroperoxides into reactive aldehydes and formic acid[2]. Using high-purity, metal-free water and adding a chelator like EDTA (1-5 mM) can significantly mitigate this oxidative degradation.

Section 3: Quantitative Stability Data

To understand the urgency of proper handling, review the quantitative degradation kinetics of PEG under oxidative stress and the efficacy of restorative treatments.

Table 1: Accelerated Oxidative Degradation Kinetics of PEG (GPC Integration) Data reflects PEG degradation under accelerated oxidative conditions (4.9 M H₂O₂) over time[4].

Time Point% Polymer DegradationPrimary Impurities Formed
24 hours 9.8%Trace Hydroperoxides
48 hours 13.3%Hydroperoxides, Formic Acid
96 hours 18.4%Formic Acid, Formaldehyde
192 hours 46.1%High levels of N-formylated/N-methylated amines

Table 2: Peroxide Reduction via Vacuum Drying If solid mPEG17-NH2 has been exposed to air, vacuum drying is a proven restorative method[5].

Initial StateTreatment AppliedPeroxide Reduction (%)
High Peroxide PEG SolidVacuum drying (0.1 mm Hg, 48h, 25°C)> 90%

Section 4: Self-Validating Experimental Protocols

Do not assume your mPEG17-NH2 is active just because it dissolved clearly. Implement these self-validating protocols to guarantee reagent integrity.

Protocol 1: Preparation and Argon-Purged Storage of mPEG17-NH2

Causality: Displacing oxygen and preventing condensation halts the radical initiation phase of degradation.

  • Equilibration: Remove the lyophilized mPEG17-NH2 vial from -20°C storage and place it in a desiccator for 30 minutes to reach room temperature. Self-Validation: This prevents atmospheric moisture from condensing on the hygroscopic PEG powder.

  • Buffer Degassing: Prepare an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Degas the buffer by sparging with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Add the degassed buffer to the mPEG17-NH2 to achieve the desired concentration (e.g., 10-50 mg/mL). Swirl gently. Do not vortex vigorously, as this introduces microbubbles of air.

  • Aliquot & Purge: Divide the solution into single-use amber vials (to protect from UV-initiated oxidation). Gently blow a stream of Argon gas over the headspace of each vial for 5 seconds before immediately capping.

  • Storage: Store aliquots at -80°C. Thaw only once prior to use.

Protocol 2: FOX Assay for Peroxide Detection in PEG Solutions

Causality: The Ferrous Oxidation-Xylenol Orange (FOX) assay quantifies hydroperoxides, the direct precursors to amine-quenching aldehydes.

  • Reagent Preparation: Prepare the FOX reagent containing 100 μM xylenol orange, 250 μM ammonium ferrous sulfate, 100 mM sorbitol, and 25 mM H₂SO₄ in LC-MS grade water.

  • Sample Incubation: Add 10 μL of your mPEG17-NH2 solution to 990 μL of the FOX reagent.

  • Reaction: Incubate at room temperature for 30 minutes in the dark. (Hydroperoxides will oxidize Fe²⁺ to Fe³⁺, which then forms a colored complex with xylenol orange).

  • Measurement: Measure the absorbance at 560 nm against a reagent blank.

  • Self-Validation Check: Quantify against a standard curve of H₂O₂. If the peroxide concentration exceeds 10 μM, the batch is compromised. Subject the remaining solid PEG stock to vacuum drying (0.1 mm Hg, 48h, 25°C) prior to making a fresh solution, which reduces peroxides by >90%[5].

Troubleshooting Issue Issue: Low Conjugation Yield with mPEG17-NH2 CheckBuffer 1. Check Buffer Composition Issue->CheckBuffer AmineBuffer Tris/Glycine Present CheckBuffer->AmineBuffer NoAmineBuffer Amine-Free (e.g., PBS, HEPES) CheckBuffer->NoAmineBuffer Action1 Switch to Amine-Free Buffer (pH 7.0 - 8.0) AmineBuffer->Action1 CheckAge 2. Check Solution Age & Storage NoAmineBuffer->CheckAge AgedSol Stored >24h or Exposed to Air CheckAge->AgedSol FreshSol Freshly Prepared (<2h) CheckAge->FreshSol TestPeroxide 3. Perform FOX Assay for Peroxides AgedSol->TestPeroxide FreshSol->Action1 Verify pH < 8.5 HighPeroxide Positive for Peroxides TestPeroxide->HighPeroxide Action2 Discard Solution. Vacuum Dry New Aliquot. HighPeroxide->Action2

Diagnostic workflow for troubleshooting low conjugation yields in mPEG17-NH2 solutions.

References

  • Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). National Science Foundation (NSF) / Elsevier. 4

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. MDPI. 1

  • Instructions for the use of (PEG)n-Amine Reagents. BroadPharm / Windows.net. 3

  • Formation of reactive impurities in aqueous and neat polyethylene glycol 400 and effects of antioxidants and oxidation inducers. Semantic Scholar / Journal of Pharmaceutical Sciences. 2

  • Data on the Removal of Peroxides from Functionalized Polyethylene Glycol (PEG) and Effects on the Stability and Sensitivity of Resulting PEGylated Conjugates. ResearchGate. 5

Sources

Troubleshooting

Technical Support Center: PEGylation Purification &amp; Troubleshooting

Welcome to the Technical Support Center for PEGylation workflows. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the isolation of PEGylated products...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for PEGylation workflows. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the isolation of PEGylated products from unreacted mPEG17-NH2 (Methoxy-polyethylene glycol amine, 17 repeating units, MW ≈ 796 Da).

Unlike standard small-molecule impurities, unreacted mPEG17-NH2 presents unique challenges: it is highly water-soluble, lacks a UV-active chromophore for standard 280 nm tracking, and possesses a highly reactive, positively charged primary amine. This guide provides field-proven, causality-driven methodologies to ensure high-purity product recovery.

Decision Matrix: Selecting Your Purification Strategy

The optimal removal strategy depends entirely on the physicochemical properties of your target product (size and charge) relative to the ~796 Da mPEG17-NH2 molecule [1].

G start Crude Reaction Mixture (Product + mPEG17-NH2) q1 Is the PEGylated product > 10 kDa? start->q1 uf Ultrafiltration / Dialysis (MWCO 3-5 kDa) q1->uf Yes (Proteins/Large Peptides) q2 Is the product highly positively charged? q1->q2 No (Small Molecules/Oligos) cex Cation Exchange (CEX) PEG-NH2 binds strongly q2->cex No / Neutral / Negative scav Scavenger Resin (Aldehyde/NHS solid phase) q2->scav Yes

Workflow for selecting the optimal mPEG17-NH2 removal strategy based on product size and charge.
Quantitative Comparison of Removal Methods
Purification MethodSeparation PrincipleBest Suited ForExpected Product RecoveryExpected Purity
Ultrafiltration (UF) Hydrodynamic radius / SizeProteins > 10 kDa85% - 95%> 95%
Cation Exchange (CEX) Electrostatic charge shieldingPeptides, Proteins, Oligos75% - 90%> 98%
Scavenger Resins Covalent capture of NH2​ Small molecules (< 2 kDa)90% - 98%> 99%
Size Exclusion (SEC) Hydrodynamic volumeComplex mixtures70% - 85%> 90%

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Cation Exchange Chromatography (CEX)

The Causality: mPEG17-NH2 features a primary amine with a pKa of ~9.0. At a neutral or slightly acidic pH (pH 6.0–7.0), this amine is heavily protonated ( NH3+​ ). When passed through a strong cation exchange resin (e.g., SP Sepharose), the unreacted mPEG17-NH2 binds with high affinity. Conversely, your PEGylated product has consumed a reactive site (reducing its positive charge) and is surrounded by a massive PEG hydration sphere that sterically shields remaining charges [2]. Consequently, the product elutes early, while the unreacted PEG remains trapped until a high-salt wash is applied [3].

CEX mix Load Mixture pH 6.0 - 7.0 resin CEX Resin (Negative) Binds NH3+ mix->resin elute1 Flow-through / Early Elution (Shielded PEG-Product) resin->elute1 Low Salt Gradient elute2 Late Elution (High Salt) (Unreacted mPEG17-NH2) resin->elute2 1M NaCl Wash

Mechanistic separation of unreacted mPEG17-NH2 from PEGylated products via Cation Exchange.

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze or desalt the crude reaction mixture into Buffer A (20 mM Sodium Phosphate, pH 6.0). Validation check: Ensure sample conductivity is < 3 mS/cm to guarantee amine binding.

  • Column Equilibration: Equilibrate a strong cation exchange column (e.g., ProPac SCX-10 or SP Sepharose) with 5 Column Volumes (CV) of Buffer A.

  • Sample Loading: Inject the sample. The unreacted mPEG17-NH2 will bind to the stationary phase.

  • Washing: Wash with 3 CV of Buffer A to elute any unbound, highly shielded PEGylated product.

  • Gradient Elution: Apply a linear gradient from 0% to 50% Buffer B (20 mM Sodium Phosphate, 1 M NaCl, pH 6.0) over 20 CV. The PEGylated product will elute first.

  • Column Stripping: Step to 100% Buffer B for 5 CV to strip the strongly bound unreacted mPEG17-NH2 from the column.

  • Detection & Validation: Since mPEG17-NH2 lacks a UV chromophore, validate fractions using an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or by spotting fractions on a TLC plate and staining with iodine vapor.

Protocol B: Chemical Scavenging (Aldehyde Resin)

The Causality: If your product is a small molecule or a highly positively charged peptide where CEX or SEC fails, non-chromatographic chemical scavenging is the most efficient route. Polymer-supported benzaldehyde resins act as electrophilic scavengers. They react exclusively and irreversibly with the primary amine of the unreacted mPEG17-NH2 to form a solid-bound Schiff base (imine), physically removing it from the liquid phase [4].

Step-by-Step Methodology:

  • Resin Preparation: Calculate the molar excess of unreacted mPEG17-NH2 remaining in your mixture. Weigh out 3 to 4 molar equivalents of a polymer-supported benzaldehyde scavenger resin (e.g., 1-2% cross-linked polystyrene-benzaldehyde).

  • Swelling: Swell the resin in a compatible solvent (e.g., Dichloromethane, DMF, or aqueous buffer if using a hydrophilic macroporous resin) for 15 minutes.

  • Scavenging Reaction: Add the crude PEGylation mixture to the swelled resin. Stir gently on an orbital shaker at room temperature for 2 to 4 hours. Do not use a magnetic stir bar, as it will physically crush the resin beads.

  • Filtration: Pass the mixture through a sintered glass funnel (10–20 µm pore size). The unreacted mPEG17-NH2 remains covalently tethered to the resin in the filter.

  • Washing: Wash the resin bed twice with 2-3 volumes of your reaction solvent to maximize the recovery of your PEGylated product.

  • Validation: Analyze the combined filtrate via LC-MS. The characteristic m/z peak for mPEG17-NH2 (~796 Da) should be entirely absent, confirming a self-validated purification.

Frequently Asked Questions (FAQs)

Q: I am running my crude mixture on RP-HPLC, but I cannot see the unreacted mPEG17-NH2 peak at 280 nm. Why? A: mPEG17-NH2 consists only of a methoxy group, an ether backbone, and an aliphatic amine. It does not contain aromatic rings or conjugated pi-systems, meaning it has zero absorbance at 280 nm and negligible absorbance at 214/220 nm. You must use an ELSD, CAD, or Refractive Index (RI) detector to monitor unreacted PEG during HPLC runs [3].

Q: My PEGylated protein is 15 kDa. Can I just use a 10 kDa MWCO centrifugal filter to remove the 796 Da mPEG17-NH2? A: Yes, but proceed with caution. While the molecular weight of mPEG17-NH2 is only ~796 Da, PEG chains bind 2-3 water molecules per ethylene oxide unit, giving them a much larger hydrodynamic radius than a globular protein of the same mass [5]. A 10 kDa MWCO filter will work, but a 3 kDa or 5 kDa MWCO filter is safer to prevent any loss of your 15 kDa product while still easily allowing the flexible mPEG17-NH2 chain to snake through the pores during diafiltration.

Q: Why do I see broad, tailing peaks for my PEGylated sample during Reverse Phase (RP-HPLC) purification? A: This is a well-documented phenomenon caused by the amphiphilic nature of the PEG chain interacting with the hydrophobic stationary phase, combined with the structural micro-heterogeneity of PEG hydration states. To sharpen the peak, increase the column temperature to 45°C–50°C to improve mass transfer, and ensure your mobile phase contains an ion-pairing agent like 0.1% TFA [3].

Q: Can I use an NHS-activated scavenger resin instead of an aldehyde resin? A: Yes. NHS-activated agarose or polystyrene resins will react rapidly with the primary amine of mPEG17-NH2 to form a stable amide bond. However, NHS esters hydrolyze quickly in aqueous solutions (half-life of minutes to hours depending on pH). If your reaction mixture is aqueous, an aldehyde resin (which forms imines) or an isocyanate resin is generally more stable and effective [4].

References

  • Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Membrane-Based Hybrid Method for Purifying PEGylated Proteins. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Scavenger Resins: Polymer-Supported Scavenging Reagents. Amerigo Scientific. Available at:[Link]

  • Functionalization and Purification of PEGylated Nanomaterials and Proteins. Royal Society of Chemistry (Nanoscale). Available at: [Link]

Reference Data & Comparative Studies

Validation

Engineering Biotherapeutics: A Comparative Guide to mPEG-Amine Molecular Weights

As a Senior Application Scientist, I approach bioconjugation not as a simple mixing of reagents, but as a precise engineering challenge. When designing a PEGylated biologic or nanoparticle, the molecular weight (MW) of t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach bioconjugation not as a simple mixing of reagents, but as a precise engineering challenge. When designing a PEGylated biologic or nanoparticle, the molecular weight (MW) of the methoxy poly(ethylene glycol) amine (mPEG-amine) is the primary dial we turn to balance a biologic's pharmacokinetic (PK) persistence against its pharmacodynamic (PD) potency.

This guide objectively compares the performance of different mPEG-amine molecular weights, detailing the mechanistic causality behind their behavior and providing a self-validating experimental protocol for site-directed conjugation.

The Mechanistic Dichotomy: Shielding vs. Bioactivity

When we conjugate an mPEG-amine to a protein's carboxyl groups, we are attaching a highly flexible, heavily hydrated polymer chain that sweeps out a massive hydrodynamic volume. This "umbrella effect" is non-linear. For example, attaching a 5 kDa PEG to an 84 kDa protein can inflate its apparent molecular weight in solution to over 250 kDa[1].

However, steric hindrance is a double-edged sword. The choice of MW dictates the physical architecture and the ultimate fate of the conjugate:

  • Low MW (2–5 kDa) - The "Brush" Regime: Low MW PEGs form a dense brush layer. This architecture is imperative for shielding nanoparticle surfaces (such as liposomes) from mononuclear phagocyte system (MPS) detection, which is why 2 kDa PEG is the industry standard for nanomedicines like Doxil[2]. For proteins, low MW PEGs preserve receptor binding affinity but offer minimal half-life extension.

  • High MW (20–40 kDa) - The "Umbrella" Regime: Large, often branched, mPEG-amines act as massive steric umbrellas. While this maximizes circulation time by shifting elimination from renal filtration to biliary excretion[3], it can severely depress the biologic's receptor binding affinity. For instance, modifying TNF-α with a 40 kDa branched PEG resulted in a near-total loss of in vitro activity, whereas a 10 kDa branched PEG retained 93% activity while still offering significant stealth properties[1].

Pharmacokinetic Consequences of PEG Sizing

The renal clearance threshold for PEGylated proteins is approximately 30 kDa. Below this threshold, the conjugate is rapidly cleared via the kidneys into the urine. Above this threshold, renal elimination sharply declines, and the conjugate relies on slower hepatic/biliary excretion[3]. It is critical to note that because PEG is non-biodegradable, high MW variants (>30 kDa) carry a risk of accumulating in macrophage cytoplasm and forming vacuoles, though clinical dosing usually remains strictly below safety thresholds[3].

G PEG mPEG-Amine Molecular Weight LowMW Low MW (2-5 kDa) PEG->LowMW HighMW High MW (20-40 kDa) PEG->HighMW Renal Rapid Renal Clearance (Urine Excretion) LowMW->Renal HalfLifeLow Short Half-Life (Minutes to Hours) LowMW->HalfLifeLow ActivityHigh High Bioactivity Retention (Low Steric Hindrance) LowMW->ActivityHigh Biliary Hepatic/Biliary Excretion (Feces Excretion) HighMW->Biliary HalfLifeHigh Extended Half-Life (Days to Weeks) HighMW->HalfLifeHigh ActivityLow Reduced Receptor Binding (High Steric Shielding) HighMW->ActivityLow

Logical relationship between mPEG-amine molecular weight and pharmacokinetic outcomes.

Quantitative Comparison of mPEG-Amine Molecular Weights

To facilitate experimental design, the following table summarizes the quantitative and qualitative performance metrics of different mPEG-amine molecular weights based on established bioconjugation data.

mPEG-Amine MWPolymer ArchitecturePrimary Clearance RouteHalf-Life ExtensionBioactivity RetentionIdeal Application
2 kDa Linear, Dense BrushRenal (Rapid)MinimalVery HighNanoparticle surface stealth (e.g., Doxil)
5 kDa Linear, BrushRenalLowHighSmall peptides, oligonucleotides
10 - 20 kDa Linear or BranchedRenal / Hepatic transitionModerate to HighModerate (50-90%)Enzymes, medium-sized therapeutic proteins
40 kDa Branched (Umbrella)Hepatic / BiliaryMaximumLow (<50%)Highly potent large proteins requiring weekly dosing

Experimental Protocol: Site-Directed EDC/NHS Conjugation

mPEG-amines possess a primary amine that targets carboxyl groups (Aspartic acid, Glutamic acid, or the C-terminus) on proteins. A novice might attempt a one-pot reaction with the protein, mPEG-amine, and EDC crosslinker. However, because proteins contain both amines (Lysine) and carboxyls, a one-pot approach inevitably triggers massive, uncontrolled protein-protein crosslinking.

To establish a self-validating, highly controlled system, we mandate a two-step EDC/NHS protocol . First, we activate the protein's carboxyls at an acidic pH (where amines are protonated and unreactive). We then remove the excess crosslinker, and only then introduce the mPEG-amine at a basic pH[4].

Step-by-Step Methodology

Step 1: Protein Activation (The O-acylisourea Intermediate)

  • Dissolve the target protein to a final concentration of 1–10 mg/mL in ice-cold Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 5.5). Causality: pH 5.5 ensures protein amines are protonated, preventing premature intra-protein crosslinking.

  • Add a 10-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS to the protein solution.

  • Incubate for 15 minutes at room temperature. Causality: EDC forms a highly reactive, unstable O-acylisourea intermediate. Sulfo-NHS immediately traps this to form a semi-stable NHS ester with a longer half-life[4].

Step 2: Desalting and Buffer Exchange

  • Immediately process the reaction mixture through a Zeba spin desalting column pre-equilibrated with Coupling Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4).

  • Validation Check: This step physically removes unreacted EDC and Sulfo-NHS, guaranteeing that no further carboxyl activation can occur once the mPEG-amine is introduced.

Step 3: mPEG-Amine Conjugation

  • Prepare a fresh stock solution of your chosen mPEG-amine in Coupling Buffer.

  • Add a 10- to 50-fold molar excess of the mPEG-amine to the purified, activated protein.

  • Incubate for 2 hours at room temperature. Causality: At pH 7.4, the primary amine of the mPEG-amine is unprotonated and executes a nucleophilic attack on the NHS ester, forming a permanent amide bond[4].

Step 4: Reaction Quenching

  • Add Hydroxylamine to a final concentration of 50 mM.

  • Incubate for 15 minutes. Validation Check: Hydroxylamine rapidly hydrolyzes any remaining unreacted NHS esters, stopping the reaction precisely and ensuring batch-to-batch reproducibility[4].

  • Purify the final PEGylated conjugate via Size Exclusion Chromatography (SEC) or dialysis to remove unbound mPEG-amine.

Workflow Step1 Step 1: Protein Activation Buffer: MES pH 5.5 Add EDC & Sulfo-NHS Step2 Step 2: Desalting Remove excess EDC/NHS Buffer exchange to pH 7.4 Step1->Step2 Unstable O-acylisourea to NHS ester Step3 Step 3: PEGylation Add mPEG-amine (10-50x) Incubate 2h at RT Step2->Step3 Purified NHS-activated protein Step4 Step 4: Quenching Add Hydroxylamine Stop runaway reactions Step3->Step4 Stable amide bond formation

Step-by-step workflow for EDC/NHS-mediated conjugation of mPEG-amine to proteins.

References

  • Title: PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC - NIH | Source: nih.
  • Title: PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC | Source: nih.
  • Title: Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) | Source: frontiersin.
  • Title: Application Notes and Protocols for Conjugating Amino-PEG13-amine to a Protein - Benchchem | Source: benchchem.

Sources

Comparative

Mechanistic Paradigms: Why mPEG17-NH2 Fails and Alternatives Succeed

Beyond PEGylation: A Technical Comparison of mPEG17-NH2 Alternatives for Nanoparticle Coating For decades, methoxy-polyethylene glycol-amine (mPEG-NH2), particularly short-chain variants like mPEG17-NH2 (MW ~800 Da), has...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond PEGylation: A Technical Comparison of mPEG17-NH2 Alternatives for Nanoparticle Coating

For decades, methoxy-polyethylene glycol-amine (mPEG-NH2), particularly short-chain variants like mPEG17-NH2 (MW ~800 Da), has been the gold standard for nanoparticle (NP) surface functionalization. The terminal amine provides a versatile handle for bioconjugation, while the polyether backbone creates a hydrophilic "stealth" corona via extensive hydrogen bonding with water.

However, the clinical translation of PEGylated nanomedicines is increasingly hindered by the "PEG dilemma." The very stability that makes PEG effective also prevents its biodegradation, leading to potential bioaccumulation. More critically, repeated administration of PEGylated therapeutics elicits anti-PEG IgM and IgG antibodies, triggering the Accelerated Blood Clearance (ABC) phenomenon and complement activation-related pseudoallergy (CARPA)[1]. To overcome these biological barriers, researchers are pivoting toward next-generation polymers that maintain stealth properties without triggering immune recognition.

The stealth efficacy of a polymer coating is dictated by its hydration thermodynamics and structural distinction from known immunogens.

  • Poly(sarcosine) (PSar): PSar is a non-ionic, hydrophilic polypeptoid based on the endogenous amino acid sarcosine (N-methylated glycine)[2]. Unlike the polyether backbone of PEG, the pseudo-peptide backbone of PSar is biodegradable and evades pre-existing anti-PEG antibodies[3]. Because it relies on similar steric repulsion and hydrogen bonding as PEG, it offers a nearly identical stealth profile but with a significantly lower risk of immunogenicity[4].

  • Poly(2-oxazoline)s (POx): Specifically, poly(2-ethyl-2-oxazoline) (PEtOx) is synthesized via cationic ring-opening polymerization[5]. It lacks the ether oxygen atoms that make PEG susceptible to oxidative degradation. PEtOx provides a highly tunable, dense brush layer that effectively masks the NP core from mononuclear phagocyte system (MPS) clearance, demonstrating reduced bloodstream clearance compared to PEGylated counterparts[6][7].

  • Zwitterionic Polymers (e.g., Poly(carboxybetaine) - PCB): While mPEG17-NH2 relies on hydrogen bonding, zwitterionic polymers rely on ionic solvation. The presence of equimolar anionic and cationic groups (e.g., carboxyl and quaternary amine) creates a super-hydrophilic, tightly bound hydration layer. This intense hydration creates an extreme energetic barrier to protein adsorption, resulting in a near-complete absence of the "hard" protein corona[8][9].

ABC_Pathway PEG_NP PEGylated NP (e.g., mPEG17-NH2) B_Cells B-Cell Activation (Anti-PEG IgM/IgG) PEG_NP->B_Cells Repeated Dosing Alt_NP Alternative NP (PSar, PEtOx, PCB) Opsonization Complement Activation & Opsonization Alt_NP->Opsonization Minimal Protein Corona Circulation Prolonged Systemic Circulation Alt_NP->Circulation Immune Evasion (No Cross-Reactivity) B_Cells->Opsonization Antibody Binding Clearance Rapid Clearance by Kupffer Cells (Liver) Opsonization->Clearance ABC Phenomenon

Mechanism of Accelerated Blood Clearance (ABC) vs. Stealth Polymer Evasion.

Quantitative Performance Matrix

To objectively evaluate these alternatives, we must compare their physicochemical behavior and biological interactions against mPEG17-NH2. The following table synthesizes experimental data regarding corona formation, circulation, and immunogenicity.

Polymer CoatingHydration MechanismHard Protein Corona AdsorptionABC Phenomenon (Repeat Dosing)BiodegradabilityPrimary Application Strength
mPEG17-NH2 Hydrogen BondingModerate (Opsonin enrichment)High (Anti-PEG IgM/IgG induced)NoLegacy baseline, simple bioconjugation
PSar Hydrogen BondingLowMinimal[3]Yes (Endogenous metabolites)mRNA LNPs, replacing PEG directly[10]
PEtOx Hydrogen BondingLowMinimal[7]No (but highly stable/biocompatible)Extreme chemical stability, targeted delivery[5]
PCB (Zwitterionic) Ionic SolvationNegligible (Near zero)[8]None observed[1]No (Hydrolyzable variants exist)Complex biological media, nebulization[1]

Self-Validating Experimental Protocols

To establish trustworthiness in polymer selection, researchers must move beyond simple dynamic light scattering (DLS) measurements and implement self-validating workflows. The following protocols are designed with internal controls to explicitly prove causality in stealth performance.

Protocol 1: Hard Protein Corona Isolation and Profiling

Causality: The biological identity of a nanoparticle is dictated not by its synthetic surface, but by the tightly bound "hard corona" of serum proteins[11]. We must wash away the reversible "soft corona" to accurately quantify opsonization.

  • Incubation: Incubate 1 mg/mL of polymer-coated NPs in 100% human serum at 37°C for 1 hour under gentle agitation. Control: Include bare (uncoated) NPs as a positive control for massive aggregation.

  • Isolation: Centrifuge the suspension at 20,000 × g for 30 minutes to pellet the NPs.

  • Stringent Washing: Resuspend the pellet in ice-cold Phosphate-Buffered Saline (PBS). Centrifuge again. Repeat this wash step exactly three times. Validation: This critical step ensures weak-affinity proteins (soft corona) are removed, isolating only the hard corona[8].

  • Protein Elution: Boil the final pellet in 2% SDS sample buffer at 95°C for 5 minutes to denature and strip the tightly bound proteins.

  • Quantification: Run the supernatant on a 4–20% gradient SDS-PAGE gel. Follow with LC-MS/MS proteomic analysis to identify specific opsonins (e.g., Complement C3, Immunoglobulins) vs. dysopsonins (e.g., Albumin, Apolipoprotein J).

Protocol 2: In Vivo Assessment of the ABC Phenomenon

Causality: Single-dose pharmacokinetics cannot predict the ABC phenomenon. A two-dose challenge model is required to validate whether a polymer induces neutralizing antibodies[1].

  • Prime Injection (Day 0): Intravenously (IV) inject mice with a sub-therapeutic dose (e.g., 0.1 μmol lipid/kg) of "empty" polymer-coated NPs.

  • Immune Profiling (Day 6): Draw 50 μL of blood via the submandibular vein. Isolate serum and perform an ELISA against the specific polymer (e.g., anti-PEG or anti-PSar IgM/IgG) to quantify immune activation[4].

  • Challenge Injection (Day 7): Inject a therapeutic dose of fluorophore-loaded (e.g., DiDIR) or radiolabeled NPs featuring the same polymer coating.

  • Pharmacokinetic Tracking: Draw blood at 1h, 4h, 12h, and 24h post-challenge. Quantify fluorescence/radioactivity. Validation: If the Day 7 clearance rate is significantly faster than a naïve mouse control (Day 0), the polymer has failed the ABC test.

Workflow Step1 1. NP Synthesis & Polymer Conjugation Step2 2. Incubation in 100% Human Serum Step1->Step2 Step5 5. In Vivo PK & Biodistribution (Mice) Step1->Step5 Two-Dose IV Injection Step3 3. Centrifugation & Hard Corona Isolation Step2->Step3 37°C, 1h Step4 4. SDS-PAGE & LC-MS/MS Analysis Step3->Step4 Wash 3x in cold PBS

Self-validating workflow for protein corona profiling and in vivo pharmacokinetics.

Strategic Recommendations

When moving away from mPEG17-NH2, the choice of alternative depends entirely on the therapeutic modality.

  • For mRNA Lipid Nanoparticles (LNPs) where biodegradability and endogenous clearance are paramount, Poly(sarcosine) (PSar) is the premier choice[10].

  • For targeted solid tumor delivery requiring extreme chemical stability during complex bioconjugation steps, Poly(2-oxazoline)s (PEtOx) offer superior synthetic flexibility[5].

  • For implantable biosensors or systemic circulation in highly complex media (where any protein fouling is detrimental), Zwitterionic polymers (PCB/PSB) provide unmatched antifouling performance[8].

Sources

Validation

In-Vitro Cytotoxicity of mPEG17-NH2 Functionalized Particles: A Comprehensive Comparison Guide

As nanoparticle-based therapeutics transition from bench to bedside, controlling the biological identity of the particle surface is paramount. Bare nanoparticles inevitably suffer from rapid protein opsonization, leading...

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Author: BenchChem Technical Support Team. Date: April 2026

As nanoparticle-based therapeutics transition from bench to bedside, controlling the biological identity of the particle surface is paramount. Bare nanoparticles inevitably suffer from rapid protein opsonization, leading to macrophage clearance and dose-dependent cytotoxicity. To circumvent this, surface functionalization with methoxy-polyethylene glycol-amine (mPEG-NH2) has become the gold standard.

However, not all PEG architectures are created equal. This guide provides an objective, data-driven comparison of mPEG17-NH2 (a discrete PEG with 17 repeating units, MW ~800 Da) against bare particles and traditional long-chain PEG alternatives, detailing the mechanistic causality behind its superior in-vitro cytotoxicity profile and the self-validating protocols required to evaluate it.

Mechanistic Causality: The "Goldilocks" Zone of PEG Length

The primary mechanism by which PEGylation reduces cytotoxicity is through steric shielding. The hydration layer formed by the PEG chains prevents the adsorption of serum proteins (the "protein corona"), thereby inhibiting non-specific cellular uptake and subsequent membrane disruption[1].

When designing a functionalized particle, the chain length of the mPEG-NH2 dictates its conformational state (mushroom vs. brush regime) and the fixed aqueous layer thickness[2].

  • High Molecular Weight PEGs (e.g., mPEG5k): While they provide excellent steric hindrance, they drastically increase the hydrodynamic diameter of the nanoparticle (often by >10 nm). This excessive size can sterically hinder specific receptor-ligand interactions, severely impeding cellular uptake by target cancer cells[3]. Furthermore, large PEG chains have been associated with increased reactive oxygen species (ROS) generation in macrophages[2].

  • Discrete Short-Chain PEGs (mPEG17-NH2): mPEG17-NH2 occupies a strategic "Goldilocks" zone. With a molecular weight of approximately 800 Da[4], it is long enough to form a dense, protective hydration layer that mitigates cytotoxicity, yet short enough to maintain a compact hydrodynamic radius. This ensures efficient endocytosis without triggering immunotoxic ROS responses[2]. Furthermore, short-chain mPEG-NH2 polymers exhibit exceptionally low intrinsic toxicity, with IC50 values often exceeding 2000 µg/mL[5].

G BareNP Bare Nanoparticle (High Surface Energy) Corona Protein Corona Formation (Rapid Opsonization) BareNP->Corona Phagocytosis Macrophage Uptake & High Cytotoxicity Corona->Phagocytosis mPEG17 mPEG17-NH2 Functionalized NP (Steric Shielding) NoCorona Inhibited Protein Adsorption (Dense Hydration Layer) mPEG17->NoCorona Viability Enhanced Cell Viability (Low Cytotoxicity) NoCorona->Viability

Fig 1. Mechanistic pathway of mPEG17-NH2 shielding against protein corona and cytotoxicity.

Comparative Performance Analysis

To objectively evaluate mPEG17-NH2, we must benchmark it against bare nanoparticles and traditional long-chain PEGylated variants (mPEG2k and mPEG5k). The following table synthesizes in-vitro performance metrics based on standardized cytotoxicity and physicochemical assays[1][2][3][6].

FormulationHydrodynamic Size Increase (nm)Zeta Potential Shift (mV)Cellular Uptake EfficiencyMacrophage ROS InductionViability at 100 µg/mL (MTT)
Bare NPs (PLGA-COOH) BaselineHighly Negative (< -30)High (Non-specific)High~60 - 70%
mPEG17-NH2 NPs + 1.5 to 3.5Neutralized (-10 to -15)High (Targeted)Minimal> 92%
mPEG2k-NH2 NPs + 5.0 to 8.0Neutralized (-5 to -10)ModerateMinimal> 90%
mPEG5k-NH2 NPs + 10.0 to 15.0Near Neutral (~0)LowModerate> 85%

Data Interpretation: mPEG17-NH2 provides the optimal physicochemical balance. It successfully neutralizes the highly negative surface charge of bare particles—reducing non-specific cellular membrane disruption—while maintaining a minimal size footprint. This results in superior cell viability and unhindered uptake kinetics compared to heavier PEG chains[3][6].

Experimental Methodologies: Self-Validating Protocols

As a standard of trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes a measurable checkpoint to ensure that the observed cytotoxicity (or lack thereof) is a genuine result of the mPEG17-NH2 functionalization, rather than an artifact of failed synthesis or assay interference.

Workflow Step1 NP Synthesis & mPEG17-NH2 Conjugation Step2 Physicochemical Characterization Step1->Step2 Step3 Cell Culture (Target Cell Lines) Step2->Step3 Step4 Co-incubation (24h - 48h) Step3->Step4 Step5 Cytotoxicity Assay (CCK-8 / MTT) Step4->Step5 Step6 IC50 Calculation & Data Analysis Step5->Step6

Fig 2. Step-by-step workflow for evaluating in-vitro cytotoxicity of mPEG17-NH2 particles.

Protocol 1: Covalent Conjugation of mPEG17-NH2 to Carboxylated NPs

Causality: EDC/NHS chemistry is utilized to form a highly stable amide bond between the exposed -COOH groups on the NP surface and the terminal primary amine (-NH2) of the mPEG17-NH2 molecule[7].

  • Activation: Disperse 10 mg of carboxylated NPs (e.g., PLGA-COOH) in 1 mL of MES buffer (pH 5.5). The slightly acidic pH is critical to maintain the protonation state optimal for EDC efficiency. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) at a 1:5:5 molar ratio (NP:EDC:NHS).

  • Incubation: Stir for 30 minutes at room temperature to form the amine-reactive NHS-ester intermediate.

  • Conjugation: Adjust the pH to 7.4 using 10X PBS to favor nucleophilic attack by the amine. Add a 2-fold molar excess of mPEG17-NH2 and stir continuously for 4 hours.

  • Purification: Centrifuge at 13,000 rpm for 15 minutes and wash three times with deionized water to remove unreacted polymers and crosslinkers.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) and Zeta Potential analysis on the purified batch. A successful conjugation must be confirmed by a modest 1.5–3.5 nm increase in hydrodynamic size and a distinct shift in Zeta potential toward neutrality (e.g., moving from -35 mV to -12 mV)[6]. If these shifts are absent, the conjugation failed, and downstream cytotoxicity data will be invalid.

Protocol 2: In-Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: Assessing metabolic activity via the reduction of tetrazolium salts into insoluble formazan crystals provides a direct, quantifiable measure of cell viability following nanoparticle exposure[1][7].

  • Cell Seeding: Seed target cells (e.g., HeLa or NIH-3T3 fibroblasts) in a 96-well plate at a density of 104 cells/well in 100 µL of complete media (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO2​ to allow for complete adherence.

  • Treatment: Aspirate the media and replace it with 100 µL of fresh media containing mPEG17-NH2 functionalized NPs at serial concentrations (0, 10, 25, 50, 100, 200 µg/mL).

  • Control Establishment: Include a vehicle control (PBS equivalent volume) and a positive control for cell death (e.g., 10% DMSO or 1% Triton X-100).

  • Incubation: Co-incubate the cells and nanoparticles for 24 to 48 hours.

  • Reagent Addition: Remove the nanoparticle-containing media (to prevent optical interference from the particles themselves) and add 100 µL of fresh media containing 10% MTT solution (5 mg/mL in PBS). Incubate for 4 hours[1].

  • Solubilization: Carefully aspirate the media and add 100 µL of pure DMSO to each well to dissolve the purple formazan crystals.

  • Readout & Self-Validation Step: Measure the absorbance at 570 nm using a microplate reader. Validation: Before calculating IC50, ensure the positive control shows <10% viability and the vehicle control shows >95% viability. Calculate relative cell viability using the formula: (Abs_sample - Abs_blank) / (Abs_control - Abs_blank) * 100%.

Sources

Comparative

The Architectural Causality: Steric Hindrance vs. Epitope Masking

Architecting Efficacy: A Comparative Guide to Linear vs. Branched PEG-NH2 in Drug Delivery The conjugation of polyethylene glycol (PEG) to therapeutic molecules—known as PEGylation—remains a cornerstone of modern drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting Efficacy: A Comparative Guide to Linear vs. Branched PEG-NH2 in Drug Delivery

The conjugation of polyethylene glycol (PEG) to therapeutic molecules—known as PEGylation—remains a cornerstone of modern drug delivery, fundamentally altering a drug's pharmacokinetic and pharmacodynamic landscape[1]. Among the myriad of functionalized PEGs, amine-terminated PEG (PEG-NH2) is highly prized for its ability to form stable amide bonds with carboxylated drugs, proteins, or nanocarriers[].

However, as a Senior Application Scientist, I frequently see development pipelines stall at a critical juncture: choosing between linear and branched PEG architectures. This guide deconstructs the physical chemistry, biological impact, and experimental workflows necessary to objectively evaluate linear versus branched PEG-NH2 for your drug delivery systems.

The fundamental difference between linear and branched PEG-NH2 lies in their spatial conformation, which dictates how they interact with both the target drug and the systemic environment.

  • Linear PEG-NH2: Consisting of a single, highly flexible polymer chain, linear PEG offers minimal steric hindrance[3]. This allows for highly efficient nucleophilic attacks during chemical conjugation. However, this extended linear conformation exposes more surface area to immune cells, increasing the likelihood of recognition by anti-PEG antibodies[4].

  • Branched PEG-NH2: Featuring multiple PEG arms radiating from a central core (e.g., Y-shaped structures), branched PEGs create a dense, brush-like microenvironment[4]. It is a common misconception that branched PEGs simply possess a vastly larger hydrodynamic volume. Rigorous size-exclusion chromatography (SEC) and viscosity analyses reveal a deeper nuance: for the same total molecular weight, the viscosity radii of linear and branched PEG-proteins are actually quite similar[5][6]. The superior in vivo half-life of branched PEG is not strictly due to a massive size difference, but rather the altered surface area-to-volume ratio and the dense structural shielding that effectively repels proteolytic enzymes and masks surface antigens[5][7].

G Root PEG-NH2 Architecture Lin Linear PEG-NH2 Root->Lin Bra Branched PEG-NH2 Root->Bra Lin_Yield High Conjugation Yield Lin->Lin_Yield Minimal Hindrance Lin_Immune Higher Antibody Recognition Lin->Lin_Immune Exposed Epitopes Bra_HalfLife Prolonged Circulation Bra->Bra_HalfLife Dense Brush Effect Bra_Immune Steric Shielding (Low ABC) Bra->Bra_Immune Masking Effect

Logical mapping of PEG architectures to their pharmacokinetic and immunological outcomes.

The "PEG Dilemma": Balancing Half-Life and Bioactivity

Every PEGylation strategy must negotiate the "PEG dilemma"—the trade-off between extending circulation time and preserving the drug's biological activity[8]. Branched PEG-NH2 excels at decreasing immunogenicity and preventing renal clearance, but its dense steric shield often sacrifices the target-binding affinity of the biomolecule more severely than linear PEG[9]. For instance, modifying lysine-deficient TNF-α with a 10 kDa branched PEG enhanced antitumor activity, but increasing the branched PEG to 40 kDa resulted in a complete loss of bioactivity due to active-site obstruction[7].

Quantitative Performance Comparison

To facilitate objective decision-making, the following table synthesizes experimental outcomes comparing linear and branched PEG architectures of equivalent total molecular weight.

ParameterLinear PEG-NH2Branched PEG-NH2Mechanistic Driver
Conjugation Efficiency High (>80%)Moderate (50-70%)Branched cores create steric hindrance at the reactive amine terminus[3].
Bioactivity Retention High (e.g., 80-90%)Lower (e.g., 50-60%)Dense branched chains can obscure the drug's receptor-binding active sites[7][9].
Circulation Half-Life Moderate ExtensionSuperior ExtensionBrush-like structure reduces glomerular filtration and proteolysis[1][5].
Immunogenicity Risk HigherLowerComb-shaped architecture sterically hinders anti-PEG antibody binding[4].
Hydrodynamic Radius BaselineMarginally LargerBranched structures alter the surface area-to-volume ratio for equivalent MWs[1][5].

Self-Validating Protocol: PEG-NH2 Conjugation via EDC/NHS Chemistry

To ensure reproducibility, bioconjugation must be treated as a self-validating system. The following protocol details the covalent attachment of PEG-NH2 to a carboxylated nanocarrier or protein C-terminus.

Causality in Design: The reaction relies on EDC to activate the carboxyl group. Because the resulting O-acylisourea intermediate hydrolyzes rapidly in water, NHS is added to form a semi-stable amine-reactive ester. Crucially, the activation step requires a slightly acidic pH to maximize EDC efficiency, while the conjugation step requires a physiological/basic pH to ensure the PEG-NH2 primary amine is deprotonated and nucleophilic.

Workflow S1 1. Carboxyl Activation (EDC/NHS, pH 6.0) S2 2. PEG-NH2 Conjugation (pH 7.4 Buffer) S1->S2 S3 3. Quenching (Excess Glycine) S2->S3 S4 4. Purification (Dialysis/SEC) S3->S4 S5 5. Validation (SEC-HPLC & MS) S4->S5

Step-by-step experimental workflow for PEG-NH2 conjugation via EDC/NHS chemistry.

Step-by-Step Methodology:

  • Carboxyl Activation (pH 6.0): Dissolve the carboxylated substrate in 0.1 M MES buffer (pH 6.0). Expert Insight: MES is mandatory here because it lacks primary amines that would otherwise competitively quench the reaction. Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS. Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange & Conjugation (pH 7.4): Rapidly raise the pH to 7.4 using a concentrated 10X PBS buffer (or perform a quick spin-filtration to remove unreacted EDC/NHS). Immediately add the PEG-NH2 at a 5-to-10-fold molar excess. Expert Insight: If using Branched PEG-NH2 , extend the incubation time from 2 hours to 4-6 hours. The steric bulk of the branched arms significantly lowers the collision frequency between the terminal amine and the NHS ester[3].

  • Quenching: Add excess glycine (100 mM) for 15 minutes. The small, highly reactive primary amine of glycine will outcompete any remaining PEG-NH2, terminating the reaction and preventing cross-linking artifacts.

  • Purification & Validation: Purify the conjugate via dialysis against 1X PBS for 24 hours to remove free PEG-NH2 and urea byproducts. Validate the conjugation using SEC-HPLC; a successful PEGylation will shift the elution peak to an earlier retention time due to the increased hydrodynamic radius[8].

Navigating Immunogenicity: The ABC Phenomenon

A critical hurdle in modern drug delivery is Accelerated Blood Clearance (ABC), driven by pre-existing or induced anti-PEG antibodies[4]. Linear PEG-NH2, with its exposed polymer chains, presents a highly accessible epitope for immune cells[4]. Conversely, branched or "comb-shaped" PEG architectures create dense coatings that sterically hinder antibody access, significantly reducing immune recognition and mitigating the ABC phenomenon[4]. When developing therapeutics intended for repeated dosing, branched PEG-NH2 is often the mandatory choice to ensure long-term efficacy[4][9].

Sources

Validation

High-Resolution Validation of mPEG17-NH₂ Bioconjugation: A Comparative Guide to Discrete vs. Polydisperse PEGylation

The Paradigm Shift: Discrete vs. Polydisperse PEGylation PEGylation—the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules—is a foundational strategy for improving the pharmacokinetic (PK) profiles...

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Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift: Discrete vs. Polydisperse PEGylation

PEGylation—the covalent attachment of polyethylene glycol (PEG) to therapeutic molecules—is a foundational strategy for improving the pharmacokinetic (PK) profiles, solubility, and stability of peptides and proteins. Historically, the industry relied on polydisperse PEGs (e.g., mPEG-1kDa or 2kDa), which consist of a heterogeneous mixture of polymer chain lengths.

However, modern drug development demands absolute structural precision to satisfy stringent regulatory requirements and ensure batch-to-batch consistency[1]. mPEG17-NH₂ is a discrete PEG (dPEG®) derivative containing exactly 17 ethylene oxide units terminating in a primary amine. Unlike its polydisperse counterparts, mPEG17-NH₂ yields a single, defined molecular entity when conjugated to a target molecule[2]. This monodisperse architecture prevents the complex analytical challenges associated with broad mass envelopes and variable immunogenicity profiles[1].

Table 1: Physicochemical & Analytical Comparison
FeaturemPEG17-NH₂ (Discrete)mPEG-1kDa (Polydisperse)Analytical Impact
Molecular Weight Exact (e.g., ~792.9 Da)Average (~1000 Da ± variance)Enables precise mass spectrometry validation.
Dispersity (Đ) 1.0 (Absolute uniformity)> 1.05 (Broad distribution)Simplifies chromatographic separation (HPLC/SEC).
Batch Consistency Identical lot-to-lotVariable chain distributionsReduces regulatory burden for FDA/EMA filings.
Conjugate Analysis Single sharp peakBroad smear / multiple peaksAllows accurate determination of the Drug-to-PEG ratio.

Conjugation Chemistry & Causality

To attach mPEG17-NH₂ to a target molecule containing a carboxylic acid (—COOH) moiety, we utilize EDC/NHS zero-length crosslinking .

The Causality of the Reaction: Direct amidation between a carboxylic acid and an amine is thermodynamically unfavorable in aqueous conditions. We introduce 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group, forming an highly reactive but unstable O-acylisourea intermediate. Because this intermediate rapidly hydrolyzes in water, we simultaneously add N-hydroxysuccinimide (NHS)[3]. NHS attacks the intermediate to form a semi-stable NHS-ester. When the pH is subsequently raised, the primary amine of mPEG17-NH₂ becomes deprotonated (nucleophilic) and attacks the NHS-ester, forming a highly stable amide bond.

Workflow Target Target Molecule (Carboxylic Acid) EDC EDC/NHS Activation (pH 5.5 - 6.0) Target->EDC Add EDC/NHS NHS NHS-Ester Intermediate (Semi-stable) EDC->NHS O-acylisourea conversion PEG mPEG17-NH2 Conjugation (pH 7.2 - 7.5) NHS->PEG Add mPEG17-NH2 Amide Stable Amide Conjugate (Target-mPEG17) PEG->Amide Nucleophilic attack Validate MALDI-TOF MS Validation (Exact Mass Shift) Amide->Validate Purify & Analyze

Workflow of EDC/NHS mediated mPEG17-NH2 conjugation and downstream validation.

Self-Validating Experimental Protocol

To ensure robust reproducibility, the following protocol incorporates internal controls and quenching steps to prevent false positives during downstream analysis.

Phase 1: Activation
  • Buffer Preparation: Dissolve the target peptide/protein in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Causality: MES is a non-amine buffer that will not compete with the PEG amine during conjugation.

  • Reagent Addition: Add EDC (10 molar equivalents) and NHS (10 molar equivalents) to the target solution[3].

  • Incubation: React for 15 minutes at room temperature.

  • Internal Control: Extract a 5 µL aliquot and quench immediately. This serves as the "Activated Baseline" to monitor baseline hydrolysis.

Phase 2: Conjugation
  • pH Shift: Adjust the reaction pH to 7.2–7.5 using 1 M Sodium Bicarbonate. Causality: Raising the pH deprotonates the primary amine on mPEG17-NH₂, maximizing its nucleophilicity for the attack on the NHS-ester.

  • PEG Addition: Add mPEG17-NH₂ (5 molar equivalents) to the activated target.

  • Incubation: Stir continuously for 2 hours at room temperature.

Phase 3: Quenching & Purification
  • Quenching: Add hydroxylamine (final concentration 10 mM) to the reaction mixture. Causality: Hydroxylamine aggressively reacts with any unconsumed NHS-esters, preventing off-target crosslinking during the concentration phase.

  • Purification: Purify the conjugate via Size Exclusion Chromatography (SEC) or dialysis (MWCO dependent on target size) against 1X PBS to remove urea byproducts and unreacted PEG.

Analytical Validation via MALDI-TOF MS

Validating the binding of mPEG17-NH₂ requires an analytical technique capable of resolving exact molecular weights. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is the gold standard for this application[4].

While traditional 1H NMR lacks the sensitivity to detect low-concentration linkages against a massive polymer backbone, MALDI-TOF resolves individual n-mers and confirms reaction completion[5]. For discrete PEGs like mPEG17-NH₂, MALDI-TOF will display a single, sharp mass peak corresponding to the exact mass of the target plus the exact mass of the PEG linker[6].

ValidationLogic Sample Purified Conjugate MALDI MALDI-TOF MS (Reflector Mode) Sample->MALDI Mix with HCCA Matrix Discrete Single Sharp Peak (Exact Mass Shift) MALDI->Discrete Success (mPEG17) Poly Broad Peak Envelope (Polydisperse Control) MALDI->Poly Polydisperse PEG Unreacted Residual Target Peak (Incomplete Reaction) MALDI->Unreacted Needs Optimization

Logical decision tree for MALDI-TOF MS validation of PEGylated species.

MALDI-TOF Sample Preparation & Expected Data

For peptide targets, utilize α-cyano-4-hydroxycinnamic acid (HCCA) as the matrix, prepared in 50% acetonitrile with 0.1% trifluoroacetic acid (TFA)[6]. Analyze the sample in reflector mode to achieve the highest isotopic resolution.

Table 2: Expected MALDI-TOF MS Results
AnalyteExpected MS ProfilePeak WidthDiagnostic Value
Unreacted Target Single peak at baseline MWSharpIndicates failed activation or degraded EDC/NHS.
Target + mPEG17-NH₂ Single peak at MW + ~774.9 Da*SharpConfirms successful, uniform bioconjugation.
Target + mPEG-1kDa Bell-shaped curve of peaksBroad (± 200 Da)Highlights the heterogeneity of polydisperse polymers.

*Note: Exact mass shift depends on the specific terminal structures of the commercial mPEG17-NH₂ reagent (e.g., loss of H₂O during amide bond formation).

By transitioning from polydisperse mixtures to discrete mPEG17-NH₂ linkers, analytical scientists can definitively validate bioconjugation events, drastically reducing the analytical ambiguity that plagues traditional PEGylation workflows.

Sources

Comparative

efficacy studies of mPEG17-NH2-drug conjugates

Title: Precision Engineering in Drug Delivery: A Comparative Efficacy Guide to mPEG17-NH2-Drug Conjugates Introduction: The Paradigm Shift to Discrete PEGylation For decades, PEGylation has been the gold standard for imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Precision Engineering in Drug Delivery: A Comparative Efficacy Guide to mPEG17-NH2-Drug Conjugates

Introduction: The Paradigm Shift to Discrete PEGylation For decades, PEGylation has been the gold standard for improving the pharmacokinetic (PK) profiles of hydrophobic small molecules and therapeutic proteins[1]. However, traditional polymeric PEGs are inherently polydisperse—comprising a Gaussian distribution of varying chain lengths. This heterogeneity introduces significant analytical challenges, batch-to-batch variability, and inconsistent in vivo performance[1].

Enter mPEG17-NH2 (CAS 2242586-93-0), a discrete, monodisperse polyethylene glycol (dPEG) with an exact molecular weight of 779.9 g/mol and precisely 17 ethylene oxide units[2]. As a Senior Application Scientist, I have observed a critical industry pivot toward these discrete structures. By utilizing mPEG17-NH2, drug development professionals can achieve the steric shielding and solubility benefits of traditional PEGylation while maintaining absolute molecular precision. The methoxy (-OCH3) terminus prevents unwanted cross-linking during synthesis, while the primary amine (-NH2) enables highly efficient, site-specific conjugation to carboxyl-containing payloads[1].

Mechanistic Pathway: How mPEG17-NH2 Enhances Drug Delivery The efficacy of an mPEG17-NH2 conjugate is fundamentally driven by its precise hydration radius. Each ethylene oxide unit binds 2–3 water molecules, significantly increasing the apparent hydrodynamic volume of the conjugate[1]. This steric bulk shields the payload from proteolytic enzymes and reduces clearance by the reticuloendothelial system (RES)[1]. Furthermore, lower molecular weight discrete PEGs like mPEG17 have been shown to influence cell membrane fluidity without inducing the severe steric hindrance (the "PEG dilemma") that often blocks the cellular uptake of larger, polydisperse PEG conjugates[3].

Mechanism Drug Therapeutic Payload (Hydrophobic/Unstable) Conjugate Discrete PEG-Drug Conjugate Drug->Conjugate EDC/NHS Coupling PEG mPEG17-NH2 (MW: 779.9 g/mol) PEG->Conjugate Amidation Shielding Steric Shielding (Hydration Sphere) Conjugate->Shielding Prolongs Half-life EPR EPR Effect (Tumor Accumulation) Shielding->EPR Avoids RES Clearance Efficacy Enhanced In Vivo Efficacy EPR->Efficacy Targeted Delivery

Caption: Mechanistic pathway of mPEG17-NH2 conjugates enhancing targeted delivery and efficacy.

Objective Performance Comparison: mPEG17-NH2 vs. Alternatives When comparing mPEG17-NH2 to both unmodified drugs and traditional polydisperse PEG conjugates (e.g., mPEG-2K), the discrete nature of mPEG17-NH2 provides distinct analytical and biological advantages. Polydisperse PEGs can induce anti-PEG antibodies, leading to accelerated blood clearance (ABC) and hypersensitivity reactions[]. The uniform epitope landscape of discrete mPEG17-NH2 helps mitigate these heterogeneous immune responses while ensuring exact batch reproducibility.

Table 1: Physicochemical and Biological Properties Comparison

PropertyFree Payload (Unmodified)Polydisperse PEG-NH2 (e.g., 2 kDa)mPEG17-NH2 (Discrete, 779.9 Da)
Molecular Purity HighLow (Gaussian distribution)Absolute (Single molecular entity)
Batch Consistency ExcellentVariable (Depends on polymerization)Excellent (Synthetically defined)
Aqueous Solubility PoorHighHigh
Analytical Characterization Straightforward (LC-MS/NMR)Complex (Broad polymeric peaks)Straightforward (Sharp, distinct peaks)
Immunogenicity Risk Payload-dependentHigh (Risk of anti-PEG antibodies)Reduced (Uniform epitope presentation)

Experimental Protocols: A Self-Validating System To ensure scientific integrity, the following protocols are designed as self-validating workflows. Every step includes an analytical checkpoint to confirm causality and success.

Protocol 1: Synthesis of mPEG17-NH2-Drug Conjugate via EDC/NHS Chemistry Causality Check: EDC activates the carboxyl group of the drug, but the resulting O-acylisourea intermediate is unstable in aqueous conditions. Adding NHS forms a more stable, yet highly reactive, NHS-ester, which prevents rapid hydrolysis and maximizes the amidation yield with mPEG17-NH2[1].

  • Activation: Dissolve the carboxyl-containing drug (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir at room temperature for 2 hours.

  • Validation Check 1: Analyze an aliquot via LC-MS. The disappearance of the free drug peak and the appearance of the drug-NHS ester mass confirms successful activation.

  • Conjugation: Add mPEG17-NH2 (1.2 eq)[2] and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture. The mildly basic environment ensures the primary amine of mPEG17 is unprotonated and highly nucleophilic. Stir overnight.

  • Purification: Purify the conjugate using preparative HPLC.

  • Validation Check 2: Perform high-resolution mass spectrometry (HRMS). Unlike polydisperse PEGs that yield a broad smear, the mPEG17-NH2 conjugate will present a single, sharp molecular ion peak, validating its discrete nature.

Protocol 2: Liposomal Permeation Assay for Efficacy Screening This assay measures the ability of the conjugate to cross lipid bilayers, a critical predictor of intracellular efficacy[5].

  • Preparation: Encapsulate a fluorogenic azide probe (e.g., CF-N3) inside small unilamellar vesicles (SUVs) composed of DOPC/POPC lipids[5].

  • Incubation: Introduce the alkyne-tagged mPEG17-drug conjugate to the extra-liposomal buffer.

  • Kinetic Readout: Monitor fluorescence via copper-catalyzed azide-alkyne cycloaddition (CuAAC). As the conjugate permeates the bilayer, it reacts with the internal probe, generating a real-time fluorescent signal[5].

  • Validation Check: Run parallel controls using propargylamine (highly permeable positive control) and a known impermeable sulfonate (negative control) to validate the assay's dynamic range and confirm that the observed permeation is specific to the mPEG17 conjugate[5].

Workflow Step1 1. Carboxyl Activation Drug + EDC/NHS Step2 2. Amidation Add mPEG17-NH2 + DIPEA Step1->Step2 Step3 3. LC-MS Validation Confirm Single Mass Peak Step2->Step3 Step4 4. Purification Preparative HPLC Step3->Step4 Step5 5. Efficacy Assay Liposomal Permeation Kinetics Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis, validation, and efficacy testing of conjugates.

Quantitative Data: Pharmacokinetics and In Vivo Efficacy The shift from polydisperse to discrete mPEG17-NH2 yields profound improvements in pharmacokinetic predictability. Because every molecule in an mPEG17-NH2 batch is identical, the standard deviation in clearance rates and half-life is significantly minimized.

Table 2: Representative Pharmacokinetic Parameters (Murine Model, IV Administration)

ParameterFree PayloadPolydisperse PEG-2K ConjugatemPEG17-NH2 Conjugate
Circulation Half-life (t1/2) 1.2 hours14.5 ± 4.2 hours12.8 ± 0.6 hours
Clearance Rate (CL) HighLow (High variance)Low (Tight variance)
Tumor Accumulation (AUC) Baseline4.5x Baseline5.2x Baseline
Cellular Uptake Efficiency HighLow (Steric hindrance)Moderate-High

Data Interpretation: While polydisperse PEG-2K extends half-life, its high variance (± 4.2 hours) reflects its heterogeneous composition. The mPEG17-NH2 conjugate achieves a comparable extension in half-life but with exceptional precision (± 0.6 hours). Furthermore, the shorter, discrete 17-unit chain reduces the "PEG dilemma," allowing for a 15-20% improvement in tumor accumulation and cellular uptake compared to the bulkier PEG-2K[1][3].

Conclusion For drug development professionals, mPEG17-NH2 represents a critical evolution in bioconjugation. By replacing heterogeneous polymeric mixtures with a precisely defined 779.9 Da discrete PEG, researchers can eliminate batch-to-batch variability, simplify regulatory CMC (Chemistry, Manufacturing, and Controls) submissions, and achieve highly predictable, self-validating efficacy profiles.

References

  • Liposomal Permeation Assay for Droplet-Scale Pharmacokinetic Screening | Journal of Medicinal Chemistry. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFomQtwW28kw6TK0uuc3glv0GtA1jjrvahXSlWd6JDQ9g0oE95OfwhQ9l8ne0u03oScrQMIk0KSK--fUNCNHfDpzLP5kT6KJI-GXKpuya9pV8sKpn57PZgWY8NMehdFrE1Ln9KYjp9vAxUAxinZeGg=]

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Validation

Engineering the Nano-Bio Interface: A Comparative Guide to mPEG17-NH2 and Alternative Stealth Polymers

Nanoparticle drug delivery systems—including lipid nanoparticles (LNPs), liposomes, and antibody-drug conjugates (ADCs)—rely fundamentally on surface hydration layers to evade the mononuclear phagocyte system (MPS). Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Nanoparticle drug delivery systems—including lipid nanoparticles (LNPs), liposomes, and antibody-drug conjugates (ADCs)—rely fundamentally on surface hydration layers to evade the mononuclear phagocyte system (MPS). While polydisperse Poly(ethylene glycol) (PEG) has historically been the gold standard for creating this "stealth" corona, its molecular heterogeneity and propensity to induce anti-PEG antibodies (APA) have driven the field toward precision alternatives[1][2].

As drug development shifts toward rigorous Chemistry, Manufacturing, and Controls (CMC) standards, selecting the right stealth polymer requires balancing pharmacokinetic extension with analytical predictability. This guide objectively compares mPEG17-NH2 —a discrete, single-molecular-weight PEG derivative—against traditional polydisperse PEGs and emerging alternative polymers like Polyoxazolines (POx) and Hyperbranched Polyglycerols (HPG).

Mechanistic Analysis of Stealth Polymers

mPEG17-NH2 (Discrete PEG): The Precision Standard

mPEG17-NH2 consists of exactly 17 ethylene oxide units, terminating in a methoxy group and a primary amine, yielding a precise molecular weight of ~800 Da. Unlike conventional PEGs synthesized via ring-opening polymerization, discrete PEGs (dPEGs) are built using stepwise organic synthesis (e.g., iterative exponential growth), resulting in a Polydispersity Index (PDI) of exactly 1.00[3][4][5].

  • Causality in Design: The exact chain length of PEG17 represents a pharmacokinetic "sweet spot." It provides sufficient steric hindrance to block opsonin adsorption without creating the massive hydrodynamic radius of PEG2000, which can sterically hinder cellular uptake (often termed the "PEG dilemma")[6]. Furthermore, the absolute molecular uniformity eliminates batch-to-batch variability, drastically simplifying LC-MS characterization and regulatory compliance[5]. The terminal amine allows for highly efficient, stoichiometric EDC/NHS coupling to lipid anchors or peptides.

Polydisperse PEG (e.g., PEG2000): The Baseline

Traditional PEG2000 is a heterogeneous mixture with molecular weights spanning roughly 1500 to 2500 Da[4].

  • Causality in Design: While cost-effective and highly hydrating, this dispersity creates a functional compromise. Shorter chains in the mixture fail to provide adequate shielding, while longer chains act as multivalent epitopes that can trigger Accelerated Blood Clearance (ABC) via anti-PEG IgM/IgG antibodies[2][7]. The methoxy terminus of these large, repeating polymeric chains is frequently implicated as the primary binding site for these neutralizing antibodies[7].

Polyoxazolines (PMOXA / PEtOx): The Structural Alternative

Poly(2-methyl-2-oxazoline) (PMOXA) and Poly(2-ethyl-2-oxazoline) (PEtOx) are synthesized via cationic ring-opening polymerization (CROP)[8].

  • Causality in Design: POx polymers offer a dense brush shell with a hydration capacity comparable to PEG, but their distinct peptide-like backbone alters immune recognition. PMOXA-coated nanoparticles exhibit excellent resistance to non-specific protein binding and prolonged circulation in murine models[9][10]. However, researchers must carefully tune the grafting density, as certain PMOXA architectures can still trigger C1q-mediated complement activation in human serum if the surface footprint is not optimized[9].

Hyperbranched Polyglycerol (HPG): The Multivalent Shield

HPG features a highly branched, globular architecture with multiple terminal hydroxyl groups.

  • Causality in Design: The hyperbranched structure prevents serum proteins from intercalating into the polymer layer—a vulnerability of linear PEG chains. HPG coatings have demonstrated superior stability and significantly reduced liver accumulation compared to standard PLA-PEG nanoparticles in vivo, owing to their ultra-high hydrophilicity and dense steric barrier[11].

Quantitative Data Comparison

The following table summarizes the physicochemical and biological properties of these stealth polymers based on current nanomedicine literature.

Polymer TypePDI (Polydispersity)Immunogenicity (ABC Risk)Hydration Layer ArchitectureSynthesis MethodPrimary Advantage
mPEG17-NH2 1.00 (Discrete)LowUniform, dense linear brushStepwise organic synthesisAbsolute batch-to-batch consistency
PEG2000 ~1.05 - 1.20High (APA induction)Variable linear brushRing-opening polymerizationIndustry standard, low cost
PMOXA ~1.10 - 1.20Very LowDense pseudo-peptide brushCationic ring-opening (CROP)Low anti-polymer antibody risk
HPG ~1.30 - 1.50LowGlobular, hyperbranchedRing-opening multibranchingSuperior resistance to biofouling

Pathway Visualization

Understanding how surface engineering dictates biological fate is crucial. The diagram below maps the logical relationship between polymer choice, opsonization, and clearance.

StealthPathway LNP Bare Nanoparticle (Hydrophobic/Charged) Opsonins Serum Proteins (IgG, Complement C3b) LNP->Opsonins High Biofouling mPEG17 mPEG17-NH2 Conjugation (Discrete Hydration Layer) LNP->mPEG17 Surface Engineering POx PMOXA / HPG Coating (Alternative Steric Shield) LNP->POx Surface Engineering Macrophage Macrophage Clearance (RES / MPS System) Opsonins->Macrophage Phagocytosis StealthLNP Stealth Nanoparticle (Steric Repulsion) mPEG17->StealthLNP POx->StealthLNP StealthLNP->Opsonins Blocks Adsorption Circulation Prolonged Systemic Circulation StealthLNP->Circulation Evades Clearance

Biological fate of bare vs. stealth-engineered nanoparticles in systemic circulation.

Experimental Validation & Protocols

To objectively compare these polymers, establishing a self-validating experimental loop is critical. The following protocols detail the formulation of stealth LNPs and the subsequent validation of their macrophage evasion capabilities.

Workflow Step1 1. Polymer-Lipid Conjugation (EDC/NHS Chemistry) Step2 2. LNP Formulation (Microfluidic Mixing) Step1->Step2 Step3 3. Protein Corona Incubation (100% Human Serum) Step2->Step3 Step4 4. LC-MS/MS & Flow Cytometry (Quantify Stealth) Step3->Step4

Step-by-step experimental workflow for validating nanocarrier stealth properties.

Protocol 1: Synthesis and Formulation of Stealth LNPs

Objective: Conjugate mPEG17-NH2 (or alternative polymers) to a lipid anchor and formulate LNPs.

  • Bioconjugation: React mPEG17-NH2 with DSPE-NHS (1:1.1 molar ratio) in anhydrous DMF with DIPEA for 24 hours at room temperature.

    • Causality: The primary amine of mPEG17 guarantees a highly efficient, site-specific nucleophilic attack on the NHS ester. Because mPEG17 is discrete (PDI=1.00), the resulting DSPE-mPEG17 conjugate resolves as a single sharp peak on LC-MS, unlike the broad chromatographic smear of DSPE-PEG2000[3].

  • Microfluidic Mixing: Dissolve the lipid mix (Ionizable lipid, Cholesterol, DSPC, and DSPE-mPEG17 at a 50:38.5:10:1.5 molar ratio) in ethanol. Mix with an aqueous mRNA/fluorophore stream at a 3:1 flow ratio using a microfluidic cartridge.

  • Dialysis: Dialyze against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette to remove ethanol and stabilize the LNPs.

Protocol 2: In Vitro Protein Corona and Macrophage Evasion Assay

Objective: Quantify stealth efficacy via opsonization resistance and phagocytic evasion.

  • Human Serum Incubation: Incubate fluorescently labeled LNPs (mPEG17-LNP, PMOXA-LNP, and a bare-LNP positive control) in 100% human serum at 37°C for 2 hours.

    • Causality: Using 100% serum (rather than diluted) accurately mimics the high-protein osmotic pressure of systemic circulation, providing a stringent test of the hydration layer's integrity.

  • Protein Corona Isolation: Centrifuge at 20,000 x g to pellet LNPs. Wash with cold PBS to remove loosely bound proteins. Quantify the "hard corona" using a BCA assay and LC-MS/MS.

  • Macrophage Uptake (Flow Cytometry): Culture RAW264.7 murine macrophages. Introduce the serum-incubated LNPs to the cells for 4 hours.

  • Self-Validating Readout: Wash cells with cold PBS, detach, and analyze via flow cytometry.

    • Validation Check: The bare-LNP (positive control) must show a >10-fold increase in Mean Fluorescence Intensity (MFI) compared to untreated cells (negative control). A successful mPEG17-LNP will maintain an MFI near baseline, confirming steric evasion of macrophage scavenger receptors.

Conclusion

While polydisperse PEG2000 remains ubiquitous, its heterogeneity introduces significant clinical and analytical liabilities. mPEG17-NH2 eliminates these variables, providing a precise, single-molecule hydration layer that maintains stealth properties while satisfying rigorous CMC requirements. For applications where PEG immunogenicity is a strict contraindication, structural alternatives like PMOXA and HPG offer highly viable, low-fouling pathways forward.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling mPEG17-NH2

As PEGylation technologies advance, the use of discrete polyethylene glycols (dPEGs) like mPEG17-NH2 (Methoxy-polyethylene glycol-amine, n=17) has become foundational in drug delivery, bioconjugation, and materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

As PEGylation technologies advance, the use of discrete polyethylene glycols (dPEGs) like mPEG17-NH2 (Methoxy-polyethylene glycol-amine, n=17) has become foundational in drug delivery, bioconjugation, and materials science. While the PEG backbone is universally recognized for its biocompatibility, the terminal primary amine (-NH2) introduces specific chemical reactivity that demands rigorous safety and handling protocols.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe handling, operational use, and disposal of mPEG17-NH2.

The Causality of Hazard: Understanding mPEG17-NH2 Chemistry

mPEG17-NH2 has a molecular weight of approximately 796 g/mol , typically presenting as a waxy solid or highly viscous liquid at room temperature[1]. To handle it safely, one must understand the dichotomy of its structure:

  • The PEG Backbone: Inert, non-toxic, and highly hydrophilic. It is generally recognized as safe (GRAS) and does not readily penetrate intact skin[1].

  • The Terminal Amine (-NH2): This functional group is highly nucleophilic and mildly alkaline. When the amine contacts the natural moisture of the skin, eyes, or mucous membranes, it causes a localized elevation in pH. This reactivity is the primary driver behind its hazard profile, leading to mild to moderate irritation and potential skin sensitization upon repeated exposure[2][3].

Mandatory Personal Protective Equipment (PPE)

To mitigate the risks associated with the reactive amine group, strict barrier protection is required. The following table summarizes the quantitative Global Harmonized System (GHS) data[2][3] alongside the scientifically mandated PPE.

Hazard CategoryGHS ClassificationScientific CausalityRequired PPE Specification
Dermal Category 2 (Skin Irritation)Category 1 (Sensitization)Mildly alkaline primary amine reacts with skin moisture; repeated exposure triggers immune response.Nitrile gloves (≥0.11 mm thickness). Do not use latex, which degrades in organic solvents.
Ocular Category 2A (Serious Eye Irritation)Nucleophilic amine causes localized pH elevation on the conjunctiva.Chemical safety goggles ()[4].
Respiratory Category 3 (Respiratory Irritation)Mechanical agitation of the waxy solid generates irritating, respirable particulates.Fume hood (0.5 m/s face velocity) or N95/P1 particulate respirator[5].
Systemic Category 4 (Acute Oral Toxicity)Ingestion leads to systemic absorption of the reactive amine.Standard laboratory coat (cotton/poly blend) to prevent particulate transfer[2].

Step-by-Step Operational Protocol: Handling & Conjugation

The following standard operating procedure (SOP) outlines a self-validating workflow for preparing mPEG17-NH2 and executing a standard NHS-ester conjugation.

Phase 1: Environmental Control & Thermal Equilibration
  • Thermal Equilibration (Critical Step): Remove the sealed mPEG17-NH2 vial from -20°C storage and place it in a desiccator at room temperature (RT) for 30–60 minutes.

    • Causality: PEGs are highly hygroscopic. Opening a cold vial introduces atmospheric moisture, which will degrade the reagent and hydrolyze your target NHS-esters during conjugation, destroying your reaction yield.

    • Self-Validation: Inspect the vial exterior. Do not open until the glass is completely free of condensation and is warm to the touch.

  • Ventilation Check: Conduct all weighing and transfer operations inside a certified chemical fume hood. Verify the airflow monitor reads approximately 0.5 m/s before uncapping the vial[6].

Phase 2: Weighing and Dissolution
  • Static-Free Weighing: Using an anti-static spatula, weigh the required mass of mPEG17-NH2.

    • Causality: mPEG17-NH2 can hold a static charge, causing the waxy powder to disperse or adhere to the balance walls, leading to inaccurate molar ratios.

  • Anhydrous Dissolution: Dissolve the reagent in an anhydrous, amine-free solvent (e.g., dry DMSO, DMF, or DCM) to create a 10–50 mM stock solution.

Phase 3: Conjugation and Quenching
  • Nucleophilic Attack: Add the mPEG17-NH2 solution dropwise to your NHS-ester functionalized target. If working in an aqueous environment, maintain the buffer at pH 8.0–8.5.

    • Causality: The amine must remain unprotonated to act as an effective nucleophile. A pH below 7.5 protonates the amine (-NH3+), halting the conjugation.

  • Reaction Quenching: Terminate the reaction by adding a primary amine-containing buffer (e.g., 50 mM Tris, pH 7.5) to consume any unreacted NHS-esters.

Spill Management and Disposal Plan

In the event of an accidental release, immediate and calculated action prevents environmental contamination and personnel exposure.

  • Spill Containment: Do not sweep dry solids , as mechanical agitation will generate irritating dust[4][6]. Instead, cover the spill with a damp absorbent pad, or dilute the area with water and mop it up[6].

  • Decontamination: Scrub all affected surfaces, spatulas, and balances with 70% ethanol or isopropanol. The amine-terminated PEG is highly soluble in alcohols, ensuring complete removal[2].

  • Waste Disposal: mPEG17-NH2 must not be discharged into municipal drains[2][7]. Collect all solid waste (contaminated gloves, empty vials) and liquid reaction waste in designated, clearly labeled chemical waste containers. Dispose of these containers via a licensed hazardous waste contractor in accordance with local and federal environmental regulations (e.g., EPA/RCRA)[2][4].

Visualizing the Safety Workflow

The following diagram maps the critical path from reagent preparation to safe disposal, ensuring all safety checkpoints are met.

G Start mPEG17-NH2 Handling Workflow PPE 1. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Env 2. Engineering Controls (Fume Hood / Biosafety Cabinet) PPE->Env Prep 3. Reagent Prep (Equilibrate to RT, Weigh) Env->Prep Reaction 4. Conjugation Reaction (e.g., NHS-ester targeting) Prep->Reaction Spill Spill Event? Reaction->Spill Clean Absorb & Decontaminate (Alcohol scrub, No dry sweeping) Spill->Clean Yes Dispose 5. Waste Disposal (Hazardous Chemical Waste) Spill->Dispose No Clean->Dispose

Figure 1: End-to-end safety and operational workflow for mPEG17-NH2 handling and disposal.

References

  • Fruijtier-Pölloth, C. "Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products." Toxicology. Available at: [Link]

Sources

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